Product packaging for Phenazine(Cat. No.:CAS No. 92-82-0)

Phenazine

Cat. No.: B1670421
CAS No.: 92-82-0
M. Wt: 180.20 g/mol
InChI Key: PCNDJXKNXGMECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phenazine is a tricyclic, nitrogen-containing heterocyclic compound that serves as the core structure for over 100 different natural derivatives . It is primarily known as a bacterial secondary metabolite, produced by a diverse range of microorganisms including Pseudomonas spp., Streptomyces spp., and other bacteria . This compound is of significant research interest due to its versatile biological activities and unique redox properties . In microbiological research, phenazines are recognized as key players in bacterial interactions and survival. They function as electron shuttles, facilitating extracellular electron transfer to alternate terminal acceptors, which modifies cellular redox states and aids in bacterial survival under anaerobic conditions . This electron-shuttling capability is crucial for processes such as biofilm formation and architecture . Furthermore, phenazines act as natural antibiotics and biocontrol agents. They exhibit a broad spectrum of antimicrobial activity against various plant bacterial and fungal pathogens, and certain derivatives like this compound-1-carboxylic acid have been commercialized as biopesticides . Their antibiotic action is often mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells . In cancer research, this compound derivatives demonstrate promising antiproliferative effects against a variety of cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and leukemia cells . The anticancer mechanism is complex and involves the induction of apoptosis through ROS-mediated pathways, which can lead to the modulation of Bcl-2 family proteins, activation of caspase-3, and chromatin condensation . Recent studies also highlight its potential in materials science, where the this compound core is utilized in the development of non-fused ring electron acceptors for high-performance organic solar cells due to its favorable electron-accepting properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B1670421 Phenazine CAS No. 92-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNDJXKNXGMECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059069
Record name Phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or light yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Phenazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16513
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17510352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.0000326 [mmHg]
Record name Phenazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16513
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

92-82-0
Record name Phenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzopyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZOPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JHR6K463W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the History of Phenazine Discovery in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of phenazine discovery in microbiology, from the initial observations of pigmented bacteria to the elucidation of the complex biosynthetic and regulatory pathways. This document provides a historical narrative, details of key experimental protocols, quantitative data on this compound production and activity, and visualizations of the underlying molecular mechanisms.

A Historical Chronicle of this compound Discovery

The story of phenazines begins with the simple observation of color. These nitrogen-containing heterocyclic compounds, produced by a variety of bacteria, often impart vibrant hues to their growth media. This visible characteristic was the first clue to their existence, long before their chemical structures and biological activities were understood.

The Dawn of Discovery: Pyocyanin, the Blue Pus

The first this compound to be described was pyocyanin, the characteristic blue pigment produced by Pseudomonas aeruginosa. In 1860, the French pharmacist Fordos first reported the extraction of this "blue matter" from the pus of wounds, naming it pyocyanin from the Greek words pyo (pus) and kyanos (blue)[1][2]. Fordos noted its solubility in chloroform and its color change to red in acidic conditions, laying the groundwork for future extraction techniques.

It was not until 1882 that the biological origin of pyocyanin was firmly established. The French physician Carle Gessard successfully cultured the bacterium responsible for the "blue pus," which he named Bacillus pyocyaneus (now known as Pseudomonas aeruginosa)[1]. Gessard's work was a pivotal moment, linking a specific microorganism to the production of a distinct chemical compound.

The early 20th century saw the first explorations of the therapeutic potential of phenazines. A crude mixture of substances from P. aeruginosa, dubbed "pyocyanase," was used as an early antibiotic, though its efficacy was debated and its composition poorly defined[1].

Unraveling the Chemical Structure

The true chemical nature of pyocyanin remained a mystery for several decades. In 1924, Wrede and Strack made a significant breakthrough by demonstrating that pyocyanin was a this compound derivative[1]. This laid the foundation for the complete structural elucidation by Hillemann in 1938, who established the definitive structure of pyocyanin as 1-hydroxy-5-methylthis compound.

Expanding the this compound Family

Following the discovery and characterization of pyocyanin, a diverse family of this compound compounds was gradually unveiled from various bacterial sources.

  • Chlororaphin: In 1894, Guignard and Sauvageau described a green pigment from a bacterium they named Bacillus chlororaphis (now Pseudomonas chlororaphis). This pigment, chlororaphin, was later identified as a this compound derivative.

  • Iodinin: In the mid-20th century, a purple pigment with antibiotic activity was isolated from Chromobacterium iodinum (later reclassified as Brevibacterium iodinum). This compound was named iodinin and was one of the first phenazines discovered from a Gram-positive bacterium.

  • Griseolutein: In 1950, a new antibiotic, griseolutein, was reported from a strain of Streptomyces. This discovery highlighted that this compound production was not limited to Pseudomonas and related genera.

  • This compound-1-carboxylic acid (PCA): This yellow this compound is a key precursor in the biosynthesis of many other phenazines and is produced by a wide range of fluorescent Pseudomonas species. Its role as a central intermediate was a crucial piece in understanding this compound biosynthesis.

Experimental Protocols in this compound Research

The study of phenazines has relied on a variety of experimental techniques for their isolation, purification, and characterization.

Historical Methods: A Glimpse into the Past

While the precise, step-by-step details of the earliest experiments are not fully preserved in easily accessible modern literature, the principles of their methods can be reconstructed from historical accounts and later publications that built upon their work.

Fordos's Extraction of Pyocyanin (c. 1860) - A Conceptual Reconstruction:

  • Source Material: Bandages and dressings from wounds exhibiting a blue-green discoloration.

  • Extraction: The stained materials were likely treated with chloroform, which Fordos identified as a good solvent for the blue pigment. This would have involved soaking or washing the materials in chloroform to dissolve the pyocyanin.

  • Purification (Conceptual): Fordos noted the color change to red with acid. It is plausible that he used this property for purification. By shaking the chloroform extract with an acidic aqueous solution, the protonated (red) pyocyanin would move into the aqueous layer, leaving behind chloroform-soluble impurities. Neutralizing the aqueous layer would then revert the pyocyanin to its blue, less water-soluble form, potentially causing it to precipitate or allowing it to be re-extracted into a fresh portion of chloroform.

Gessard's Culture of Bacillus pyocyaneus (c. 1882) - A Conceptual Reconstruction:

  • Isolation: Gessard would have taken samples of "blue pus" from patients.

  • Culture Medium: He would have used the rudimentary culture media of the time, likely a broth made from meat extracts or other nutrient-rich infusions. The use of solid media, pioneered by Robert Koch, was just beginning to be established, so Gessard may have used liquid cultures.

  • Incubation: The cultures would have been incubated at or near body temperature to support the growth of the bacterium.

  • Observation: Gessard would have observed the development of the characteristic blue-green pigmentation in the culture medium, confirming that the bacterium was responsible for its production.

Modern Protocol: Isolation and Purification of Pyocyanin from Pseudomonas aeruginosa

This protocol is a standard method used in modern microbiology labs for the extraction and purification of pyocyanin.

  • Inoculation and Culture: Inoculate a starter culture of P. aeruginosa in a suitable medium such as King's A broth. Incubate for 24-48 hours with shaking to ensure aeration. Use this starter culture to inoculate a larger volume of King's A broth and incubate for 48-72 hours, or until the medium turns a deep blue-green color.

  • Cell Removal: Centrifuge the culture at high speed (e.g., 6000 x g for 10 minutes) to pellet the bacterial cells. Carefully decant and save the supernatant, which contains the secreted pyocyanin.

  • Chloroform Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of chloroform. Shake vigorously for 1-2 minutes, allowing the phases to mix. The pyocyanin will partition into the lower chloroform layer, which will turn blue. Allow the layers to separate and drain the blue chloroform layer into a clean flask. Repeat the extraction of the aqueous layer with fresh chloroform to maximize the yield.

  • Acidification: To the combined chloroform extracts in a clean separatory funnel, add 0.2 M HCl. Shake vigorously. The pyocyanin will become protonated and move into the upper aqueous layer, which will turn a characteristic red color.

  • Basification and Re-extraction: Drain and discard the now clear chloroform layer. To the red acidic aqueous layer, add 1 M NaOH dropwise until the solution turns blue, indicating the deprotonation of pyocyanin. Add an equal volume of fresh chloroform and shake to re-extract the pyocyanin into the chloroform.

  • Evaporation and Crystallization: The final blue chloroform layer can be evaporated under reduced pressure to yield crude pyocyanin crystals. Further purification can be achieved by recrystallization from a suitable solvent.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against a specific microorganism.

  • Preparation of this compound Stock Solution: Dissolve a known weight of the purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: Grow the target bacterial strain in a suitable broth medium overnight. Dilute the culture to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium. This creates a range of this compound concentrations.

  • Inoculation: Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the this compound at which no visible growth of the bacterium is observed.

Quantitative Data on this compound Production and Activity

The following tables summarize quantitative data from modern studies on this compound production and antimicrobial activity. Historical quantitative data from early studies is scarce in readily available literature.

This compoundProducing OrganismTypical Yield (µg/mL)Reference
PyocyaninPseudomonas aeruginosa5 - 20
This compound-1-carboxylic acid (PCA)Pseudomonas chlororaphis10 - 50
2-Hydroxythis compoundPseudomonas chlororaphis5 - 15

Table 1: Representative Production Yields of Common Phenazines.

This compoundTarget OrganismMIC (µg/mL)Reference
PyocyaninStaphylococcus aureus62.5 - 125
PyocyaninEscherichia coli125 - 250
PyocyaninCandida albicans31.25 - 62.5
This compound-1-carboxylic acid (PCA)Fusarium oxysporum10 - 20

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Phenazines against Various Microorganisms.

Biosynthesis and Regulatory Pathways

The production of phenazines is a complex process involving a conserved biosynthetic pathway and intricate regulatory networks that respond to environmental cues and cell density.

The Core this compound Biosynthetic Pathway

The biosynthesis of the core this compound structure originates from the shikimic acid pathway, with chorismic acid serving as the primary precursor. A conserved set of genes, organized in the phz operon (phzABCDEFG), encodes the enzymes responsible for converting chorismic acid into this compound-1-carboxylic acid (PCA). PCA then serves as a branching point for the synthesis of a variety of other this compound derivatives through the action of modifying enzymes.

Phenazine_Biosynthesis Chorismic Acid Chorismic Acid ADIC 2-amino-2-deoxyisochorismic acid Chorismic Acid->ADIC PhzE DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid ADIC->DHHA PhzD PDC This compound-1,6-dicarboxylic acid DHHA->PDC PhzF, PhzG PCA This compound-1-carboxylic acid PDC->PCA Pyocyanin Pyocyanin PCA->Pyocyanin PhzM, PhzS Other Phenazines Other Phenazines PCA->Other Phenazines Modifying Enzymes

Core this compound biosynthetic pathway.
Regulatory Networks Controlling this compound Production

This compound biosynthesis is tightly regulated by a complex interplay of signaling systems, including the GacS/GacA two-component system and quorum sensing.

Quorum Sensing Regulation of Pyocyanin Production in P. aeruginosa

In P. aeruginosa, the production of pyocyanin is largely controlled by a hierarchical quorum-sensing network involving the las and rhl systems. These systems respond to the accumulation of specific autoinducer molecules, N-acyl-homoserine lactones (AHLs), which signal a high cell density.

Quorum sensing control of pyocyanin.

The GacS/GacA Two-Component System

The GacS/GacA system is a global regulatory system that, in many pseudomonads, acts upstream of quorum sensing. It responds to unknown environmental signals and, through a cascade involving small regulatory RNAs (like RsmY and RsmZ) and RNA-binding proteins (like RsmA), ultimately influences the expression of the phz genes.

Gac_Regulation Signal Environmental Signal (unknown) GacS GacS (Sensor Kinase) Signal->GacS GacA GacA (Response Regulator) GacS->GacA phosphorylates sRNAs rsmY, rsmZ (small RNAs) GacA->sRNAs activates transcription RsmA RsmA (RNA-binding protein) sRNAs->RsmA sequesters phz_mRNA phz mRNA RsmA->phz_mRNA represses translation Phz_proteins Phz Proteins phz_mRNA->Phz_proteins translation Phenazines Phenazines Phz_proteins->Phenazines biosynthesis

GacS/GacA regulatory cascade.

Conclusion

The history of this compound discovery in microbiology is a testament to the power of observation, the rigor of chemical and biological investigation, and the ever-expanding understanding of the microbial world. From the initial curiosity surrounding "blue pus" to the detailed molecular understanding of their biosynthesis and regulation, phenazines have emerged as a diverse and important class of bacterial secondary metabolites. For researchers, scientists, and drug development professionals, the rich history of this compound research provides a compelling case study in natural product discovery and a foundation for the future development of new therapeutics and biotechnological applications.

References

A Technical Guide to the Natural Sources of Phenazine-Producing Bacteria: Isolation, Characterization, and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria. These redox-active secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and biocontrol properties, making them a focal point for drug discovery and agricultural biotechnology. This technical guide provides an in-depth overview of the natural sources of phenazine-producing bacteria, with a focus on their isolation from diverse environments, cultivation, and the quantification of their this compound products. Detailed experimental protocols and an exploration of the key signaling pathways regulating this compound biosynthesis are presented to aid researchers in this field.

Natural Habitats of this compound-Producing Bacteria

This compound-producing bacteria are ubiquitous in nature, occupying a variety of ecological niches. Their widespread distribution underscores their ecological significance and adaptability. The primary natural reservoirs for these microorganisms include soil, particularly the rhizosphere of plants, marine environments, and associations with other organisms.

Soil and Rhizosphere

Soil is a rich reservoir of microbial diversity, and a significant source of this compound-producing bacteria. The rhizosphere, the narrow region of soil that is directly influenced by root secretions, is particularly enriched with these bacteria.[1][2][3] Plant roots exude a variety of organic compounds that can serve as nutrients and signaling molecules, fostering the growth of specific microbial communities, including those that produce phenazines.

Genera such as Pseudomonas and Streptomyces are prominent this compound producers commonly isolated from the rhizosphere of various crops, including wheat and maize.[1][3] For instance, Pseudomonas chlororaphis and Pseudomonas fluorescens are well-documented inhabitants of the wheat rhizosphere where they produce this compound-1-carboxylic acid (PCA), a compound known for its antifungal properties that contribute to the suppression of soilborne plant pathogens. Metagenomic studies have revealed that this compound-producing bacteria can constitute a notable fraction of the total bacterial community in agricultural soils, with their abundance often being higher in the rhizosphere compared to bulk soil.

Marine Environments

The marine ecosystem, with its unique physicochemical properties, harbors a diverse array of microorganisms with novel metabolic capabilities, including the production of phenazines. This compound-producing bacteria have been isolated from various marine sources, such as seawater, marine sediments, and in association with marine organisms like sponges.

Marine-derived Streptomyces and other actinobacteria are particularly recognized for producing a variety of this compound compounds, some of which are structurally distinct from their terrestrial counterparts. For example, new streptophenazines have been isolated from marine Streptomyces species associated with sponges. The genus Pelagiobacter is another example of a marine bacterium that produces novel this compound antibiotics.

Associations with Eukaryotic Hosts

This compound-producing bacteria are also found in association with a range of eukaryotic hosts, from insects to humans. In some instances, these bacteria play a role in symbiotic relationships, while in others, they can be opportunistic pathogens. For example, Pseudomonas aeruginosa, a well-known this compound producer, is an opportunistic human pathogen that can cause severe infections, particularly in immunocompromised individuals. The production of phenazines like pyocyanin by P. aeruginosa is considered a virulence factor.

Quantitative Production of Phenazines

The yield of this compound compounds varies significantly depending on the bacterial species, strain, and cultivation conditions. Genetic engineering and optimization of fermentation processes have been employed to enhance the production of these valuable metabolites. The following tables summarize reported yields of key phenazines from different bacterial sources.

Table 1: Production of this compound-1-Carboxylic Acid (PCA) and its Derivatives by Pseudomonas Species

Bacterial StrainGenotype/ModificationThis compound Compound(s)Yield (mg/L)Reference
Pseudomonas chlororaphis GP72Wild-typePCA, 2-OH-PCA-
Pseudomonas chlororaphisEngineered for PCA productionPCA10,653
Pseudomonas aeruginosa SP9Wild-typePyocyanin0.174
Pseudomonas aeruginosa SPm9Mutant (NTG treated)Phenazines496
Pseudomonas chlororaphis subsp. aurantiacaWild-typePCA86.1

Table 2: Production of Phenazines by Streptomyces and Other Actinobacteria

Bacterial StrainSourceThis compound Compound(s)YieldReference
Streptomyces sp. ID63040SoilN-acetyl-cysteinylated streptophenazines3.8 mg from 2.5 L culture
Streptomyces griseoluteus P510SoilGriseoluteic acid, PCA, 1-OH-PHZ9.1 mg GA, 3.2 mg Cmpd 1, 6.5 mg Cmpd 2 from 10 L culture
Nocardiopsis sp. 13-33-15Marine Sponge1,6-dihydroxythis compound, 1,6-dimethoxythis compoundNot specified
Streptomyces lomondensis S015-1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine (CFTHP)-

Experimental Protocols

This section provides detailed methodologies for the isolation, screening, cultivation, extraction, and quantification of this compound-producing bacteria and their metabolites.

Isolation and Screening of this compound-Producing Bacteria from the Rhizosphere

This protocol outlines the steps for isolating this compound-producing bacteria from soil surrounding plant roots.

Materials:

  • Plant with intact root system and adhering soil

  • Sterile distilled water

  • Sterile flasks and test tubes

  • Vortex mixer

  • Sonicator

  • 0.1x Tryptic Soy Agar (TSA) or King's B medium amended with cycloheximide (100 µg/mL)

  • Sterile petri dishes

  • Incubator

  • PCR thermocycler

  • Primers for phzF or phzE genes

  • DNA extraction kit

  • Agarose gel electrophoresis equipment

Procedure:

  • Sample Collection: Carefully excavate a plant, preserving the root system with a good amount of adhering rhizosphere soil.

  • Rhizosphere Soil Suspension: Place the root system in a sterile flask containing a known volume of sterile distilled water (e.g., 50 mL). Vortex vigorously for 2 minutes to dislodge the soil. Further dislodge attached microorganisms by sonicating the flask for 30-60 seconds.

  • Serial Dilution and Plating: Prepare a tenfold serial dilution of the soil suspension in sterile distilled water. Plate 100 µL of appropriate dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto 0.1x TSA or King's B agar plates containing cycloheximide to inhibit fungal growth.

  • Incubation: Incubate the plates at room temperature or 28°C for 48-72 hours.

  • Colony Selection and Purification: Observe the plates for bacterial colonies exhibiting pigmentation (yellow, orange, red, blue-green), which can be an initial indicator of this compound production. Select distinct morphotypes and streak them onto fresh plates to obtain pure cultures.

  • PCR Screening:

    • Extract genomic DNA from the purified isolates using a commercial DNA extraction kit.

    • Perform PCR using primers targeting a conserved region of a core this compound biosynthesis gene, such as phzF or phzE.

    • Example phzE primers: phzEf: 5′-GGCGCCAACTTCGTYATCAA-3′ and phzEr: 5′-GCYTCGATGAAGTACTCGGTGTG-3′.

    • Analyze the PCR products by agarose gel electrophoresis. The presence of an amplicon of the expected size indicates the genetic potential for this compound production.

Cultivation for this compound Production

The composition of the culture medium and cultivation conditions significantly influence this compound production.

Media Formulations:

  • King's B Medium (for Pseudomonas): Proteose peptone (20 g/L), glycerol (10 g/L), K₂HPO₄ (1.5 g/L), MgSO₄·7H₂O (1.5 g/L).

  • GSS Medium (for Streptomyces): Glucose (20 g/L), soluble starch (10 g/L), soybean meal (25 g/L), beef extract (1 g/L), yeast extract (4 g/L), NaCl (2 g/L), K₂HPO₄ (0.25 g/L), CaCO₃ (2 g/L), pH 7.2.

  • GYM Medium (for Actinobacteria): Glucose (4 g/L), yeast extract (4 g/L), malt extract (4 g/L), CaCO₃ (2 g/L), adjust pH to 7.2.

Cultivation Conditions:

  • Temperature: Typically 28-30°C for most soil and marine isolates.

  • Aeration: Vigorous shaking (200-250 rpm) is generally required for optimal production.

  • Incubation Time: this compound production usually occurs during the late exponential to stationary phase of growth, typically between 48 and 120 hours.

Extraction and Quantification of Phenazines by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of this compound compounds.

Materials:

  • Bacterial culture

  • Centrifuge

  • Ethyl acetate or acidified ethyl acetate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column

  • This compound standards (e.g., PCA, pyocyanin)

Extraction Procedure:

  • Cell-free Supernatant: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the cells.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate. For acidic phenazines like PCA, acidify the supernatant to pH 2 with HCl before extraction. Shake vigorously for 2-3 minutes.

  • Phase Separation: Allow the layers to separate and collect the upper organic phase. Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate.

  • Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • Sample Preparation for HPLC: Redissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used. For example, a gradient of 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength for the this compound of interest (e.g., ~250 nm or ~365 nm for PCA, ~237 nm, ~313 nm, or ~376 nm for pyocyanin).

  • Quantification: Create a standard curve using known concentrations of pure this compound standards. Calculate the concentration of phenazines in the sample by comparing their peak areas to the standard curve.

Regulatory Pathways of this compound Biosynthesis

The production of phenazines is a tightly regulated process, often controlled by complex signaling networks that respond to cell density and environmental cues. In Pseudomonas species, two major regulatory systems play a pivotal role: the Gac-Rsm pathway and quorum sensing.

The Gac-Rsm Pathway

The GacS/GacA two-component system is a global regulator of secondary metabolism in many Gram-negative bacteria. The sensor kinase GacS autophosphorylates in response to an unknown environmental signal. The phosphate group is then transferred to the response regulator GacA. Phosphorylated GacA activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs sequester the translational repressor protein RsmA (or its homolog RsmE), thereby relieving the repression of target mRNAs, including those involved in this compound biosynthesis.

Gac_Rsm_Pathway Env_Signal Environmental Signal GacS GacS (Sensor Kinase) Env_Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs sRNAs (RsmX, RsmY, RsmZ) GacA->sRNAs Activates transcription RsmA_E RsmA/RsmE (Translational Repressor) sRNAs->RsmA_E Sequesters phz_mRNA phz mRNA RsmA_E->phz_mRNA Represses translation Phenazine_Biosynthesis This compound Biosynthesis phz_mRNA->Phenazine_Biosynthesis

Gac-Rsm regulatory pathway of this compound biosynthesis.
Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In many Pseudomonas species, the production of phenazines is regulated by N-acyl-homoserine lactone (AHL)-based quorum sensing systems, such as the LasI/LasR and RhlI/RhlR systems.

The LuxI-type synthase (e.g., PhzI, LasI, RhlI) produces a specific AHL signal molecule. As the bacterial population density increases, the concentration of the AHL signal in the environment surpasses a threshold. The AHL then binds to and activates its cognate LuxR-type transcriptional regulator (e.g., PhzR, LasR, RhlR). The activated regulator then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, including the this compound biosynthesis (phz) operon, thereby activating their transcription.

Quorum_Sensing_Pathway Low_Density Low Cell Density LuxI LuxI-type Synthase (e.g., PhzI) Low_Density->LuxI High_Density High Cell Density AHL AHL Signal High_Density->AHL LuxI->AHL Synthesizes LuxR LuxR-type Regulator (e.g., PhzR) AHL->LuxR Binds and Activates phz_operon phz operon LuxR->phz_operon Activates transcription Phenazine_Production This compound Production phz_operon->Phenazine_Production

Quorum sensing regulation of this compound biosynthesis.

Experimental Workflow Overview

The following diagram provides a logical workflow for the discovery and characterization of this compound-producing bacteria from environmental samples.

Experimental_Workflow Start Environmental Sample (e.g., Rhizosphere Soil) Isolation Isolation of Bacteria on Selective Media Start->Isolation Screening Screening for this compound Producers Isolation->Screening Visual Visual Screening (Pigmentation) Screening->Visual PCR PCR Screening (phz genes) Screening->PCR Cultivation Cultivation of Positive Isolates Visual->Cultivation PCR->Cultivation Extraction Extraction of Phenazines Cultivation->Extraction Identification Identification of Producer (16S rRNA sequencing) Cultivation->Identification Quantification Quantification by HPLC Extraction->Quantification Characterization Structural Elucidation of Novel Phenazines Quantification->Characterization End Characterized this compound-Producing Strain and Compound Quantification->End Identification->End Characterization->End

Workflow for this compound producer discovery.

Conclusion

The natural world remains a vast and largely untapped resource for the discovery of novel bioactive compounds. This compound-producing bacteria, with their wide distribution and diverse metabolic capabilities, represent a promising avenue for the identification of new therapeutic agents and biocontrol solutions. The methodologies and regulatory insights presented in this guide are intended to equip researchers with the necessary tools to explore this exciting field of natural product research. A systematic approach, combining classical microbiology with modern analytical and molecular techniques, will be crucial in unlocking the full potential of these fascinating microorganisms and their secondary metabolites.

References

The Phenazine Core: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Structure, Chemical Properties, and Synthesis of the Phenazine Nucleus

The this compound core, a nitrogen-containing tricyclic aromatic scaffold, is a cornerstone in the development of a diverse array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of the this compound nucleus, detailed experimental protocols for its synthesis, and a look into its biological significance, tailored for researchers, scientists, and professionals in drug development.

The this compound Core Structure

This compound, with the chemical formula C₁₂H₈N₂, is a dibenzo-annulated pyrazine. The planar, aromatic structure consists of two benzene rings fused to a central pyrazine ring. This arrangement imparts unique electronic properties and a rigid conformation, making it an attractive scaffold for medicinal chemistry and materials science.

Caption: The core structure of this compound with standard numbering.

Physicochemical Properties

The chemical and physical properties of the this compound core are critical for its application in various fields. These properties can be fine-tuned through substitution on the benzene rings.

PropertyValueReference
Molecular Formula C₁₂H₈N₂[1]
Molecular Weight 180.21 g/mol [1]
Appearance Yellow to brown crystalline powder[1]
Melting Point 172-176 °C
Boiling Point 360 °C
Solubility Insoluble in water; soluble in mineral acids, moderately soluble in ether and benzene, slightly soluble in alcohol.
pKa 1.20 (at 20°C)
Redox Potential -1.74 V[2]

Spectral Properties

The spectral characteristics of this compound are fundamental for its identification and for studying its electronic behavior.

Spectral DataKey Features
UV-Vis (in solution) Strong absorption bands around 250 nm and a weaker, broad band between 340-380 nm.
Infrared (IR) Characteristic peaks for C-H aromatic stretching (around 3050 cm⁻¹), C=C and C=N stretching (1650-1400 cm⁻¹), and aromatic C-H bending (below 900 cm⁻¹).
¹H NMR (in CDCl₃) Two multiplets in the aromatic region: δ 8.25-8.35 ppm and δ 7.85-7.95 ppm.

Chemical Synthesis Protocols

Several synthetic routes to the this compound core have been developed, with the Wohl-Aue reaction being a classic method. Another common approach involves the condensation of an ortho-diamine with an ortho-quinone derivative.

Wohl-Aue Reaction

The Wohl-Aue reaction involves the condensation of an aromatic nitro compound with an aniline in the presence of a base.

Wohl_Aue_Reaction Nitrobenzene Nitrobenzene Reaction Reaction at elevated temperature Nitrobenzene->Reaction Aniline Aniline Aniline->Reaction Base Base (e.g., KOH) Base->Reaction This compound This compound Reaction->this compound

Caption: General workflow of the Wohl-Aue reaction for this compound synthesis.

Detailed Experimental Protocol (Adapted from literature):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline and nitrobenzene.

  • Reaction Initiation: While stirring vigorously, slowly add powdered potassium hydroxide.

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, pour the mixture into water to dissolve the potassium salts.

  • Isolation: The crude this compound product, which is sparingly soluble in cold benzene, can be isolated by filtration.

  • Purification: Further purification can be achieved by extraction with concentrated hydrochloric acid followed by recrystallization from a suitable solvent like ethanol.

Synthesis from o-Phenylenediamine and Catechol

This method provides an alternative route to the this compound core.

Phenazine_Synthesis_Catechol o-Phenylenediamine o-Phenylenediamine Cyclization Cyclization at high temperature o-Phenylenediamine->Cyclization Catechol Catechol Catechol->Cyclization Solvent High-boiling solvent (e.g., xylene) Solvent->Cyclization Oxidant Oxidant (e.g., air, O₂) Oxidation Oxidation Oxidant->Oxidation Cyclization->Oxidation This compound This compound Oxidation->this compound

Caption: Synthesis of this compound from o-phenylenediamine and catechol.

Detailed Experimental Protocol (Adapted from literature):

  • Reaction Setup: Combine o-phenylenediamine and catechol in a high-boiling point solvent such as xylene in a reaction vessel.

  • Cyclization: Heat the mixture under reflux for an extended period (e.g., 40-90 hours) while bubbling an oxidant (e.g., air or oxygen) through the solution.[3]

  • Cooling and Precipitation: Upon cooling, the this compound product will precipitate from the solution.

  • Isolation and Purification: The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent.

Biosynthesis of the this compound Core

In nature, phenazines are produced by a variety of bacteria, primarily through the shikimic acid pathway. This pathway is a key metabolic route for the biosynthesis of aromatic compounds.

phenazine_biosynthesis Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Phenazine_Precursors This compound-1,6-dicarboxylic acid or This compound-1-carboxylic acid Chorismic_Acid->Phenazine_Precursors Phenazine_Core This compound Core Phenazine_Precursors->Phenazine_Core Derivatization Enzymatic Modifications Phenazine_Core->Derivatization Phenazine_Natural_Products Diverse this compound Natural Products Derivatization->Phenazine_Natural_Products

Caption: Simplified biosynthetic pathway of the this compound core.

The biosynthesis begins with chorismic acid, a key intermediate of the shikimate pathway. Through a series of enzymatic reactions, chorismic acid is converted into this compound-1,6-dicarboxylic acid or this compound-1-carboxylic acid, which serve as the foundational precursors for the vast array of this compound natural products.

Biological Significance and Applications

This compound-containing compounds exhibit a broad spectrum of biological activities, making them a focal point of research in drug discovery and development.

  • Antimicrobial Activity: Many naturally occurring phenazines, such as pyocyanin produced by Pseudomonas aeruginosa, possess potent antibacterial and antifungal properties.

  • Antitumor Activity: Certain synthetic and natural phenazines have demonstrated significant cytotoxicity against various cancer cell lines.

  • Redox Cycling: The ability of the this compound core to undergo reversible redox reactions is central to its biological activity, often leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in target organisms.

  • Drug Development: The rigid, planar structure of the this compound core makes it an excellent scaffold for designing DNA intercalating agents and other targeted therapeutics. Its chemical tractability allows for the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.

This technical guide provides a foundational understanding of the this compound core for researchers and professionals. The unique structural and chemical properties of this scaffold, combined with its accessibility through various synthetic routes, ensure its continued importance in the development of new therapeutic agents and advanced materials.

References

The Biosynthesis of Phenazine from the Shikimic Acid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, renowned for their broad-spectrum antibiotic, antitumor, and biocontrol properties. The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a central metabolic route for the production of aromatic compounds in microorganisms and plants. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory networks. It is designed to serve as a comprehensive resource for researchers in microbiology, synthetic biology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core processes to facilitate further research and application of these versatile natural products.

Introduction

This compound biosynthesis begins with the diversion of chorismic acid, a key intermediate of the shikimic acid pathway.[1] Through a series of enzymatic reactions catalyzed by the products of the phz operon, two molecules of a chorismate-derived precursor are condensed and modified to form the characteristic tricyclic this compound scaffold.[2][3] The most common core structures, this compound-1-carboxylic acid (PCA) and this compound-1,6-dicarboxylic acid (PDC), serve as precursors for the vast diversity of over 150 known this compound derivatives.[1][4] Understanding the intricacies of this pathway is crucial for harnessing the biotechnological potential of phenazines, from developing novel antibiotics to engineering microbial strains for enhanced production of desired compounds.

The Core Biosynthetic Pathway

The conversion of chorismic acid to the foundational this compound molecules, PCA and PDC, is orchestrated by a conserved set of enzymes encoded by the phz operon, typically comprising phzA, phzB, phzC, phzD, phzE, phzF, and phzG.

The pathway initiates with the action of PhzC , a 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which channels precursors from primary metabolism into the shikimate pathway, ultimately leading to chorismic acid. PhzE , an isochorismate synthase, then converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). Subsequently, PhzD catalyzes the formation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).

The isomerization of DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) is a critical step catalyzed by the isomerase PhzF . Following this, PhzB facilitates the condensation of two AOCHC molecules to form the tricyclic intermediate hexahydrothis compound-1,6-dicarboxylic acid (HHPDC). The final steps of core this compound biosynthesis are mediated by the FMN-dependent oxidase PhzG , which is involved in the oxidation of HHPDC to dihydrothis compound-1,6-dicarboxylic acid (DHPDC) and, through oxidative decarboxylation, to dihydrothis compound-1-carboxylic acid (DHPCA). The role of PhzA , which shares high sequence similarity with PhzB, is thought to enhance the efficiency of PCA production, although it is not essential for the process.

This compound Biosynthesis Pathway Shikimic Acid Pathway Shikimic Acid Pathway Chorismic Acid Chorismic Acid Shikimic Acid Pathway->Chorismic Acid Multiple Steps ADIC ADIC Chorismic Acid->ADIC PhzE DHHA DHHA ADIC->DHHA PhzD AOCHC AOCHC DHHA->AOCHC PhzF HHPDC HHPDC AOCHC->HHPDC PhzB (x2) DHPDC DHPDC HHPDC->DHPDC PhzG DHPCA DHPCA HHPDC->DHPCA PhzG (Oxidative Decarboxylation) PDC PDC DHPDC->PDC Oxidation PCA PCA DHPCA->PCA Oxidation Derivatives Derivatives PDC->Derivatives PCA->Derivatives Quorum Sensing Regulation cluster_cell Bacterial Cell AHL Synthase (PhzI) AHL Synthase (PhzI) AHL AHL AHL Synthase (PhzI)->AHL Synthesizes Transcriptional Regulator (PhzR) Transcriptional Regulator (PhzR) AHL->Transcriptional Regulator (PhzR) Binds & Activates phz Operon phz Operon Transcriptional Regulator (PhzR)->phz Operon Induces Expression This compound Biosynthesis This compound Biosynthesis phz Operon->this compound Biosynthesis Two-Component System Regulation cluster_gac GacS/GacA System Environmental Signal Environmental Signal GacS GacS Environmental Signal->GacS Activates GacA GacA GacS->GacA Phosphorylates sRNAs (RsmY/Z) sRNAs (RsmY/Z) GacA->sRNAs (RsmY/Z) Activates Transcription RsmA RsmA sRNAs (RsmY/Z)->RsmA Sequesters phz mRNA phz mRNA RsmA->phz mRNA Represses Translation Translation Translation phz mRNA->Translation This compound Extraction Workflow Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation 10 mL Supernatant Supernatant Centrifugation->Supernatant Collect Acidification (pH 2.0) Acidification (pH 2.0) Supernatant->Acidification (pH 2.0) 0.1 N HCl Ethyl Acetate Extraction Ethyl Acetate Extraction Acidification (pH 2.0)->Ethyl Acetate Extraction x2 Drying (Na2SO4) Drying (Na2SO4) Ethyl Acetate Extraction->Drying (Na2SO4) Pool organic phases Evaporation Evaporation Drying (Na2SO4)->Evaporation Rotary Evaporator Resuspension in Methanol Resuspension in Methanol Evaporation->Resuspension in Methanol 1 mL Filtration (0.22 µm) Filtration (0.22 µm) Resuspension in Methanol->Filtration (0.22 µm) HPLC Analysis HPLC Analysis Filtration (0.22 µm)->HPLC Analysis

References

The Core Mechanism of Action of Phenazine Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental mechanisms through which phenazine antibiotics exert their antimicrobial effects. Phenazines, a class of heterocyclic nitrogen-containing compounds produced by a wide range of bacteria, exhibit broad-spectrum activity against various pathogens. Their mode of action is multifaceted, primarily revolving around their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS), interfere with essential cellular processes such as DNA replication and quorum sensing, and act as electron shuttles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for research and development purposes.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The cornerstone of the antimicrobial activity of many this compound antibiotics is their ability to undergo redox cycling within bacterial cells.[1][2] Phenazines can accept electrons from cellular reducing agents, such as NADH and NADPH, to form a reduced this compound radical. This radical can then readily transfer an electron to molecular oxygen (O₂), regenerating the oxidized this compound and producing a superoxide anion (O₂⁻). This process can repeat, creating a catalytic cycle that continuously generates superoxide.

The superoxide anion can be further converted to other more potent ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), through various cellular reactions. This accumulation of ROS leads to significant oxidative stress within the bacterial cell, causing widespread damage to essential biomolecules, including lipids, proteins, and nucleic acids.[3][4] This oxidative damage disrupts cellular homeostasis and ultimately leads to cell death.

G General Mechanism of this compound Antibiotic Action cluster_redox Redox Cycling This compound This compound (Oxidized) Reducedthis compound This compound Radical (Reduced) This compound->Reducedthis compound Reduction Reducedthis compound->this compound Oxidation O2 O₂ NADH NADH/NADPH NAD NAD+/NADP+ NADH->NAD e⁻ Superoxide Superoxide (O₂⁻) O2->Superoxide e⁻ ROS Reactive Oxygen Species (H₂O₂, •OH) Superoxide->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Redox cycling of this compound antibiotics leading to ROS production.

Interaction with DNA

Several studies have demonstrated that this compound antibiotics can directly interact with DNA, contributing to their antimicrobial effects.[5] The planar structure of the this compound ring allows for intercalation between DNA base pairs, which can distort the helical structure of DNA and interfere with essential processes like replication and transcription. Furthermore, some phenazines, such as pyocyanin, have been shown to bind to the deoxyribose-phosphate backbone of DNA. This binding can lead to local perturbations in the DNA double helix and may enhance electron transfer along the DNA molecule. The interaction with DNA can also lead to DNA cleavage, particularly in the presence of reducing agents, further contributing to cytotoxicity.

G Interaction of this compound Antibiotics with DNA This compound This compound Antibiotic Intercalation Intercalation between base pairs This compound->Intercalation BackboneBinding Binding to deoxyribose-phosphate backbone This compound->BackboneBinding DNACleavage DNA Cleavage This compound->DNACleavage DNA Bacterial DNA Distortion DNA Helix Distortion DNA->Distortion Intercalation->DNA BackboneBinding->DNA InhibitionRep Inhibition of Replication Distortion->InhibitionRep InhibitionTrans Inhibition of Transcription Distortion->InhibitionTrans CellDeath Cell Death InhibitionRep->CellDeath InhibitionTrans->CellDeath DNACleavage->CellDeath

Mechanisms of this compound antibiotic interaction with bacterial DNA.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria. This compound production itself is often regulated by QS systems in the producing organisms. Interestingly, there is growing evidence that phenazines can also interfere with the QS systems of competing bacteria. By disrupting these communication pathways, phenazines can inhibit the coordinated pathogenic behaviors of other microbes, providing a competitive advantage to the this compound-producing organism. The exact mechanisms of QS inhibition by phenazines are still under investigation but may involve interference with signal molecule synthesis, receptor binding, or downstream signaling cascades.

G This compound Antibiotics and Quorum Sensing Inhibition Bacteria Pathogenic Bacteria QS Quorum Sensing System Bacteria->QS Signal Signal Molecule (Autoinducer) QS->Signal Receptor Receptor Signal->Receptor GeneExp Virulence Gene Expression Receptor->GeneExp Activates Biofilm Biofilm Formation GeneExp->Biofilm This compound This compound Antibiotic This compound->Signal Inhibits Synthesis This compound->Receptor Blocks Binding

Inhibition of bacterial quorum sensing by this compound antibiotics.

Quantitative Data Summary

The antimicrobial efficacy of this compound antibiotics can be quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values of common this compound antibiotics against a selection of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Antibiotics against Bacteria

This compound CompoundBacterial SpeciesMIC (µg/mL)Reference
PyocyaninStaphylococcus aureus50 - 150
PyocyaninEscherichia coli91.7
PyocyaninPseudomonas aeruginosa91.7
PyocyaninBacillus cereus33.3 - 233.3
PyocyaninSalmonella typhi33.3 - 233.3
PyocyaninKlebsiella pneumoniae120 - 180
This compound-1-carboxylic acid (PCA)Vibrio anguillarum25
Halogenated PhenazinesMRSA0.05 - 9.38
Halogenated PhenazinesMRSE2.35
Halogenated PhenazinesVRE0.20

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Antibiotics against Fungi

This compound CompoundFungal SpeciesMIC (µg/mL)Reference
PyocyaninCandida albicans250 - 300
PyocyaninAspergillus niger58.3 - 250
PyocyaninAspergillus parasiticus58.3 - 250
PyocyaninFusarium proliferatum58.3 - 250
This compound-1-carboxylic acid (PCA)Botrytis cinerea25
This compound-1-olCandida species>1 (with azoles)
This compound-1-carboxamide (PCN)Candida species>1 (with azoles)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a this compound antibiotic.

Materials:

  • This compound antibiotic stock solution (in a suitable solvent like DMSO)

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the this compound antibiotic in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the microbial suspension, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control well (microorganism in broth without antibiotic) and a negative control well (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Assay for Reactive Oxygen Species (ROS) Generation

This protocol describes a method to measure intracellular ROS production in bacteria upon exposure to this compound antibiotics using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

G Experimental Workflow for ROS Detection Assay Start Start: Bacterial Culture (Log Phase) Wash1 Wash cells with PBS Start->Wash1 Load Load cells with H₂DCFDA Wash1->Load Incubate1 Incubate (e.g., 30 min, 37°C) Load->Incubate1 Wash2 Wash cells to remove excess probe Incubate1->Wash2 Treat Treat with this compound Antibiotic Wash2->Treat Incubate2 Incubate for desired time Treat->Incubate2 Measure Measure Fluorescence (Ex/Em ~495/525 nm) Incubate2->Measure Analyze Analyze Data: Compare fluorescence to untreated control Measure->Analyze End End Analyze->End

Workflow for measuring this compound-induced ROS in bacteria.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (in DMSO)

  • This compound antibiotic solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cells in PBS containing H₂DCFDA (final concentration typically 5-10 µM) and incubate in the dark for 30-60 minutes at 37°C to allow the probe to enter the cells.

  • Centrifuge the cells to remove the extracellular H₂DCFDA and resuspend in fresh PBS.

  • Add the this compound antibiotic to the cell suspension at the desired concentration.

  • Incubate for a specific time period (e.g., 15-60 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.

  • An increase in fluorescence intensity compared to an untreated control indicates the generation of ROS.

DNA Interaction Assay: DNase I Footprinting

This protocol provides a general outline for a DNase I footprinting assay to identify the binding site of a this compound antibiotic on a specific DNA fragment.

G Experimental Workflow for DNase I Footprinting Assay Start Start: End-labeled DNA fragment Incubate Incubate DNA with This compound Antibiotic Start->Incubate Digest Partial digestion with DNase I Incubate->Digest Stop Stop reaction Digest->Stop Purify Purify DNA fragments Stop->Purify Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Purify->Electrophoresis Autoradiography Autoradiography Electrophoresis->Autoradiography Analyze Analyze Gel: Identify 'footprint' (region protected from cleavage) Autoradiography->Analyze End End Analyze->End

Workflow for identifying this compound binding sites on DNA.

Materials:

  • Purified DNA fragment of interest, radioactively or fluorescently labeled at one end

  • This compound antibiotic

  • DNase I

  • DNase I digestion buffer

  • Stop solution (containing EDTA)

  • Denaturing polyacrylamide gel

  • Sequencing ladder of the same DNA fragment (for size reference)

Procedure:

  • Incubate the end-labeled DNA fragment with varying concentrations of the this compound antibiotic in a binding buffer for a sufficient time to allow binding equilibrium to be reached.

  • Add a predetermined, limiting amount of DNase I to the reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion (on average, one cut per DNA molecule).

  • Stop the reaction by adding a stop solution containing a chelating agent like EDTA.

  • Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.

  • Separate the DNA fragments by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA.

  • Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

  • The binding site of the this compound will appear as a "footprint," a region on the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to a control reaction without the this compound.

Conclusion

The antimicrobial action of this compound antibiotics is a complex interplay of multiple mechanisms. Their ability to act as redox catalysts and generate cytotoxic reactive oxygen species is a primary mode of action. Concurrently, their interactions with DNA and interference with bacterial communication systems like quorum sensing contribute significantly to their overall efficacy. A thorough understanding of these core mechanisms is essential for the rational design of novel this compound-based therapeutics and for developing strategies to combat antibiotic resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Role of Phenazines in Microbial Electron Shuttling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role phenazine compounds play in microbial physiology, particularly their function as electron shuttles. Phenazines, a class of nitrogen-containing heterocyclic aromatic compounds produced by a variety of bacteria, are key players in a range of biological processes, including microbial pathogenesis, biofilm formation, and interspecies competition. Their ability to facilitate extracellular electron transfer (EET) is central to these functions, allowing microorganisms to respire on extracellular substrates and communicate with their environment. This document details the biosynthesis of major phenazines, their electrochemical properties, and the mechanisms by which they mediate electron flow. Furthermore, it provides detailed experimental protocols for the study of these fascinating molecules and their functions.

This compound Biosynthesis: From Precursor to Active Compound

Bacteria, most notably from the genus Pseudomonas, synthesize a variety of this compound derivatives. The core this compound structure is derived from the shikimic acid pathway, with chorismic acid serving as the initial precursor. A conserved set of genes, organized in one or more phz operons, encodes the enzymes responsible for this biosynthesis. In Pseudomonas aeruginosa, two highly homologous operons, phz1 and phz2, are responsible for the production of the foundational this compound, this compound-1-carboxylic acid (PCA)[1].

From PCA, a suite of other phenazines are generated through the action of modifying enzymes. Key derivatives include pyocyanin (PYO), 1-hydroxythis compound (1-OH-PHZ), and this compound-1-carboxamide (PCN). The conversion of PCA to these compounds is catalyzed by specific enzymes such as a methyltransferase (PhzM) and a monooxygenase (PhzS) for PYO synthesis, and an amidotransferase (PhzH) for PCN production[1][2]. The specific phenazines produced can vary between species and even strains, and are often influenced by environmental conditions[3].

Phenazine_Biosynthesis cluster_core Core Biosynthesis cluster_modification PCA Modification Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid PCA This compound-1-carboxylic Acid (PCA) Chorismic_Acid->PCA phzA-G PYO Pyocyanin (PYO) PCA->PYO phzM, phzS 1-OH-PHZ 1-Hydroxythis compound (1-OH-PHZ) PCA->1-OH-PHZ phzS PCN This compound-1-carboxamide (PCN) PCA->PCN phzH

Figure 1: Generalized biosynthetic pathway of major phenazines.

The Electrochemical Properties of Phenazines

The function of phenazines as electron shuttles is intrinsically linked to their redox properties. These molecules can be reversibly oxidized and reduced, allowing them to accept electrons from microbial metabolic processes and donate them to external electron acceptors. The redox potential (Em) of a this compound determines the thermodynamic favorability of these electron transfers. The redox potentials of several key phenazines are summarized in Table 1. The differences in their redox potentials allow for a tiered system of electron shuttling, enabling microbes to adapt to various redox environments[4].

Table 1: Redox Potentials of Common Phenazines

This compoundAbbreviationMidpoint Potential (Em vs. SHE at pH 7)Reference(s)
PyocyaninPYO-34 mV
This compound-1-carboxylic acidPCA-116 mV
1-Hydroxythis compound1-OH-PHZVaries, generally more negative than PYO
This compound-1-carboxamidePCNVaries, generally more negative than PYO

Mechanism of this compound-Mediated Electron Shuttling

Phenazines facilitate extracellular electron transfer by acting as mobile electron carriers. The process begins with the reduction of phenazines by intracellular electron donors, such as NADH. Once reduced, these lipid-soluble molecules can diffuse across the bacterial cell membranes into the extracellular environment. Extracellularly, the reduced phenazines can donate electrons to a variety of terminal electron acceptors, including oxygen, ferric iron (Fe³⁺), or the anode of a bioelectrochemical system. This process regenerates the oxidized form of the this compound, which can then diffuse back into the cell to repeat the cycle. This shuttling mechanism is crucial for microbial survival in anaerobic or microaerobic environments, such as the dense interior of a biofilm, where direct access to terminal electron acceptors is limited.

Electron_Shuttling cluster_cell Bacterial Cell NADH NADH NAD NAD+ NADH->NAD e- Phz_ox This compound (Ox) Phz_red This compound (Red) Phz_ox->Phz_red Reduction Phz_red->Phz_ox Oxidation TEA Terminal Electron Acceptor (e.g., O2, Fe3+, Anode) Phz_red->TEA e- HPLC_Workflow Start Bacterial Culture Centrifuge Centrifugation Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidify Supernatant Supernatant->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Separate Separate Phases Extract->Separate Collect_Organic Collect Organic Phase Separate->Collect_Organic Dry Evaporate to Dryness Collect_Organic->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute Filter Filter Sample Reconstitute->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantification HPLC->Quantify CV_Workflow Start Prepare Electrodes & Cell Deoxygenate Deoxygenate Electrolyte Start->Deoxygenate Blank Run Blank CV Deoxygenate->Blank Add_this compound Add this compound Sample Blank->Add_this compound Run_CV Run Sample CV Add_this compound->Run_CV Analyze Analyze Voltammogram Run_CV->Analyze

References

An In-depth Technical Guide to the Physical and Chemical Properties of Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of phenazine derivatives, a class of nitrogen-containing heterocyclic compounds. Renowned for their diverse biological activities and unique electrochemical characteristics, phenazines are a subject of intense research in medicinal chemistry, materials science, and biotechnology.[1][2][3] This document details key properties, outlines standardized experimental protocols for their determination, and illustrates fundamental synthesis and biological pathways.

Physical Properties of this compound Derivatives

The physical properties of phenazines, such as melting point, solubility, and spectroscopic characteristics, are foundational to their application and study. These properties are significantly influenced by the nature and position of substituents on the core this compound structure.[2]

Melting Point

The melting point of a this compound derivative is a crucial indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Solubility

The planar, aromatic structure of the this compound core generally results in poor solubility in polar solvents like water. However, they are more readily soluble in organic solvents such as ethanol, acetone, chloroform, and DMSO. The introduction of functional groups can significantly alter solubility; for instance, hydroxyl or sulfonic acid groups can increase aqueous solubility, particularly in alkaline solutions, while alkyl side chains enhance lipophilicity.

Spectroscopic Properties (UV-Vis Absorption and Fluorescence)

This compound derivatives are chromophoric and many are fluorescent, making UV-Vis absorption and fluorescence spectroscopy essential characterization techniques. Their spectra are sensitive to substituents and the solvent environment. The core structure provides a rigid, planar scaffold that often leads to useful photophysical properties. Many this compound-based dyes exhibit absorption and emission in the visible range (400-700 nm).

Table 1: Physical Properties of Selected this compound Derivatives

Compound NameMolecular FormulaMelting Point (°C)Solubilityλ_max abs (nm) (Solvent)λ_max em (nm) (Solvent)
This compoundC₁₂H₈N₂176.5Sparingly soluble in water; Soluble in ethanol, acetone, chloroform~363 (Ethanol)-
This compound-1-carboxylic acid (PCA)C₁₃H₈N₂O₂241-243Poor in neutral/acidic water; higher in methanol, ethanol, and basic solutions~366 (Methanol)-
Pyocyanin (5-methyl-1-hydroxythis compound)C₁₃H₁₀N₂O133-135Soluble in chloroform, partially soluble in water690 (in acidic water)-
2,3-Diaminothis compoundC₁₂H₁₀N₄>300-~417-455~556
5,10-di(p-cyanophenyl)-5,10-dihydrothis compound (pBN)C₂₆H₁₆N₄-Soluble in Toluene, THF, CH₂Cl₂371, 427 (Toluene)558 (Toluene)

Chemical Properties of this compound Derivatives

The chemical behavior of phenazines is dominated by the redox activity of the pyrazine ring, which can undergo reversible two-electron reduction. This property is central to their biological activity and applications in areas like redox flow batteries.

Redox Potential

The redox potential of a this compound derivative dictates its ability to act as an electron shuttle. This potential can be precisely tuned by modifying the this compound core with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (e.g., -OH, -NH₂) tend to stabilize the oxidized state, shifting the redox potential to more negative values.

  • Electron-Withdrawing Groups (e.g., -Cl, -CN) stabilize the reduced state, shifting the redox potential to more positive values.

This tunability allows for the rational design of this compound molecules for specific applications, such as anolytes in aqueous organic redox flow batteries.

Table 2: Redox Potentials of Selected this compound Derivatives

CompoundSubstituent TypeE°' (V vs. SHE)Measurement Conditions
This compoundUnsubstituted-0.158-
Chloro-phenazineElectron-Withdrawing-0.054-
Cyano-phenazineElectron-Withdrawing-0.112-
Dihydroxythis compound sulfonic acid (DHPS)Electron-Donating-0.811 M NaOH
4,4'-((7,8-dimethoxythis compound-2,3-diyl)bis(oxy))dibutyric acid (dMeODBAP)Electron-Donating-0.84-

Experimental Protocols

Accurate and reproducible characterization of this compound derivatives relies on standardized experimental procedures. The following sections detail the methodologies for determining the key properties discussed.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which a solid compound transitions to a liquid, providing a key measure of purity.

  • Sample Preparation: A small amount of the dry, finely powdered this compound derivative is packed into a thin-walled capillary tube (sealed at one end) to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp apparatus.

  • Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute near the expected melting point. For an unknown compound, a rapid initial determination can be performed to find the approximate melting point, followed by a slower, more accurate measurement with a fresh sample.

  • Measurement: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid.

  • Reporting: The result is reported as the melting point range (T1 - T2).

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation: An excess amount of the solid this compound derivative is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the saturated solution is carefully separated from the excess solid by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the this compound derivative in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or a chromatographic method (e.g., HPLC). A calibration curve prepared from standard solutions of known concentrations is used for quantification.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

UV-Vis and Fluorescence Spectroscopy

These techniques provide information on the electronic transitions within the molecule and are used for both qualitative characterization and quantitative analysis.

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or buffer) in a quartz cuvette (typically with a 1 cm path length). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • UV-Vis Absorption Measurement: The spectrophotometer is first blanked with the pure solvent. The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength(s) of maximum absorbance (λ_max) are identified.

  • Fluorescence Emission Measurement: Using a spectrofluorometer, the sample is excited at or near its absorption maximum (λ_ex). The emission spectrum is then scanned over a longer wavelength range to capture the fluorescence profile and identify the wavelength of maximum emission (λ_em).

  • Data Analysis: The spectra are analyzed to determine λ_max (absorption) and λ_em (emission). For quantitative analysis, the Beer-Lambert law can be applied to the absorption data. Fluorescence quantum yields can be determined relative to a known standard.

Cyclic Voltammetry (CV)

CV is the primary technique for investigating the redox properties of this compound derivatives, allowing for the determination of formal redox potentials (E°').

  • Cell Setup: A standard three-electrode electrochemical cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: The this compound derivative is dissolved at a known concentration (e.g., 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆, in acetonitrile) to ensure conductivity. The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the experiment, as oxygen is electroactive.

  • Measurement: A potentiostat is used to apply a linearly swept potential to the working electrode. The potential is swept from a starting value to a vertex potential and then reversed back to the start. The resulting current is measured and plotted against the applied potential.

  • Data Analysis: The resulting cyclic voltammogram shows peaks corresponding to oxidation and reduction events. For a reversible process, the formal potential (E°') can be estimated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials (E°' = (E_pa + E_pc)/2). The potential is often reported versus a standard reference, such as the Standard Hydrogen Electrode (SHE), after calibration with an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Key Pathways and Workflows

Visualizing the synthesis and biological roles of phenazines provides a clearer understanding of their context in research and development.

General Synthesis and Characterization Workflow

The most common synthetic routes to the this compound core involve the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The subsequent characterization confirms the structure and purity of the final product.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound Reaction Condensation Reaction (e.g., Wohl-Aue Reaction) Reactants->Reaction Crude Crude this compound Derivative Reaction->Crude Purification Purification (Crystallization / Chromatography) Crude->Purification Pure Pure this compound Derivative Purification->Pure Structure Structural Elucidation (NMR, MS, FT-IR) Pure->Structure Purity Purity & Identity (Melting Point, TLC, HPLC) Pure->Purity Properties Property Analysis (UV-Vis, Fluorescence, CV) Pure->Properties Final Characterized this compound Derivative Structure->Final Purity->Final Properties->Final

Caption: General workflow for this compound synthesis and characterization.

This compound Biosynthesis Pathway

In many bacteria, the this compound core is synthesized from chorismic acid, an intermediate of the shikimate pathway. A conserved set of enzymes (encoded by the phz operon) catalyzes this transformation.

G Chorismic Chorismic Acid PhzE PhzE Chorismic->PhzE ADIC 2-amino-2-deoxyisochorismic acid (ADIC) PhzD PhzD ADIC->PhzD DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) PhzF PhzF/PhzG DHHA->PhzF Precursor Hypothetical Tri-cyclic Precursor Dimer Dimerization & Oxidation Precursor->Dimer PCA This compound-1-carboxylic acid (PCA) Tailoring Tailoring Enzymes PCA->Tailoring Derivatives Other this compound Derivatives (e.g., Pyocyanin) PhzE->ADIC PhzD->DHHA PhzF->Precursor Dimer->PCA Tailoring->Derivatives

Caption: Simplified bacterial biosynthesis pathway of phenazines from chorismate.

Mechanism of Action: Reactive Oxygen Species (ROS) Generation

A primary mechanism for the antimicrobial and antitumor activity of many phenazines is their ability to undergo redox cycling within cells. This process generates reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, leading to cell death.

G cluster_cell Cellular Environment PZ This compound (PZ) PZ_red Reduced this compound (PZ•⁻) PZ->PZ_red Reduction PZ_red->PZ Oxidation O2 Oxygen (O₂) PZ_red->O2 NADPH NAD(P)H NADP NAD(P)⁺ NADPH->NADP e⁻ NADP->PZ O2_rad Superoxide (O₂•⁻) O2->O2_rad e⁻ ROS Other ROS (H₂O₂, •OH) O2_rad->ROS Damage Oxidative Stress & Cellular Damage ROS->Damage

References

Phenazine Compounds: A Technical Guide to Pseudomonas Secondary Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biosynthesis, regulation, and biological activities of phenazine compounds produced by Pseudomonas species, offering insights for novel therapeutic development.

Introduction

This compound compounds are a class of nitrogen-containing heterocyclic secondary metabolites produced by various bacteria, most notably by species of the genus Pseudomonas. These pigmented, redox-active molecules play a crucial role in the ecological fitness and pathogenicity of their producers. With a broad spectrum of biological activities, including antimicrobial, anti-tumor, and signaling functions, phenazines have garnered significant interest in the fields of drug discovery and biotechnology. This guide provides a comprehensive technical overview of this compound compounds in Pseudomonas, focusing on their biosynthesis, the intricate regulatory networks that control their production, their diverse biological roles, and the experimental methodologies used for their study.

This compound Biosynthesis Pathway

The core of this compound biosynthesis in Pseudomonas begins with the shikimate pathway, a common route for the production of aromatic compounds in bacteria.[1] The central precursor, chorismic acid, is converted to the foundational this compound structure, this compound-1-carboxylic acid (PCA), through a series of enzymatic reactions encoded by a conserved gene cluster.[2][3][4]

Pseudomonas aeruginosa, a well-studied opportunistic pathogen, possesses two nearly identical operons, phzA1B1C1D1E1F1G1 (phz1) and phzA2B2C2D2E2F2G2 (phz2), responsible for the synthesis of PCA.[2] While both operons encode the enzymes for PCA production, they are differentially regulated, allowing the bacterium to fine-tune this compound output in response to environmental cues.

From PCA, a variety of this compound derivatives are synthesized through the action of modifying enzymes. Key modifications include:

  • Pyocyanin (PYO): The conversion of PCA to the blue-green pigment pyocyanin is a two-step process catalyzed by the products of the phzM and phzS genes. PhzM, a methyltransferase, converts PCA to 5-methylthis compound-1-carboxylic acid betaine, which is then converted to pyocyanin by the flavin-containing monooxygenase, PhzS.

  • This compound-1-carboxamide (PCN): The enzyme encoded by the phzH gene is responsible for the conversion of PCA to PCN.

  • 1-Hydroxythis compound (1-OH-PHZ): The PhzS enzyme can also convert PCA to 1-hydroxythis compound.

Phenazine_Biosynthesis Chorismic_Acid Chorismic Acid PCA This compound-1-Carboxylic Acid (PCA) Chorismic_Acid->PCA phz1/phz2 enzymes phz1_phz2 phzABCDEFG (phz1 & phz2 operons) 5-MPCA 5-Methylthis compound-1- carboxylic acid betaine PCA->5-MPCA PhzM PCN This compound-1-Carboxamide (PCN) PCA->PCN PhzH 1-OH-PHZ 1-Hydroxythis compound (1-OH-PHZ) PCA->1-OH-PHZ PhzS phzM phzM PYO Pyocyanin (PYO) 5-MPCA->PYO PhzS phzS_pyo phzS phzH phzH phzS_1oh phzS

Figure 1: Core this compound biosynthesis pathway in Pseudomonas aeruginosa.

Regulation of this compound Production

The production of this compound compounds in Pseudomonas is tightly controlled by a complex and hierarchical regulatory network, with quorum sensing (QS) playing a central role. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. In P. aeruginosa, three interconnected QS systems, las, rhl, and pqs, are the primary regulators of this compound biosynthesis.

  • The las system: This system, controlled by the regulator LasR and its autoinducer 3-oxo-C12-HSL, acts at the top of the QS hierarchy and positively regulates the rhl and pqs systems.

  • The rhl system: Governed by the regulator RhlR and its autoinducer C4-HSL, the rhl system directly activates the expression of the phz1 operon.

  • The pqs system: This system utilizes quinolone signals, such as the Pseudomonas quinolone signal (PQS), and its regulator PqsR (MvfR) to control the expression of the phz2 operon. It also has a positive effect on the rhl system.

The differential regulation of the two phz operons allows for nuanced control of this compound production. For instance, the phz1 operon is primarily regulated by the rhl QS system, while the phz2 operon is under the control of the pqs system. This intricate network enables P. aeruginosa to produce specific phenazines in response to different environmental and physiological conditions. For example, this compound production in biofilms is mediated exclusively through the phz2 operon.

Quorum_Sensing_Regulation LasR LasR RhlR RhlR LasR->RhlR PqsR PqsR (MvfR) LasR->PqsR RsaL RsaL LasR->RsaL RhlR->PqsR - phz1 phz1 operon RhlR->phz1 PqsR->RhlR + phz2 phz2 operon PqsR->phz2 PCA_prod PCA Production phz1->PCA_prod phz2->PCA_prod RsaL->LasR - HPLC_Workflow Culture Pseudomonas Culture Extraction This compound Extraction (e.g., Chloroform) Culture->Extraction HPLC_Injection HPLC Injection Extraction->HPLC_Injection Separation C18 Reversed-Phase Column Separation HPLC_Injection->Separation Detection UV-Vis Detection Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification

References

The Core Redox Properties of Phenazine Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds with a rich and tunable redox chemistry. Their planar, aromatic structure facilitates reversible electron transfer, making them integral to a wide array of applications, from biological processes to materials science. This technical guide provides a comprehensive overview of the fundamental redox properties of this compound molecules, detailing their electrochemical behavior, synthesis, and key roles in various scientific domains.

Electrochemical Behavior of Phenazines

The redox activity of phenazines is characterized by their ability to undergo one- or two-electron reduction and oxidation processes. In aprotic solvents, this compound is typically reduced in two distinct one-electron steps, forming a stable radical anion intermediate.[1] Under acidic conditions in some aprotic solvents, a single two-electron reduction process is observed.[1] The redox potential of the this compound core can be significantly modulated by the introduction of electron-donating or electron-withdrawing functional groups.[2][3][4] This tunability is a key feature that allows for the rational design of this compound derivatives with specific redox properties for various applications.

Quantitative Redox Potential Data

The following tables summarize the redox potentials of various this compound derivatives as reported in the literature. It is crucial to note that the experimental conditions, such as the solvent, pH, and reference electrode, significantly influence the measured redox potential.

Table 1: Redox Potentials of Selected this compound Derivatives in Aqueous Solution

This compound DerivativeRedox Potential (E½ vs. NHE)pHReference
Pyocyanin (PYO)Varies with pH5-8
This compound-1-carboxylate (PCA)Varies with pH5-8
This compound-1-carboxamide (PCN)Varies with pH5-8
1-Hydroxythis compound (1-OHPHZ)Varies with pH5-8

Table 2: Calculated and Experimental Redox Potentials of this compound Derivatives in Alkaline Aqueous Solution

CompoundCalculated E⁰ (V vs. SHE)Experimental E⁰ (V vs. SHE)
This compound (PZ)-0.426-0.36
1-Hydroxythis compound (1-HPZ)-0.600-0.594
2-Hydroxythis compound (2-HPZ)-0.627-0.67
1-Phenazinecarboxylic acid (PZ-1-C)-0.560-0.536
This compound-1-carboxyamide (PZ-1-CA)-0.558-0.56
2,3-Dihydroxythis compound (2,3-DHPZ)-0.722-0.82
2,3-Diaminothis compound (2,3-DAPZ)-0.767-0.701
1,4-Phenazinedicarboxylic acid (PZ-1,4-DC)-0.120-0.04

Data sourced from a computational and experimental study on this compound derivatives for alkaline aqueous organic flow batteries.

Table 3: Redox Potentials of this compound Derivatives in Non-Aqueous Media

This compound DerivativeRedox Potential (V vs. Fc/Fc+)Solvent
Parent this compound-1.74DME
Tetra-amino-phenazineMore negative than -1.88DME
Trifluoromethylated PhenazinesVariesDME

DME: Dimethoxyethane. Data compiled from studies on non-aqueous redox flow batteries. The addition of electron-donating groups like amino groups makes the redox potential more negative, while electron-withdrawing groups like cyano groups shift it to more positive values.

Experimental Protocols for Characterizing Redox Properties

Synthesis of this compound Derivatives

A common and versatile method for synthesizing substituted phenazines is through the cyclization of N-aryl-2-nitrosoaniline intermediates.

Protocol: Synthesis of 3-chloro-1-methoxy-7-methylthis compound

  • Formation of the N-aryl-2-nitrosoaniline intermediate:

    • To a solution of 4-methylaniline (1.2 mmol, 1.1 equiv) in anhydrous DMF (5 mL) at room temperature, add potassium tert-butoxide (2.4 mmol, 2.2 equiv) in one portion.

    • Stir the resulting mixture for 10 minutes at room temperature.

    • Add a solution of 2-nitro-5-chloroanisole (1.1 mmol, 1.0 equiv) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Cyclization to the this compound:

    • To the crude reaction mixture containing the intermediate, add N,O-bis(trimethylsilyl)acetamide (BSA) (4.4 mmol, 4.0 equiv).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-chloro-1-methoxy-7-methylthis compound.

Another established method is the Wohl-Aue reaction, which involves the condensation of an aromatic nitro compound with an aniline in the presence of a base.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of this compound molecules.

Typical Experimental Setup for Cyclic Voltammetry of Phenazines:

  • Potentiostat: An instrument to control the potential of the working electrode.

  • Electrochemical Cell: A three-electrode setup is typically used.

    • Working Electrode: Glassy carbon, platinum, or gold electrodes are common.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is frequently used. For non-aqueous studies, a silver wire pseudo-reference electrode may be employed, with ferrocene added as an internal standard.

    • Counter Electrode: A platinum wire or graphite rod serves as the auxiliary electrode.

  • Electrolyte Solution: A solution of the this compound derivative in a suitable solvent (e.g., dimethoxyethane, acetonitrile, dimethylformamide for non-aqueous studies; buffered aqueous solutions for aqueous studies) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), potassium chloride) to ensure conductivity.

  • Procedure:

    • The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution containing the this compound analyte.

    • The solution is typically deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.

    • The potentiostat applies a linearly sweeping potential to the working electrode, and the resulting current is measured. The potential is swept to a set vertex potential and then reversed back to the initial potential.

    • The scan rate (e.g., 100 mV/s) is a critical parameter that can be varied to investigate the kinetics of the electron transfer process.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about the redox state and the spectral properties of a molecule.

Experimental Setup for UV-Vis Spectroelectrochemistry of Phenazines:

  • Spectroelectrochemical Cell: A specialized cell that allows for both electrochemical control and spectroscopic measurement. This is often a quartz cuvette equipped with a three-electrode system where the working electrode is optically transparent (e.g., an indium tin oxide (ITO) coated glass slide or a fine metal mesh).

  • Potentiostat: To control the potential of the working electrode.

  • Spectrometer: A UV-Vis spectrometer to measure the absorbance changes as a function of the applied potential.

  • Light Source: A deuterium and tungsten-halogen lamp for UV and visible light, respectively.

  • Procedure:

    • The spectroelectrochemical cell is filled with the electrolyte solution containing the this compound derivative.

    • An initial UV-Vis spectrum is recorded at a potential where no redox reaction occurs.

    • The potential of the working electrode is then stepped to a value where the this compound is reduced or oxidized.

    • UV-Vis spectra are recorded at different applied potentials or as a function of time during the electrochemical transformation.

    • The changes in the absorption spectra provide information about the electronic structure of the different redox states of the this compound molecule.

Key Applications and Associated Signaling Pathways

Electron Shuttling in Microbial Fuel Cells (MFCs)

Certain bacteria, such as Pseudomonas aeruginosa, produce phenazines that act as soluble electron shuttles, facilitating extracellular electron transfer to an anode in a microbial fuel cell. This process enhances the power output of the MFC.

Microbial_Fuel_Cell cluster_extracellular Extracellular Medium NADH NADH NAD NAD+ NADH->NAD Oxidation PZ_ox This compound (Oxidized) PZ_red This compound (Reduced) PZ_ox->PZ_red Reduction Anode Anode PZ_red->Anode Electron Transfer Anode->PZ_ox Oxidation

Caption: Electron shuttling by phenazines in a microbial fuel cell.

General Synthesis Workflow for this compound Derivatives

The synthesis of this compound derivatives often follows a multi-step process, starting from readily available precursors. A generalized workflow is depicted below.

Phenazine_Synthesis_Workflow Start Starting Materials (e.g., Aniline, Nitroaromatic) Intermediate Intermediate Formation (e.g., N-aryl-2-nitrosoaniline) Start->Intermediate Step 1: Condensation Cyclization Cyclization Reaction Intermediate->Cyclization Step 2: Ring Closure Crude_Product Crude this compound Derivative Cyclization->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Mechanism of this compound-based Photosensitization

This compound derivatives can act as photosensitizers, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) upon light irradiation. This property is utilized in applications like photodynamic therapy.

Photosensitization_Mechanism cluster_energy_transfer Energy Transfer PZ_ground This compound (S₀) PZ_singlet This compound (S₁) PZ_ground->PZ_singlet Light Absorption (hν) PZ_triplet This compound (T₁) PZ_singlet->PZ_triplet Intersystem Crossing (ISC) PZ_triplet->PZ_ground Energy Transfer O2_ground ³O₂ (Ground State) O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet

Caption: Jablonski diagram illustrating this compound-mediated photosensitization.

Conclusion

The fundamental redox properties of this compound molecules, characterized by their tunable electrochemical behavior and rich reactivity, underpin their significance in diverse scientific and technological fields. From facilitating microbial respiration to enabling advanced energy storage and therapeutic strategies, the ability to rationally design and synthesize this compound derivatives with tailored redox potentials is a powerful tool for innovation. This guide provides a foundational understanding of these core properties, offering researchers and developers the necessary knowledge to harness the full potential of this remarkable class of compounds.

References

The Role of Phenazines in Bacterial Iron Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role bacterial phenazines play in iron homeostasis. It details the biochemical mechanisms, regulatory networks, and quantitative parameters of phenazine-mediated iron acquisition. Furthermore, this document offers detailed experimental protocols for key assays and visualizes complex pathways and workflows to support advanced research and drug development efforts targeting bacterial iron metabolism.

Introduction: Phenazines as Redox-Active Virulence Factors

Iron is an essential nutrient for nearly all bacteria, acting as a critical cofactor in numerous metabolic pathways. However, in aerobic environments and within host organisms, iron predominantly exists in the insoluble ferric [Fe(III)] state, severely limiting its bioavailability. To overcome this, bacteria have evolved sophisticated iron acquisition systems, most notably the secretion of high-affinity chelators called siderophores.

Recent research has illuminated a complementary and highly significant mechanism for iron acquisition employed by various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa: the use of redox-active secondary metabolites known as phenazines.[1] These nitrogen-containing heterocyclic compounds, such as pyocyanin (PYO) and this compound-1-carboxylic acid (PCA), function not as chelators, but as extracellular electron shuttles.[2][3][4][5] They are microbially reduced, traffic electrons out of the cell, and facilitate the reduction of environmental Fe(III) to the more soluble and bioavailable ferrous [Fe(II)] form, which can then be transported into the cell.

This guide explores the multifaceted role of phenazines in bacterial iron homeostasis, from the fundamental biochemistry of iron reduction to the complex regulatory circuits that govern their production.

Mechanism of this compound-Mediated Iron Acquisition

The core function of phenazines in iron homeostasis is to act as mobile electron carriers, bridging the bacterial cell with insoluble extracellular iron sources. This process circumvents the need for direct cell-mineral contact and provides a crucial alternative to siderophore-based systems, especially in mature biofilms or anaerobic environments.

Reductive Mobilization of Fe(III)

The process begins inside the bacterial cytoplasm, where oxidized phenazines are reduced by accepting electrons from cellular reducing pools, such as NADH. The reduced, often colorless, this compound (e.g., leukopyocyanin) then diffuses across the cell membranes into the extracellular space.

Once outside the cell, the reduced this compound can non-enzymatically donate electrons to various terminal electron acceptors, including insoluble Fe(III) minerals (e.g., ferrihydrite) or host-sequestered iron (e.g., in transferrin). This reduction solubilizes the iron as Fe(II). The now-oxidized this compound can diffuse back toward the bacterium to be reduced again, completing a catalytic cycle that progressively mobilizes iron from extracellular sources.

Fe(II) Transport

The generated Fe(II) is subsequently captured by specific bacterial transport systems. In P. aeruginosa, the FeoB transport protein is a key system responsible for the uptake of ferrous iron and is essential for this compound-mediated iron acquisition to support biofilm growth in the absence of siderophores.

The overall mechanism can be visualized as a three-step process: intracellular reduction, extracellular oxidation/Fe(III) reduction, and Fe(II) uptake.

G cluster_cell Bacterial Cell cluster_extra Extracellular Space NADH NADH NAD NAD+ NADH->NAD e- PZ_ox_in This compound (Ox) FeoB FeoB Transporter PZ_red_in This compound (Red) PZ_ox_in->PZ_red_in Reduction PZ_red_out This compound (Red) PZ_red_in->PZ_red_out Diffusion PZ_ox_out This compound (Ox) PZ_ox_out->PZ_ox_in Diffusion PZ_red_out->PZ_ox_out Oxidation Fe3 Insoluble Fe(III) PZ_red_out->Fe3 e- Fe2 Soluble Fe(II) Fe3->Fe2 Reduction Fe2->FeoB Uptake G Iron_Low Low Iron PvdQ PvdQ Acylase Iron_Low->PvdQ Upregulates High_Density High Cell Density QS_Systems Quorum Sensing (las, rhl, pqs) High_Density->QS_Systems Activates Phz_Operons phz1 / phz2 Operons QS_Systems->Phz_Operons Activates PvdQ->QS_Systems Modulates PCA PCA Biosynthesis Phz_Operons->PCA PYO PYO Biosynthesis (via PhzM/S) PCA->PYO Fe_Uptake_Genes Fe(III) Uptake Genes PYO->Fe_Uptake_Genes Downregulates G A 1. Prepare Culture Filtrate (0.2-μm filter) B 2. Inject Sample onto Reverse-Phase C18 Column A->B C 3. Run Gradient Elution (Water/TFA to Acetonitrile/TFA) B->C D 4. Detect with UV-Vis Diode Array Detector C->D E 5. Quantify Peaks (vs. Standards) D->E

References

Preliminary Investigation of Phenazine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation into the cytotoxicity of phenazine compounds. Phenazines are a large class of nitrogen-containing heterocyclic compounds of both natural and synthetic origin, many of which have demonstrated potent biological activities, including anti-cancer properties. This document outlines the core mechanisms of this compound-induced cytotoxicity, detailed experimental protocols for its assessment, and a summary of quantitative data to aid in the evaluation of these compounds as potential therapeutic agents.

Core Mechanisms of this compound Cytotoxicity

Phenazines exert their cytotoxic effects through a variety of mechanisms, often culminating in the induction of apoptosis. Key mechanisms include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of critical signaling pathways.

1.1. Reactive Oxygen Species (ROS) Generation: A primary mechanism of this compound cytotoxicity is the induction of oxidative stress through the generation of ROS.[1][2] this compound compounds can undergo redox cycling, leading to the production of superoxide anions and other reactive species. This increase in intracellular ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

1.2. Mitochondrial-Mediated Apoptosis: The mitochondrion plays a central role in this compound-induced apoptosis. The accumulation of ROS can lead to the depolarization of the mitochondrial membrane potential (ΔΨm).[1][3] This disruption of mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[1] Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, the key executioners of apoptosis.

1.3. Modulation of Signaling Pathways: Phenazines have been shown to modulate several key signaling pathways involved in cell survival and apoptosis:

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway that is often dysregulated in cancer. Some this compound derivatives have been shown to inhibit this pathway, thereby promoting apoptosis.

  • MAPK/JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is often activated in response to cellular stress, including oxidative stress. Activation of the JNK pathway by phenazines can lead to the phosphorylation of various downstream targets that promote apoptosis.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Depending on the cellular context, NF-κB can have either pro-apoptotic or anti-apoptotic effects. Some studies suggest that this compound-induced modulation of the NF-κB pathway contributes to its cytotoxic effects.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following tables summarize quantitative data on the cytotoxic effects of various this compound derivatives against different cancer cell lines.

Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines

This compound DerivativeCell LineIC50 (µM)Exposure Time (h)
This compoundHepG211 (BrdU)24
7.8 (BrdU)48
T2447 (BrdU)24
17 (BrdU)48
This compound-1-carboxylic acidDU14519.524
12.548
5-methyl this compound-1-carboxylic acidA5490.4887Not Specified
MDA-MB-2310.4586Not Specified
This compound Cation 2²⁺A278015Not Specified
A2780CIS18Not Specified
MCF715Not Specified
T2418Not Specified
NPDOTAU-phenazine #14PC-3~5048

Data compiled from multiple sources.

Table 2: Apoptosis Induction by this compound Derivatives

This compound DerivativeCell LineConcentration (µM)Apoptotic Cells (%)Method
NPDOTAU-phenazine #14PC-3100~25 (SubG0)Flow Cytometry (Propidium Iodide)
Phthalazine derivative H-5MDA-MB-23110040Flow Cytometry

Data compiled from multiple sources.

Table 3: Modulation of Apoptotic Protein Expression by this compound Derivatives

This compound DerivativeCell LineEffect on Protein Expression
This compound-1-carboxylic acidDU145Upregulation of Bax, Downregulation of Bcl-2
This compound-1-carboxamideA549, MDA-MB-231Upregulation of p53 and Bax, Downregulation of Bcl-2, Bcl-w, and Bcl-xL
This compound-1,6-diolH460Upregulation of Bax, Downregulation of Bcl-2, Cleavage of PARP and Caspase-3/8

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for key experiments in the preliminary investigation of this compound cytotoxicity are provided below.

3.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • This compound compound stock solution (in DMSO)

    • Cancer cell lines

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the this compound compound and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

3.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound compound

    • Cancer cell lines

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the this compound compound for the desired time.

    • Harvest cells (including floating and adherent cells) and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3.3. Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and signaling pathways.

  • Materials:

    • This compound compound

    • Cancer cell lines

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer membranes (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-JNK, p-Akt, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with the this compound compound, then lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

4.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in this compound-induced cytotoxicity.

Phenazine_ROS_Mitochondrial_Apoptosis This compound This compound Compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential (ΔΨm) Mito_Damage->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Phenazine_Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_JNK MAPK/JNK Pathway cluster_NFkB NF-κB Pathway This compound This compound Compound Cellular_Stress Cellular Stress (e.g., ROS) This compound->Cellular_Stress PI3K PI3K This compound->PI3K Inhibition NFkB NF-κB This compound->NFkB Modulation JNK JNK Cellular_Stress->JNK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibition Bax ↑ Bax JNK->Bax Bcl2_down ↓ Bcl-2 JNK->Bcl2_down Bax->Apoptosis Bcl2_down->Apoptosis Gene_Transcription Gene Transcription (Pro/Anti-apoptotic) NFkB->Gene_Transcription Gene_Transcription->Apoptosis Cytotoxicity_Workflow Start Start: This compound Compound Cell_Culture Cell Culture (Cancer Cell Lines) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion: Cytotoxicity Profile Data_Analysis->Conclusion

References

The Pivotal Role of Phenazines in Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architecture of Microbial Communities

Biofilms represent a predominant lifestyle for bacteria, characterized by sessile communities encased in a self-produced matrix of extracellular polymeric substances (EPS).[1] This matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), provides structural integrity and protects embedded cells from environmental stresses, including antibiotics and host immune responses.[1][2] Within this complex architecture, small, redox-active molecules called phenazines, produced by bacteria such as the opportunistic pathogen Pseudomonas aeruginosa, play a critical and multifaceted role.[3]

Phenazines are nitrogen-containing heterocyclic compounds that act as electron shuttles, signaling molecules, and virulence factors, profoundly influencing biofilm morphogenesis and function.[1] Their production is tightly regulated, often by quorum sensing (QS) systems, allowing bacteria to coordinate gene expression in a cell-density-dependent manner. This guide provides an in-depth examination of the mechanisms by which phenazines modulate biofilm formation, summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling and functional pathways involved.

Core Mechanisms of Phenazine Involvement

Phenazines influence biofilm development through several interconnected mechanisms, primarily leveraging their ability to participate in oxidation-reduction (redox) reactions.

Redox Cycling and Metabolic Homeostasis

Biofilms often develop steep oxygen gradients, leaving cells deep within the structure in a hypoxic or anoxic state. Phenazines act as mobile electron acceptors, shuttling electrons from intracellular NADH to available oxygen at the biofilm's surface or other terminal electron acceptors. This process of "this compound redox cycling" is crucial for maintaining redox homeostasis in oxygen-limited cells, which in turn influences metabolic activity and prevents the accumulation of toxic reducing equivalents. The absence of phenazines leads to redox stress, resulting in dramatically altered biofilm morphologies, often characterized by increased wrinkling to maximize surface area and oxygen access.

Redox_Cycling PHz_red PHz_red PHz_ox PHz_ox PHz_red->PHz_ox Electron Shuttle (Re-oxidation)

Caption: this compound-mediated electron shuttling in a biofilm.

eDNA Release via Hydrogen Peroxide Production

Extracellular DNA is a critical structural component of the P. aeruginosa biofilm matrix. Phenazines, particularly pyocyanin (PYO), promote the release of eDNA. This process is mediated by the generation of reactive oxygen species (ROS). Pyocyanin accepts electrons from intracellular NADH or NADPH and transfers them to molecular oxygen, producing superoxide (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂). H₂O₂ can cause oxidative stress and damage to cell membranes, leading to the lysis of a subpopulation of bacterial cells and the subsequent release of their chromosomal DNA into the extracellular matrix, where it becomes eDNA.

eDNA_Release Pyocyanin Pyocyanin (PYO) NADH Cellular Reductants (NADH, NADPH) Pyocyanin->NADH Accepts e⁻ O2 Molecular Oxygen (O₂) Pyocyanin->O2 Donates e⁻ H2O2 Hydrogen Peroxide (H₂O₂) O2->H2O2 Forms Cell_Lysis Cell Lysis H2O2->Cell_Lysis Induces eDNA eDNA Release Cell_Lysis->eDNA Results in

Caption: Pyocyanin-mediated pathway for eDNA release.

Iron Acquisition

Iron is an essential nutrient that acts as a signal for the transition from a motile to a sessile, biofilm lifestyle. While bacteria have sophisticated systems for acquiring ferric iron (Fe³⁺), such as siderophores, phenazines facilitate the acquisition of ferrous iron (Fe²⁺). This compound-1-carboxylic acid (PCA) can reduce extracellular Fe³⁺, which is often poorly soluble or bound by host proteins, to the more soluble Fe²⁺ form. This Fe²⁺ can then be transported into the cell via dedicated systems like the Feo transporter, thereby satisfying the high iron demand required for robust biofilm development, even in the absence of traditional siderophore-mediated uptake.

Iron_Acquisition Fe2 Fe2 FeoB FeoB Fe2->FeoB Transport Biofilm_Dev Biofilm_Dev FeoB->Biofilm_Dev Promotes PCA_ox PCA_ox PCA_red PCA_red PCA_ox->PCA_red Intracellular Recycling

Caption: this compound-facilitated ferrous iron (Fe²⁺) acquisition.

Signaling Pathways: Quorum Sensing Regulation

The production of phenazines in P. aeruginosa is not constitutive; it is intricately controlled by a hierarchical quorum sensing (QS) network. This cell-to-cell communication system allows the bacterial population to coordinate the expression of virulence factors, including phenazines, in a density-dependent manner. Three primary QS systems are involved: las, rhl, and pqs.

  • Las System: The network is typically initiated by the LasI synthase producing the autoinducer 3-oxo-C12-HSL. This molecule binds to the transcriptional regulator LasR, which in turn activates the expression of numerous genes, including those of the rhl and pqs systems.

  • Rhl System: Activated by LasR, the RhlI synthase produces a second autoinducer, C4-HSL. This binds to the regulator RhlR. The RhlR/C4-HSL complex is a key direct activator of the this compound biosynthetic operons (phzA1-G1 and phzA2-G2).

  • PQS System: The Pseudomonas quinolone signal (PQS) system also plays a crucial role. LasR and RhlR control the expression of PQS signaling components. The PQS regulator PqsE is required, along with RhlR, for the robust activation of the phz operons.

This cascaded regulation ensures that phenazines, which are metabolically costly and potentially toxic, are produced only when the bacterial population is dense enough to form a biofilm and benefit from their collective functions.

Quorum_Sensing_this compound cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasI LasI HSL12 3-oxo-C12-HSL LasI->HSL12 produces LasR LasR RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates PqsE PqsE LasR->PqsE activates HSL12->LasR binds HSL4 C4-HSL RhlI->HSL4 produces Phz_Operons phzA1-G1 phzA2-G2 RhlR->Phz_Operons activates HSL4->RhlR binds PqsE->Phz_Operons co-activates Phenazines This compound Production Phz_Operons->Phenazines

Caption: Quorum sensing cascade regulating this compound synthesis.

Data Presentation: Quantitative Effects of Phenazines

The influence of phenazines on biofilm formation has been quantified in numerous studies. The tables below summarize key findings, comparing wild-type (WT) strains with this compound-deficient mutants (e.g., Δphz) and the effect of exogenously added phenazines.

Table 1: Effect of this compound Production on Biofilm Architecture

Strain / ConditionBiofilm PropertyObservationReference(s)
P. aeruginosa PA14 ΔphzSwarming MotilityIncreased by 84% compared to WT
P. aeruginosa PA14 ΔphzColony Surface CoverageIncreased by up to 75% compared to WT after 7 days
P. aeruginosa PA14 ΔphzFlow Cell BiofilmIncreased surface-to-volume ratio
PA14 Δphz + 100 µM PCASwarming MotilitySignificantly decreased; restored towards WT levels
PA14 Δphz + 0.2 mM PCAColony Surface CoverageSignificantly decreased; restored towards WT levels
PA14 Δphz + 0.2 mM PYOColony Surface CoverageSignificantly decreased, but less effective than PCA

Table 2: Effect of Phenazines on Biofilm Matrix Components and Antibiotic Tolerance

Strain / ConditionParameterResultReference(s)
P. aeruginosa PA14 ΔphzeDNA ReleaseSignificantly less eDNA compared to WT
P. aeruginosa PAO1 phzSH mutant (PYO overproducer)eDNA ReleaseEnhanced eDNA release compared to WT
P. aeruginosa PA14 ΔphzCiprofloxacin SurvivalIncreased sensitivity; fewer surviving cells in biofilm
P. chlororaphis 30-84ZN (this compound null)eDNA Production (72h)12.63 ± 2.7 µg/mL (significantly lower than WT)
P. aeruginosa + PyocyaninMRSA Biofilm Eradication83-88% eradication at 190.26 µM
P. aeruginosa siderophore-null + 10 µM PCA + Fe(OH)₃Biofilm FormationDramatic rescue of biofilm defect

Experimental Protocols

Investigating the role of phenazines in biofilms requires a suite of specialized assays. Detailed methodologies for key experiments are provided below.

Protocol 1: Biofilm Quantification via Crystal Violet Assay

This assay measures the total biomass of a biofilm by staining adherent cells with crystal violet.

Materials:

  • 96-well flat-bottom polystyrene plates

  • Bacterial strain(s) of interest

  • Appropriate liquid growth medium (e.g., M63, TSB)

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-Buffered Saline (PBS)

  • Plate reader (absorbance at ~550-595 nm)

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture 1:100 in fresh biofilm growth medium.

  • Inoculation: Add 100-200 µL of the diluted culture to each well of the 96-well plate. Include medium-only wells as a negative control. For quantitative assays, use at least 4-8 replicate wells per condition.

  • Incubation: Cover the plate and incubate statically (without shaking) at the optimal growth temperature (e.g., 37°C) for 24-48 hours.

  • Washing: Discard the planktonic culture by inverting and shaking the plate. Gently wash the wells 2-3 times with PBS to remove non-adherent cells. After the final wash, blot the plate vigorously on paper towels to remove all liquid.

  • Staining: Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 10-15 minutes.

  • Final Wash: Discard the CV solution. Wash the plate thoroughly with water (e.g., by submersion in a tub) until the water runs clear. Blot dry as in step 4.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound CV dye. Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125-150 µL of the solubilized CV from each well to a new flat-bottom plate. Measure the absorbance at 550 nm (or up to 595 nm) using a plate reader.

Crystal_Violet_Workflow start Start inoculate Inoculate 96-well plate with bacterial culture start->inoculate incubate Incubate 24-48h (static) inoculate->incubate wash1 Discard planktonic cells & Wash with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet (10-15 min) wash1->stain wash2 Wash away excess stain stain->wash2 solubilize Solubilize bound dye with 30% Acetic Acid wash2->solubilize read Measure Absorbance (OD₅₅₀) solubilize->read end End read->end

Caption: Experimental workflow for the Crystal Violet biofilm assay.

Protocol 2: eDNA Quantification using PicoGreen™ Assay

This protocol provides a highly sensitive method for quantifying dsDNA in the biofilm matrix.

Materials:

  • Biofilm culture

  • Quant-iT™ PicoGreen™ dsDNA Assay Kit (or equivalent)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Nuclease-free microcentrifuge tubes and plates (black, flat-bottom 96-well plates are recommended)

  • Fluorometer or fluorescence plate reader (Excitation ~480 nm, Emission ~520 nm)

Procedure:

  • eDNA Extraction:

    • Harvest the biofilm (e.g., by scraping from a surface or collecting from a flow cell). Resuspend the biofilm biomass in sterile TE buffer.

    • Gently vortex or sonicate the sample to release matrix components. Be cautious to avoid excessive cell lysis.

    • Centrifuge the suspension at high speed (e.g., 10,000 x g for 10 min) to pellet the bacterial cells.

    • Carefully collect the supernatant, which contains the eDNA and other soluble matrix components. Filter through a 0.22 µm syringe filter to remove any remaining cells.

  • PicoGreen™ Working Solution Preparation:

    • On the day of use, prepare the aqueous working solution of the PicoGreen™ reagent by making a 1:200 dilution of the concentrated DMSO solution into TE buffer. Protect this solution from light.

  • Standard Curve Preparation:

    • Prepare a dsDNA standard stock (e.g., lambda DNA) of a known concentration (e.g., 2 µg/mL).

    • Create a serial dilution of the DNA standard in TE buffer to generate a standard curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Sample Preparation and Measurement:

    • In a black 96-well plate, add your extracted eDNA samples and the DNA standards to different wells. You may need to dilute your eDNA samples to fall within the linear range of the assay.

    • Add an equal volume of the diluted PicoGreen™ working solution to all sample and standard wells. Mix by pipetting.

    • Incubate for 2-5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Quantification:

    • Subtract the fluorescence of the buffer-only blank from all readings.

    • Plot the fluorescence values of the standards versus their concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of dsDNA in your unknown samples.

Protocol 3: Exopolysaccharide Detection with Congo Red Agar Assay

This is a qualitative method to visualize exopolysaccharide production, a key component of the biofilm matrix. Biofilm-forming colonies that produce certain exopolysaccharides will bind the dye and appear as black, dry, crystalline colonies.

Materials:

  • Brain Heart Infusion (BHI) agar

  • Sucrose

  • Congo Red dye

  • Petri plates

  • Bacterial strain(s) of interest

Procedure:

  • Media Preparation:

    • Prepare BHI agar supplemented with 5% sucrose (50 g/L). Autoclave to sterilize.

    • Separately, prepare a concentrated aqueous solution of Congo Red (e.g., 0.8 g in 200 mL water) and autoclave it.

    • Cool the BHI-sucrose agar to approximately 55°C. Aseptically add the sterile Congo Red solution to a final concentration of 0.08% (w/v).

    • Mix gently to avoid bubbles and pour into sterile petri plates.

  • Inoculation:

    • Streak or spot-inoculate the bacterial strains onto the Congo Red Agar (CRA) plates.

  • Incubation:

    • Incubate the plates aerobically at 37°C for 24-48 hours.

  • Interpretation:

    • Positive Result: Biofilm-producing strains will appear as black colonies with a dry, crystalline texture.

    • Negative Result: Non-producing strains will typically form red or pink, smooth colonies.

Implications for Drug Development

The central role of phenazines in biofilm formation presents novel opportunities for therapeutic intervention. Strategies aimed at disrupting this compound-related processes could undermine the integrity and resilience of biofilms, making them more susceptible to conventional antibiotics or host clearance.

  • Inhibition of this compound Biosynthesis: Targeting the enzymes in the phz operons could prevent the production of these key molecules, thereby disrupting redox balance, eDNA release, and iron acquisition.

  • Quorum Quenching: Developing molecules that interfere with the las, rhl, or pqs quorum sensing systems can downregulate the expression of phz genes and other virulence factors.

  • Redox Modulation: Introducing agents that scavenge phenazines or alter the extracellular redox potential could disrupt the electron shuttling process that is vital for cells in the hypoxic regions of the biofilm.

  • Targeting eDNA: Since phenazines promote eDNA release, combining this compound inhibitors with DNase enzymes could be a powerful synergistic strategy to dissolve the biofilm matrix.

Understanding these intricate molecular interactions is paramount for designing the next generation of anti-biofilm therapeutics to combat persistent and drug-resistant infections.

References

Whitepaper: A Technical Guide to the Discovery of Novel Phenazine Natural Products from Marine Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a large and structurally diverse class of nitrogen-containing heterocyclic compounds produced by various microorganisms.[1][2][3] These redox-active secondary metabolites are of significant interest to the pharmaceutical and agricultural industries due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties.[2][4] Phenazine-1-carboxylic acid (PCA), for example, has been commercialized as a biopesticide.

While traditionally isolated from terrestrial bacteria like Pseudomonas and Streptomyces, the marine environment represents a vast and relatively untapped reservoir of microbial diversity, offering the potential for discovering novel this compound structures with unique bioactivities. Marine bacteria, particularly Actinobacteria and certain Pseudomonas species, have been identified as prolific producers of these compounds. This guide provides an in-depth overview of the core methodologies and technical workflows required for the successful discovery, isolation, characterization, and evaluation of new this compound natural products from marine bacteria.

General Discovery Workflow

The process of discovering novel phenazines from marine bacteria is a multi-step endeavor that integrates microbiology, chemistry, and pharmacology. The workflow begins with sample collection from diverse marine habitats and proceeds through bacterial isolation, screening, fermentation, extraction, purification, structure elucidation, and finally, bioactivity assessment.

Discovery_Workflow cluster_Microbiology Microbiology & Screening cluster_Chemistry Natural Product Chemistry cluster_Pharmacology Biological Evaluation A Marine Sample Collection (Sediments, Sponges, etc.) B Isolation of Bacteria A->B C Cultivation & Fermentation B->C D Screening for Producers C->D E Metabolite Extraction D->E F Chromatographic Purification E->F G Structure Elucidation (NMR, MS) F->G H Bioactivity Assays (Antimicrobial, Anticancer) G->H I Novel this compound Lead H->I Biosynthesis_Pathway chorismate Chorismic Acid (from Shikimate Pathway) adic ADIC chorismate->adic PhzE dhha DHHA adic->dhha PhzD pca_precursor This compound Precursor dhha->pca_precursor PhzF, PhzB, PhzG pca This compound-1-carboxylic acid (PCA) pca_precursor->pca Dimerization & Oxidation derivatives Diverse Novel Phenazines pca->derivatives Tailoring Enzymes (Hydroxylases, Prenyltransferases, etc.)

References

Initial Screening of Phenazine Compounds for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine-containing compounds, a diverse class of nitrogen-containing heterocyclic molecules of both natural and synthetic origin, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2] This technical guide provides an in-depth overview of the core methodologies and key findings related to the initial screening of this compound derivatives for their potential as anticancer agents. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design, execute, and interpret preliminary anticancer evaluations of novel this compound compounds.

In Vitro Cytotoxicity Screening: Assessing Anticancer Potential

The initial step in evaluating the anticancer activity of newly synthesized this compound compounds is to determine their cytotoxic effects against a panel of human cancer cell lines. This is typically achieved through in vitro assays that measure cell viability and proliferation after exposure to the test compounds.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT116, K562)[3]

  • Non-cancerous cell line for selectivity assessment (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of approximately 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically less than 0.2%. Add 100 µL of the diluted compounds to the respective wells and incubate for 48 hours. Include wells with untreated cells as a negative control and a known anticancer drug (e.g., cisplatin or doxorubicin) as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Quantitative Data: IC50 Values of Selected this compound Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various this compound compounds against different human cancer cell lines as reported in the literature.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 4 K562 (Leukemia)Comparable to CisplatinCisplatinNot Specified
HepG2 (Liver)Comparable to CisplatinCisplatinNot Specified
Cation 2²⁺ A2780 (Ovarian)PotentCisplatin> A2780CIS value
A2780CIS (Cisplatin-resistant Ovarian)PotentCisplatinHigher than 2²⁺
MCF7 (Breast)15Cisplatin26
T24 (Bladder)18Cisplatin3
5-methyl this compound-1-carboxylic acid A549 (Lung)0.4887Not SpecifiedNot Specified
MDA-MB-231 (Breast)0.4586Not SpecifiedNot Specified
Compound 8a MCF-7 (Breast)0.28Not SpecifiedNot Specified
Compound 6{1,2,1,9} HepG2 (Liver)6.71Hydroxycamptothecine10.56
Compound I MCF-7 (Breast)7.832Methotrexate27.325
Compound III A549 (Lung)6.669Methotrexate> 6.669

Elucidating the Mechanism of Action: Apoptosis Induction

This compound compounds often exert their anticancer effects by inducing programmed cell death, or apoptosis. Investigating the apoptotic pathway provides valuable insights into the compound's mechanism of action.

Experimental Protocol: Flow Cytometry for Apoptosis Analysis

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis.

Materials:

  • Cancer cells treated with the this compound compound of interest.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat the cancer cells with the this compound compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Signaling Pathways in this compound-Induced Apoptosis

Several studies indicate that this compound derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

G cluster_0 This compound Compound Treatment cluster_1 Mitochondrial Apoptosis Pathway This compound This compound Compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by this compound compounds.

Some this compound derivatives have also been shown to induce cell death through lysosomal membrane permeabilization, leading to both necrosis and caspase-dependent apoptosis. Another identified target for certain this compound analogues is thioredoxin reductase I (TrxR1), an enzyme crucial for cellular redox balance.

Experimental and Logical Workflow for Initial Screening

The initial screening process for identifying promising anticancer this compound compounds follows a logical progression from synthesis to detailed mechanistic studies.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Compound Identification Synthesis Synthesis of Novel This compound Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 Determination of IC50 Values Cytotoxicity->IC50 Selectivity Selectivity Testing (Cancer vs. Normal Cells) IC50->Selectivity Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Selectivity->Apoptosis Pathway Signaling Pathway Analysis Apoptosis->Pathway Lead Identification of Lead Compounds Pathway->Lead

Caption: Workflow for the initial anticancer screening of this compound compounds.

Conclusion and Future Directions

The initial screening of this compound compounds has revealed a promising landscape for the discovery of novel anticancer agents. The methodologies outlined in this guide provide a robust framework for identifying and characterizing lead compounds. Future research should focus on expanding the diversity of synthesized this compound derivatives, exploring a wider range of cancer cell lines, and delving deeper into the molecular targets and signaling pathways to understand the nuances of their anticancer activity. Furthermore, promising candidates from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy and safety profiles, paving the way for potential clinical development.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Novel Phenazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2][3] Naturally occurring phenazines are produced by various bacteria, such as those from the Pseudomonas and Streptomyces genera.[1][2] Both natural and synthetic phenazine derivatives have demonstrated potent antimicrobial, antifungal, anticancer, and antiparasitic properties. Their therapeutic potential is highlighted by the clinical use of clofazimine, a this compound derivative, in the treatment of leprosy and tuberculosis.

The planar structure of the this compound core allows for intercalation with DNA and interaction with various molecular targets, leading to their diverse biological effects. Research has focused on the synthesis of novel derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. These efforts have led to the development of compounds with significant activity against drug-resistant bacteria and various cancer cell lines. This document provides detailed protocols for the synthesis of novel this compound derivatives, quantitative data on their biological activities, and an overview of the key signaling pathways involved in their mechanism of action.

Chemical Synthesis of this compound Derivatives

A versatile and common method for synthesizing substituted phenazines is through the cyclization of N-aryl-2-nitrosoaniline intermediates. This two-step, one-pot procedure allows for the creation of a diverse library of this compound compounds.

General Workflow for this compound Synthesis

The synthesis begins with the formation of an N-aryl-2-nitrosoaniline intermediate, followed by a cyclization reaction to form the this compound core.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Purification Aniline Substituted Aniline Intermediate N-aryl-2-nitrosoaniline Intermediate Aniline->Intermediate Nitroaromatic Nitroaromatic Compound Nitroaromatic->Intermediate Base Strong Base (e.g., KOtBu) Base->Intermediate This compound Substituted this compound Intermediate->this compound Silylating_Agent Silylating Agent (e.g., BSA) Silylating_Agent->this compound Chromatography Silica Gel Chromatography This compound->Chromatography

Caption: General experimental workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis of 3-chloro-1-methoxy-7-methylthis compound

This protocol details the synthesis starting from 4-methylaniline and 2-nitro-5-chloroanisole.

Materials and Reagents:

  • 4-methylaniline

  • 2-nitro-5-chloroanisole

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Dimethylformamide (DMF)

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Ethyl acetate

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 4-methylaniline (1.2 mmol, 1.1 equiv) in anhydrous DMF (5 mL) at room temperature, add potassium tert-butoxide (2.4 mmol, 2.2 equiv) in one portion.

  • Stir the resulting mixture for 10 minutes at room temperature.

  • Add a solution of 2-nitro-5-chloroanisole (1.1 mmol, 1.0 equiv) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • To the crude reaction mixture containing the N-aryl-2-nitrosoaniline intermediate, add N,O-bis(trimethylsilyl)acetamide (BSA) (4.4 mmol, 4.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-chloro-1-methoxy-7-methylthis compound.

Biological Activity of Novel this compound Derivatives

Novel this compound derivatives have been extensively evaluated for their anticancer and antimicrobial activities. The following tables summarize the quantitative data from various studies.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of 2-Phenazinamine Derivatives

CompoundCell LineIC₅₀ (μM)
4 (2-chloro-N-(phenazin-2-yl)benzamide)K562 (Leukemia)2.5
HepG2 (Hepatocellular Carcinoma)3.2
MGC803 (Gastric Carcinoma)10.5
HCT116 (Colorectal Carcinoma)8.9
MCF7 (Breast Adenocarcinoma)12.3
293T (Non-cancerous)> 50
Cisplatin (Control)K5622.8
HepG24.5

Table 2: Cytotoxicity of this compound Cations against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)
1²⁺ A2780 (Ovarian)20
A2780CIS (Cisplatin-resistant Ovarian)25
MCF7 (Breast)~100
T24 (Bladder)>100
2²⁺ A278012
A2780CIS13
MCF715
T2418
Cisplatin (Control)A27801.5
A2780CIS15
MCF726
T243
Antimicrobial Activity

Table 3: Antibacterial Activity of this compound Derivatives

CompoundMRSA (MIC, μg/mL)E. coli (MIC, μg/mL)
18c (6,9-dichloro-N-(methylsulfonyl)this compound-1-carboxamide)16>128
30e (9-methyl-N-(methylsulfonyl)this compound-1-carboxamide)3232

Table 4: Antibacterial and Antifungal Activity of Novel this compound Derivatives

CompoundS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
4c --13
4d --12
6e --12
7c --12
Ampicillin (Control)2516-
Fluconazole (Control)--18

Mechanisms of Action and Signaling Pathways

This compound derivatives exert their biological effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with microbial processes.

Anticancer Mechanisms

Several signaling pathways are implicated in the anticancer effects of this compound derivatives. A prominent mechanism is the induction of apoptosis through the mitochondrial pathway. Some derivatives have also been shown to induce cell death via lysosomal membrane permeabilization.

G cluster_0 Mitochondrial Apoptotic Pathway cluster_1 Lysosomal Death Pathway This compound This compound Derivative Bcl2 Downregulation of Bcl-2 This compound->Bcl2 LMP Lysosomal Membrane Permeabilization This compound->LMP Caspase3 Activation of Caspase-3 Bcl2->Caspase3 Apoptosis_M Apoptosis Caspase3->Apoptosis_M Necrosis Necrosis LMP->Necrosis Caspase_Dep_Apoptosis Caspase-Dependent Apoptosis LMP->Caspase_Dep_Apoptosis

Caption: Anticancer signaling pathways of this compound derivatives.

Antimicrobial Mechanisms

The antimicrobial activity of this compound derivatives is often attributed to their redox properties, which can lead to the generation of reactive oxygen species (ROS) that are detrimental to microbial cells. Some phenazines have also been found to inhibit bacterial growth without disrupting the cell membrane or directly generating ROS, suggesting alternative mechanisms of action. Additionally, certain halogenated phenazines have shown potent biofilm-eradicating properties.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., K562, HepG2)

  • 96-well plates

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ values.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to determine the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • This compound derivatives (dissolved in a suitable solvent)

  • Standard antibiotic/antifungal (e.g., ampicillin, fluconazole)

Protocol:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with the microbial suspension.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the this compound derivative solution at a specific concentration to each well.

  • Add the standard antibiotic/antifungal and the solvent control to separate wells.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Measure the diameter of the zone of inhibition around each well.

Conclusion

The synthetic routes and biological evaluation protocols detailed in these application notes provide a framework for the discovery and development of novel this compound derivatives. The promising anticancer and antimicrobial activities of these compounds, coupled with an increasing understanding of their mechanisms of action, underscore their potential as lead structures for new therapeutic agents. Further investigation into structure-activity relationships and optimization of the this compound scaffold will be crucial in advancing these compounds towards clinical applications.

References

Application Notes and Protocols for Phenazine Extraction from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a large class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, most notably from the genus Pseudomonas. These secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties. Accurate and efficient extraction of phenazines from bacterial cultures is a critical first step for their study and potential application in medicine and agriculture.

These application notes provide detailed protocols for the extraction of phenazines from bacterial cultures using both liquid-liquid and solid-phase extraction methods. The information is intended to guide researchers in selecting the most appropriate method based on the target phenazine, available resources, and desired purity and yield.

Data Presentation: Comparison of Extraction Methods

The choice of extraction solvent and method significantly impacts the yield and purity of the recovered phenazines. Below is a summary of reported yields for different phenazines using various extraction techniques.

This compoundBacterial StrainExtraction MethodSolventYieldReference
PyocyaninPseudomonas aeruginosaLiquid-LiquidChloroformHigh (most efficient)[1]
PyocyaninPseudomonas aeruginosaLiquid-LiquidDichloromethaneEffective[1]
PyocyaninPseudomonas aeruginosaLiquid-LiquidEthyl AcetateEffective[1]
This compound-1-carboxylic acid (PCA)Pseudomonas spp.Liquid-LiquidEthyl AcetateHigh[2]
This compound-1-carboxamide (PCN)Pseudomonas chlororaphisLiquid-LiquidEthyl AcetateHigh[2]
Various PhenazinesPseudomonas chlororaphisSolid-Phase (C18)Methanol/AcetonitrileUp to 13 times higher than LLE

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Pyocyanin

This protocol is suitable for the extraction of pyocyanin from Pseudomonas aeruginosa cultures.

Materials:

  • Bacterial culture supernatant

  • Chloroform

  • 0.2 M Hydrochloric acid (HCl)

  • 0.2 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Centrifuge and centrifuge tubes

  • Rotary evaporator (optional)

  • Spectrophotometer

Procedure:

  • Harvesting: Centrifuge the bacterial culture at 6,000 x g for 10 minutes to pellet the cells. Carefully decant the supernatant.

  • Extraction with Chloroform:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of chloroform and shake vigorously for 1-2 minutes. The pyocyanin will move to the lower chloroform phase, which will turn blue.

    • Allow the phases to separate and collect the lower blue chloroform layer.

  • Acidification:

    • To the collected chloroform phase, add half the volume of 0.2 M HCl.

    • Shake vigorously. The pyocyanin will move to the upper aqueous phase, which will turn red.

    • Separate and collect the upper red aqueous layer.

  • Basification and Re-extraction:

    • To the red aqueous phase, add 0.2 M NaOH dropwise until the solution turns blue, indicating the conversion of pyocyanin back to its basic form.

    • Add an equal volume of fresh chloroform and shake vigorously. The purified pyocyanin will now be in the lower chloroform phase.

  • Concentration and Quantification:

    • The chloroform can be evaporated to concentrate the pyocyanin.

    • To quantify, re-extract the pyocyanin into 0.2 M HCl and measure the absorbance of the red solution at 520 nm. The concentration (in µg/mL) can be calculated using the following formula: Concentration = OD₅₂₀ × 17.072.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound-1-carboxylic acid (PCA) and its Derivatives

This protocol is suitable for the extraction of PCA and other less polar phenazines from bacterial cultures such as Pseudomonas chlororaphis.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate

  • 6 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Harvesting: Centrifuge the bacterial culture at 6,000 x g for 10 minutes and collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 with 6 M HCl. This protonates the acidic phenazines, making them more soluble in the organic solvent.

  • Extraction with Ethyl Acetate:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the phases to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer at least two more times with fresh ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

Protocol 3: Solid-Phase Extraction (SPE) of Phenazines

This protocol provides a general guideline for the extraction of various phenazines using a C18 SPE cartridge and is reported to provide significantly higher yields than LLE.

Materials:

  • Bacterial culture supernatant

  • Solid-Phase Extraction (SPE) cartridges (e.g., Agilent SampliQ C18)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • 0.1% Formic acid in water and acetonitrile (for HPLC analysis)

  • SPE manifold

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Equilibrate the cartridge by passing 5 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Acidify the bacterial culture supernatant to pH 2-3 with a suitable acid (e.g., formic acid).

    • Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

  • Elution:

    • Elute the bound phenazines with 5-10 mL of methanol or acetonitrile into a clean collection tube. A gradient of increasing organic solvent can be used for fractionation of different phenazines.

  • Analysis: The eluate can be directly analyzed by HPLC or concentrated and redissolved in a suitable solvent for further analysis.

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of phenazines in Pseudomonas starts from the shikimic acid pathway, leading to the formation of the core this compound structure, which is then modified to produce a variety of this compound derivatives.

Phenazine_Biosynthesis Shikimic_acid Shikimic Acid Pathway Chorismic_acid Chorismic Acid Shikimic_acid->Chorismic_acid PhzE PhzE Chorismic_acid->PhzE ADIC 2-amino-2-deoxyisochorismic acid PhzE->ADIC PhzD PhzD ADIC->PhzD DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid PhzD->DHHA PhzF PhzF DHHA->PhzF Phenazine_core This compound Core Structure (this compound-1,6-dicarboxylic acid) PhzF->Phenazine_core PCA This compound-1-carboxylic acid (PCA) Phenazine_core->PCA PhzH PhzH PCA->PhzH PhzM_PhzS PhzM, PhzS PCA->PhzM_PhzS PhzO PhzO PCA->PhzO PCN This compound-1-carboxamide (PCN) PhzH->PCN Pyocyanin Pyocyanin PhzM_PhzS->Pyocyanin OH_PHZ 2-Hydroxythis compound PhzO->OH_PHZ

Caption: Generalized this compound biosynthesis pathway in Pseudomonas.

Experimental Workflow: Liquid-Liquid Extraction

This diagram outlines the major steps involved in the liquid-liquid extraction of phenazines.

LLE_Workflow Start Bacterial Culture Centrifugation Centrifugation (6,000 x g, 10 min) Start->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2-3) Supernatant->Acidification Solvent_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate or Chloroform) Acidification->Solvent_Extraction Organic_Phase Organic Phase (contains phenazines) Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (discard) Solvent_Extraction->Aqueous_Phase Drying Drying (Anhydrous Na2SO4) Organic_Phase->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: Workflow for liquid-liquid extraction of phenazines.

Experimental Workflow: Solid-Phase Extraction

This diagram illustrates the key stages of solid-phase extraction for this compound purification.

SPE_Workflow Start Bacterial Culture Supernatant Acidification Acidification (pH 2-3) Start->Acidification Loading 2. Sample Loading Acidification->Loading SPE_Column SPE Cartridge (C18) SPE_Column->Loading Conditioning 1. Conditioning (Methanol, Water) Conditioning->SPE_Column Washing 3. Washing (Water) Loading->Washing Elution 4. Elution (Methanol or Acetonitrile) Washing->Elution Purified_Extract Purified this compound Extract Elution->Purified_Extract

Caption: General workflow for solid-phase extraction of phenazines.

References

Application Notes: Phenazines in Electrochemical Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds that are finding increasing application as redox mediators in the development of electrochemical sensors and biosensors.[1][2][3] Their unique redox and chromatic properties make them highly suitable for both direct and indirect analyte determination.[1] In enzymatic biosensors, phenazines act as efficient electron shuttles between the enzyme's active site and the electrode surface. This mediated electron transfer (MET) mechanism allows for the electrochemical detection of enzymatic reactions at lower potentials, which can minimize interferences from other electroactive species present in the sample.[4] The electrocatalytic effects of phenazines contribute to decreasing the overpotential for a number of important analytes, thereby enhancing the sensitivity and lowering the detection limit of the biosensor.

One of the key advantages of phenazine derivatives is their versatile chemical structure, which can be modified to tune their redox potential and immobilization characteristics. Furthermore, their properties as redox mediators can be significantly improved when combined with nanomaterials such as carbon nanotubes. Phenazines have been successfully employed in biosensors for a wide range of analytes, including glucose, hydrogen peroxide, and various biomarkers.

A notable application of this compound electrochemistry is in the detection of pathogenic bacteria. For instance, Pseudomonas aeruginosa, a pathogen known for its antibiotic resistance, produces a redox-active virulence factor called pyocyanin. The inherent electrochemical activity of pyocyanin allows for its direct detection without the need for complex sample pretreatment or sensor functionalization, making it a valuable biomarker for rapid clinical diagnosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for a this compound-mediated enzymatic biosensor and a typical experimental workflow for its fabrication.

Signaling_Pathway cluster_Enzyme Enzymatic Reaction cluster_Mediator Mediated Electron Transfer cluster_Electrode Electrochemical Detection Analyte Analyte (e.g., Glucose) Product Product (e.g., Gluconolactone) Analyte->Product Enzyme_ox Enzyme_ox Enzyme (Oxidized) Enzyme_red Enzyme (Reduced) Enzyme_ox->Enzyme_red e- Enzyme_red->Enzyme_ox Phenazine_ox Phenazine_ox This compound (Oxidized) Phenazine_red This compound (Reduced) Phenazine_ox->Phenazine_red e- Phenazine_red->Phenazine_ox e- Electrode Electrode Electrode->Phenazine_ox Signal

Figure 1: Signaling pathway of a this compound-mediated biosensor.

Experimental_Workflow start Start electrode_prep Electrode Preparation (e.g., Polishing, Cleaning) start->electrode_prep modification Electrode Modification with this compound (e.g., Electropolymerization, Drop-casting) electrode_prep->modification enzyme_immobilization Enzyme Immobilization (e.g., Cross-linking with Glutaraldehyde) modification->enzyme_immobilization characterization Sensor Characterization (e.g., SEM, CV) enzyme_immobilization->characterization measurement Electrochemical Measurement (e.g., Amperometry, DPV) characterization->measurement data_analysis Data Analysis measurement->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for biosensor fabrication.

Protocols

Protocol 1: Fabrication of a this compound-Modified Electrode for Glucose Detection

This protocol describes the fabrication of a glucose biosensor based on a poly(neutral red) modified electrode. Neutral red is a this compound dye that can be electropolymerized to form a stable and electroactive film.

Materials:

  • Glassy carbon electrode (GCE)

  • Neutral Red (NR)

  • Glucose Oxidase (GOx)

  • Glutaraldehyde (GA) solution (2.5%)

  • Bovine Serum Albumin (BSA) solution (5%)

  • Phosphate buffer saline (PBS), pH 7.0

  • Alumina slurry (0.05 µm)

  • Potassium ferricyanide (K₃[Fe(CN)₆]) solution

  • Glucose standard solutions

Procedure:

  • Electrode Pretreatment:

    • Polish the GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.

    • Sonicate the electrode in ethanol and then in deionized water for 2 minutes each to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization of Neutral Red:

    • Prepare a solution of 1 mM Neutral Red in PBS (pH 7.0).

    • Immerse the pretreated GCE in the NR solution.

    • Perform cyclic voltammetry (CV) in the potential range of -0.8 V to +0.8 V for 15 cycles at a scan rate of 50 mV/s. A stable, reddish polymer film (PNR) should form on the electrode surface.

    • Rinse the PNR/GCE with deionized water to remove any unpolymerized monomer.

  • Enzyme Immobilization:

    • Prepare a GOx solution by dissolving 10 mg of GOx in 1 mL of PBS.

    • Drop-cast 10 µL of the GOx solution onto the surface of the PNR/GCE and allow it to dry at room temperature.

    • Expose the electrode to glutaraldehyde vapor for 20 minutes to cross-link the enzyme.

    • To block any remaining active sites and prevent non-specific binding, immerse the electrode in a 5% BSA solution for 1 hour.

    • Rinse the GOx/PNR/GCE gently with PBS to remove any unbound enzyme and BSA.

    • Store the biosensor at 4°C when not in use.

  • Electrochemical Measurements:

    • Perform all electrochemical measurements in a three-electrode cell containing PBS (pH 7.0) as the supporting electrolyte.

    • Use the fabricated GOx/PNR/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Record the amperometric response of the biosensor at a constant potential of -0.5 V with successive additions of glucose.

Protocol 2: Electrochemical Detection of Pyocyanin in Bacterial Culture

This protocol outlines a method for the direct detection of pyocyanin, a biomarker for Pseudomonas aeruginosa, in a bacterial culture supernatant.

Materials:

  • Pseudomonas aeruginosa culture

  • Luria-Bertani (LB) broth

  • Centrifuge

  • Screen-printed carbon electrode (SPCE) or other suitable working electrode

  • Phosphate buffer saline (PBS), pH 7.4

  • Electrochemical workstation

Procedure:

  • Sample Preparation:

    • Inoculate P. aeruginosa in LB broth and incubate at 37°C with shaking for 10-24 hours to allow for pyocyanin production.

    • Collect the bacterial culture and centrifuge at 10,000 rpm for 10 minutes to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted pyocyanin.

    • The supernatant can be directly used for electrochemical analysis or diluted with PBS if the pyocyanin concentration is expected to be high.

  • Electrochemical Detection:

    • Set up a three-electrode system with the SPCE as the working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.

    • Pipette a small volume (e.g., 50 µL) of the culture supernatant onto the working electrode surface.

    • Perform square wave voltammetry (SWV) or differential pulse voltammetry (DPV) in a potential window that covers the redox potential of pyocyanin (typically between -0.5 V and 0.0 V vs. Ag/AgCl).

    • The presence of pyocyanin will result in a distinct redox peak. The peak height or area is proportional to the concentration of pyocyanin in the sample.

Data Presentation

The following table summarizes the performance of various this compound-based electrochemical biosensors for different analytes.

This compound DerivativeAnalyteDetection MethodLinear RangeLimit of Detection (LOD)Reference
Poly(methylene blue)HemoglobinCyclic VoltammetryUp to 50 µM2 µM
Poly(methylene blue)AdenosineDifferential Pulse VoltammetryUp to 2 µM10 nM
Methylene blue with TiO₂ nanoparticlesAscorbateAmperometryUp to 4.5 mM15 µM
Poly(neutral red)PyruvateAmperometry--
Pyocyanin (endogenous)P. aeruginosaSquare Wave Voltammetry1.9 µM to 238 µM500 nM
This compound-modified HRPMercury (HgCl₂)Amperometry-0.1 ng/mL
This compound-modified HRPMercury (Hg₂(NO₃)₂)Amperometry-0.2 ng/mL

References

Application Notes and Protocols: Phenazine Derivatives as Fluorescent Probes for Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenazine-Based Fluorescent Probes

This compound derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of chemical sensing due to their unique photophysical and chemical properties.[1] Their electron-deficient skeleton, coupled with the presence of lone pair electrons on the nitrogen atoms, allows for effective interaction with various target analytes through non-covalent forces such as hydrogen bonding, anion–π interactions, and metal coordination.[1] These interactions often lead to discernible changes in their fluorescence properties, making them excellent candidates for the development of fluorescent probes.

The versatility of this compound chemistry allows for the tuning of their structures to achieve desirable optical performance, such as large Stokes shifts, high quantum yields, and good photostability.[2][3] This adaptability has led to the development of this compound-based probes for a wide array of analytes, including metal ions, small molecules, and biomolecules, with applications in environmental monitoring, biological imaging, and diagnostics.[1]

This document provides detailed application notes and protocols for the synthesis and utilization of this compound derivatives as fluorescent probes for sensing various analytes.

Synthesis Protocols for this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods, with the choice of method often depending on the desired substitution pattern and complexity of the final molecule. Common synthetic strategies include the Wohl-Aue reaction, condensation of o-phenylenediamines with o-quinones, and modern cross-coupling methodologies like the Buchwald–Hartwig amination.

General Synthesis of a Dibenzo[a,c]this compound-based Probe for Thiophenols

This protocol is based on the synthesis of a probe for thiophenols, demonstrating a common multi-step synthesis approach.

Protocol:

  • Step 1: Synthesis of Intermediate 1.

    • Dissolve the starting materials in a suitable solvent mixture (e.g., ethanol and acetic acid).

    • Reflux the reaction mixture for a specified time.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and isolate the product by filtration.

  • Step 2: Synthesis of Intermediate 2 (Amine derivative).

    • Suspend Intermediate 1 in ethanol.

    • Add a reducing agent (e.g., Pd-C catalyst and hydrazine hydrate).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • Step 3: Synthesis of the Final Probe.

    • Dissolve the amine intermediate in a suitable solvent like dichloromethane (CH2Cl2).

    • Add pyridine, followed by the dropwise addition of 2,4-dinitrobenzenesulfonyl chloride.

    • Stir the reaction at room temperature.

    • After the reaction is complete, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the final product by column chromatography.

Synthesis of an Imidazo[4,5-b]this compound-based Probe for Metal Ions

This protocol outlines the synthesis of a probe for the detection of metal ions like Ag+.

Protocol:

  • Step 1: Synthesis of the 1H-imidazo[4,5-b]this compound core.

    • This often involves the condensation of a substituted o-phenylenediamine with an appropriate dicarbonyl compound or its equivalent.

  • Step 2: Functionalization of the core.

    • The core structure is then functionalized with a specific recognition moiety for the target metal ion. This can involve nucleophilic substitution or cross-coupling reactions.

A more specific example involves the reaction of 2,3-diaminothis compound with benzaldehyde derivatives to form imidazole-phenazine structures.

Detailed Protocol:

  • A mixture of 2,3-diaminothis compound and a substituted benzaldehyde is heated in a suitable solvent.

  • The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclodehydrogenation in situ to form the final imidazole-phenazine derivative.

  • The product is then isolated and purified, typically by recrystallization or column chromatography.

Application Notes and Protocols for Analyte Sensing

Protocol for Detection of Thiophenols using a Dibenzo[a,c]this compound-based Probe

This protocol is adapted from the work on a selective fluorescent probe for thiophenols.

Materials:

  • Dibenzo[a,c]this compound-based fluorescent probe (probe-dbp)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thiophenol standard solution

  • Environmental water samples (e.g., tap water, seawater)

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 2.5 mM stock solution of the probe-dbp in analytical grade DMSO.

    • Prepare a 5 mM stock solution of p-thiocresol (as a representative thiophenol) in DMSO.

    • Prepare stock solutions of other analytes (e.g., amino acids, metal ions) in ultrapure water.

  • Sensing Assay:

    • Dilute the stock solutions to the desired concentrations using a mixed solvent of 10 mM PBS buffer (pH 7.4) and DMSO (1:1, v/v).

    • In a cuvette, mix the probe solution with the sample containing the analyte.

    • Incubate the mixture for 15 minutes at 37 °C.

    • Measure the fluorescence emission spectrum at an excitation wavelength of 450 nm. The emission intensity is typically recorded at 570 nm.

  • Analysis of Environmental Samples:

    • Collect water samples and filter them.

    • Spike the water samples with known concentrations of thiophenol.

    • Add the probe solution to the spiked samples and incubate for 15 minutes.

    • Record the fluorescence intensity at 570 nm to determine the recovery.

Protocol for Sequential Detection of Ag+ and I- using an Imidazo[4,5-b]this compound-based Probe

This protocol is based on a chemosensor for the sequential detection of silver and iodide ions.

Materials:

  • 1H-imidazo[4,5-b]this compound derivative probe (MNTPZ)

  • DMSO

  • Water (pH = 7)

  • Solutions of various cations and anions

  • Fluorometer and UV-Vis Spectrophotometer

Procedure for Ag+ Detection:

  • Probe Solution Preparation:

    • Prepare a stock solution of the MNTPZ probe in a DMSO:Water (1:1, v/v, pH 7) mixture.

  • Sensing Assay:

    • To the probe solution, add increasing concentrations of Ag+ ions.

    • A color change from yellow to orange can be observed for colorimetric detection.

    • For fluorometric detection, the fluorescence intensity will be quenched ("turn-off" response) upon binding with Ag+.

Procedure for I- Detection:

  • In-situ Complex Formation:

    • Prepare the MNTPZ-Ag+ complex by adding Ag+ to the MNTPZ probe solution.

  • Sensing Assay for I-:

    • To the in-situ generated MNTPZ-Ag+ complex, add the sample containing I- ions.

    • The fluorescence will be restored ("turn-on" response) due to the displacement of the probe by iodide ions.

Quantitative Data Summary

The performance of various this compound-based fluorescent probes is summarized in the table below, allowing for easy comparison of their key sensing parameters.

Probe Name/TypeAnalyteDetection LimitResponse TypeSolvent SystemReference
Dibenzo[a,c]this compound-basedThiophenols40 nMFluorescence "turn-on"PBS buffer/DMSO (1:1, v/v)
1H-imidazo[4,5-b]this compound (MNTPZ)Ag+1.36 µMColorimetric & Fluorescence "turn-off"DMSO:Water (1:1, v/v)
MNTPZ-Ag+ complexI-1.03 µMFluorescence "turn-on"DMSO:Water (1:1, v/v)
This compound-imidazole based (PIS)Cd2+2.10 x 10-8 MRatiometricAqueous media (physiological pH)
1H-triazole[4,5-b]this compound (PHTA)Formaldehyde1.55 x 10-8 MFluorescence changeDMSO
1H-Imidazo[4,5-b]this compound based (S)Fe3+4.8 x 10-6 MFluorescence quenchingDMSO

Signaling Pathways and Sensing Mechanisms

The sensing mechanisms of this compound-based probes are diverse and tailored to the specific analyte. Below are diagrams illustrating some of the common signaling pathways and experimental workflows.

Sensing_Mechanism_Thiophenol cluster_legend Legend Probe Probe-DBP (Non-fluorescent) Intermediate Cleavage of 2,4-dinitrobenzenesulfonyl group Probe->Intermediate + Thiophenol Thiophenol Thiophenol Product Fluorophore Released (Fluorescent) Intermediate->Product Non-fluorescent Non-fluorescent State Analyte Analyte Fluorescent Fluorescent State

Caption: Sensing mechanism of a dibenzo[a,c]this compound probe for thiophenols.

Experimental_Workflow_Metal_Ion cluster_prep 1. Preparation cluster_assay 2. Sensing Assay cluster_analysis 3. Data Analysis Prep_Probe Prepare Probe Stock Solution Mix Mix Probe and Analyte Solutions Prep_Probe->Mix Prep_Analyte Prepare Analyte Standard Solutions Prep_Analyte->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Incubate->Measure Plot Plot Fluorescence vs. Concentration Measure->Plot Calculate Calculate Limit of Detection (LOD) Plot->Calculate

Caption: General experimental workflow for fluorescent sensing of analytes.

Sequential_Sensing_Ag_I Probe Probe (MNTPZ) (Fluorescent) Complex Probe-Ag+ Complex (Non-fluorescent) Probe->Complex + Ag+ Ag_ion Ag+ Final_Product Probe (Fluorescent) + AgI Complex->Final_Product + I- I_ion I-

Caption: Sequential sensing of Ag+ and I- ions by a this compound-based probe.

References

Protocol for Quantifying Phenazine Production in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen known for its metabolic versatility and its ability to produce a variety of virulence factors. Among these are phenazines, a class of pigmented, redox-active secondary metabolites that play crucial roles in pathogenesis, microbial competition, and biofilm formation. The quantification of phenazine production is therefore essential for understanding the virulence of P. aeruginosa and for the development of novel antimicrobial strategies. This document provides detailed protocols for the extraction and quantification of phenazines, with a primary focus on pyocyanin, the most extensively studied this compound produced by this bacterium.

This compound Biosynthesis and Regulation

The biosynthesis of phenazines in P. aeruginosa begins with chorismic acid, a precursor derived from the shikimate pathway.[1][2] Two nearly identical operons, phz1 (phzA1-G1) and phz2 (phzA2-G2), encode the enzymes responsible for converting chorismic acid into this compound-1-carboxylic acid (PCA).[3][4][5] PCA serves as a precursor for the synthesis of other phenazines. For instance, the enzymes PhzM and PhzS convert PCA to pyocyanin (PYO).

The production of phenazines is tightly regulated by the quorum-sensing (QS) systems of P. aeruginosa. Three main interconnected QS systems, Las, Rhl, and PQS, control the expression of this compound biosynthetic genes. The Las system is at the top of this hierarchy and activates the Rhl and PQS systems. Both the Rhl and PQS systems are particularly important in regulating this compound production.

Phenazine_Biosynthesis_Regulation cluster_input Precursor cluster_biosynthesis This compound Biosynthesis cluster_regulation Quorum Sensing Regulation Chorismic Acid Chorismic Acid phz1 (phzA1-G1) phz1 (phzA1-G1) Chorismic Acid->phz1 (phzA1-G1) phz2 (phzA2-G2) phz2 (phzA2-G2) Chorismic Acid->phz2 (phzA2-G2) PCA PCA phz1 (phzA1-G1)->PCA phz2 (phzA2-G2)->PCA phzM, phzS phzM, phzS PCA->phzM, phzS Pyocyanin Pyocyanin phzM, phzS->Pyocyanin Las System Las System Rhl System Rhl System Las System->Rhl System PQS System PQS System Las System->PQS System Rhl System->phz1 (phzA1-G1) Rhl System->phz2 (phzA2-G2) PQS System->phz2 (phzA2-G2)

Caption: this compound Biosynthesis and Quorum Sensing Regulation.

Experimental Protocols

Two primary methods for quantifying phenazines are detailed below: spectrophotometry for pyocyanin and High-Performance Liquid Chromatography (HPLC) for a broader range of phenazines.

Protocol 1: Spectrophotometric Quantification of Pyocyanin

This method is rapid and suitable for the specific measurement of pyocyanin from liquid cultures.

Materials:

  • P. aeruginosa culture

  • Chloroform

  • 0.2 N Hydrochloric acid (HCl)

  • Centrifuge and tubes

  • Spectrophotometer or plate reader

Procedure:

  • Culture Growth: Inoculate P. aeruginosa in a suitable liquid medium (e.g., LB or Pseudomonas Broth) and incubate under appropriate conditions to allow for this compound production.

  • Sample Preparation:

    • Take a 5 mL aliquot of the bacterial culture.

    • Centrifuge at 4,000 rpm for 10 minutes to pellet the cells.

    • Transfer the supernatant to a new tube.

  • Extraction:

    • Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the phases. The pyocyanin will be in the lower, blue-colored chloroform phase.

    • Carefully transfer the lower chloroform layer to a new tube.

  • Acidification:

    • Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex for 30 seconds.

    • Centrifuge at 4,000 rpm for 5 minutes. The pyocyanin will move to the upper, pink to red-colored aqueous phase.

  • Quantification:

    • Transfer the upper aqueous phase to a cuvette or a 96-well plate.

    • Measure the absorbance at 520 nm.

    • Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.

Protocol 2: HPLC Quantification of Phenazines

This method allows for the separation and quantification of multiple phenazines simultaneously.

Materials:

  • P. aeruginosa culture supernatant

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Syringe filters (0.22 µm)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 column

Procedure:

  • Extraction:

    • To 1 mL of culture supernatant, add an equal volume of acidified ethyl acetate (ethyl acetate with 0.1% formic acid).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the phases.

    • Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation for HPLC:

    • Reconstitute the dried extract in a known volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 50:50 methanol:water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used. A typical gradient might be a linear increase from 10% to 90% acetonitrile over 20-30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor at multiple wavelengths, as different phenazines have different absorption maxima. Key wavelengths include 254 nm, 365 nm, and for pyocyanin specifically, around 278 nm and 313 nm in its oxidized form.

    • Quantification: Create a standard curve for each this compound of interest using pure standards of known concentrations. Calculate the concentration in the sample by comparing the peak area to the standard curve.

Experimental_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction cluster_quantification Quantification cluster_spectro Spectrophotometry cluster_hplc HPLC A P. aeruginosa Culture B Centrifugation A->B C Supernatant Collection B->C D Solvent Extraction (Chloroform or Ethyl Acetate) C->D E Acidification (0.2N HCl) D->E For Pyocyanin G Evaporation and Reconstitution D->G For Multiple Phenazines F Measure Absorbance at 520 nm E->F H Filtration G->H I HPLC Analysis H->I

Caption: General workflow for this compound quantification.

Data Presentation

Quantitative data should be summarized in a clear and structured manner to facilitate comparison between different experimental conditions or strains.

Table 1: Spectrophotometric Quantification of Pyocyanin

Strain/ConditionAbsorbance at 520 nm (Mean ± SD)Pyocyanin Concentration (µg/mL)
Wild-Type0.85 ± 0.0514.51
Mutant A0.12 ± 0.022.05
Wild-Type + Inhibitor0.34 ± 0.035.80

Table 2: HPLC Quantification of Phenazines

Strain/ConditionPCA (µg/mL)PYO (µg/mL)Other this compound (µg/mL)
Wild-Type10.2 ± 1.115.1 ± 1.52.5 ± 0.3
Mutant A1.5 ± 0.22.2 ± 0.30.4 ± 0.1
Mutant B12.8 ± 1.30.1 ± 0.050.2 ± 0.08

Troubleshooting and Considerations

  • pH Sensitivity: The color of pyocyanin is pH-dependent, being blue in neutral to alkaline conditions and red in acidic conditions. Ensure consistent pH during spectrophotometric measurements.

  • Extraction Efficiency: The efficiency of solvent extraction can be influenced by the culture medium composition. It may be necessary to optimize the extraction protocol for different media.

  • Standard Purity: The accuracy of HPLC quantification is dependent on the purity of the this compound standards used to generate the calibration curves.

  • Normalization: To account for differences in bacterial growth, it is advisable to normalize this compound production to the cell density (e.g., optical density at 600 nm) or total protein content.

  • Light Sensitivity: Some phenazines are light-sensitive. It is good practice to protect samples from light during extraction and analysis.

References

Application of Phenazines in Dye-Sensitized Solar Cells: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of phenazine derivatives as sensitizers in dye-sensitized solar cells (DSSCs). It includes detailed protocols for the synthesis of this compound-based dyes, the fabrication of DSSC devices, and various characterization techniques. Quantitative data on the performance of a representative this compound-based co-sensitizer is also presented for analysis.

Introduction to Phenazines in DSSCs

This compound derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered interest in the field of organic electronics due to their unique photophysical and electrochemical properties. In the context of dye-sensitized solar cells, phenazines are explored as potential sensitizers, the core component responsible for light absorption and electron injection. The molecular architecture of this compound-based dyes often follows the donor-π-acceptor (D-π-A) design principle. This structure facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, which is a critical step for achieving high power conversion efficiencies in DSSCs. The planar structure of the this compound moiety can be strategically modified to tune the dye's absorption spectrum and energy levels to optimize the performance of the solar cell.

Working Principle of a this compound-Based Dye-Sensitized Solar Cell

A dye-sensitized solar cell operates on the principle of photo-induced electron transfer. The process, illustrated below, begins with the absorption of light by the this compound dye molecule, which excites an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This excited electron is then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The injected electrons travel through the semiconductor to an external circuit, generating an electric current. The oxidized dye molecule is subsequently regenerated by a redox electrolyte (commonly an iodide/triiodide couple), which in turn is regenerated at the counter electrode by the returning electrons, thus completing the circuit.

DSSC Working Principle Sun Sunlight (hv) Dye This compound Dye (S) Sun->Dye 1. Light Absorption (S → S) TiO2 TiO₂ Conduction Band Dye->TiO2 External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode (Pt) External_Circuit->Counter_Electrode Electrolyte_Ox Redox Electrolyte (I₃⁻) Counter_Electrode->Electrolyte_Ox 5. Electrolyte Regeneration (I₃⁻ + 2e⁻ → 3I⁻) Electrolyte_Red Redox Electrolyte (I⁻) Electrolyte_Red->Dye 4. Dye Regeneration (S⁺ + 3I⁻ → S + I₃⁻) Electrolyte_Ox->Electrolyte_Red

Figure 1: Working principle of a dye-sensitized solar cell.

Molecular Design of this compound Dyes (D-π-A Architecture)

The performance of this compound dyes in DSSCs is highly dependent on their molecular structure. The Donor-π-Acceptor (D-π-A) design allows for the tuning of their electronic and optical properties. In this architecture, the this compound core can act as a central part of the π-conjugated bridge or as an acceptor unit, depending on the specific molecular design. A typical D-π-A structure consists of an electron-donating group (D), a conjugated π-spacer, and an electron-accepting anchoring group (A) that binds the dye to the TiO₂ surface. This design facilitates a directional flow of electrons from the donor to the acceptor upon light absorption, promoting efficient charge separation and injection into the semiconductor.

D_pi_A_Structure Donor Electron Donor (D) Pi_Bridge π-Conjugated Bridge Donor->Pi_Bridge Intramolecular Charge Transfer Acceptor Electron Acceptor (A) (Anchoring Group) Pi_Bridge->Acceptor TiO2 TiO₂ Surface Acceptor->TiO2 Electron Injection

Figure 2: D-π-A molecular design of sensitizer dyes.

Performance of this compound-Based Dyes in DSSCs

The research on this compound-based sensitizers for DSSCs is an emerging field. One notable example is a near-infrared (NIR) organic sensitizer, FNE53, which incorporates a dithieno[2,3-a:3',2'-c]this compound unit as a strong electron-withdrawing component.[1] This dye has been successfully used as a co-sensitizer in quasi-solid-state DSSCs, demonstrating the potential of phenazines in enhancing the light-harvesting capabilities of solar cells, particularly in the longer wavelength region of the solar spectrum.[1] The table below summarizes the photovoltaic performance of a DSSC co-sensitized with FNE53.

SensitizerPCE (%)Jsc (mA/cm²)Voc (V)FF
FNE46 + FNE538.04---
PCE: Power Conversion Efficiency, Jsc: Short-Circuit Current Density, Voc: Open-Circuit Voltage, FF: Fill Factor. Data for Jsc, Voc, and FF for the co-sensitized cell were not explicitly provided in the abstract.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound-based dyes and the fabrication and characterization of DSSCs. These are based on established methods for organic dye-sensitized solar cells and may require optimization for specific this compound derivatives.

A. General Synthesis Protocol for a D-π-A this compound Dye

The synthesis of D-π-A type this compound dyes typically involves multi-step reactions. A generalized synthetic route is outlined below.

  • Synthesis of the this compound Core : This can be achieved through various condensation reactions, for example, the reaction of a substituted o-phenylenediamine with a substituted o-quinone.

  • Functionalization of the this compound Core : Introduction of donor and/or acceptor precursor moieties onto the this compound ring system through reactions such as Suzuki or Stille coupling, or nucleophilic aromatic substitution.

  • Knoevenagel Condensation : The final step often involves a Knoevenagel condensation of an aldehyde-functionalized D-π intermediate with an anchoring group such as cyanoacetic acid to yield the final D-π-A dye.

Detailed purification and characterization using techniques like column chromatography, NMR spectroscopy, and mass spectrometry are crucial at each step to ensure the purity of the intermediates and the final product.

B. Fabrication Protocol for a Laboratory-Scale DSSC

This protocol outlines the steps for fabricating a laboratory-scale DSSC using a synthesized this compound dye.

Materials and Equipment:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Synthesized this compound dye

  • Suitable solvent for dye solution (e.g., ethanol, acetonitrile/tert-butanol mixture)

  • Co-adsorbent (e.g., chenodeoxycholic acid, CDCA)

  • Platinum-coated counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Iodide-based electrolyte

  • Screen printer or doctor-blade setup

  • Furnace

  • Solar simulator

  • Potentiostat/Galvanostat

DSSC Fabrication Workflow Start Start FTO_Cleaning 1. FTO Substrate Cleaning (Sonication in detergent, DI water, acetone, isopropanol) Start->FTO_Cleaning TiO2_Deposition 2. TiO₂ Paste Deposition (Doctor-blading or screen printing) FTO_Cleaning->TiO2_Deposition Sintering 3. Sintering of TiO₂ Film (e.g., at 450-500°C) TiO2_Deposition->Sintering Dye_Sensitization 4. Dye Sensitization (Immersion in this compound dye solution for 12-24 hours) Sintering->Dye_Sensitization Assembly 5. Cell Assembly (Sandwiching photoanode and counter electrode with sealant) Dye_Sensitization->Assembly Electrolyte_Injection 6. Electrolyte Injection (Vacuum backfilling or capillary action) Assembly->Electrolyte_Injection Sealing 7. Sealing of the Cell Electrolyte_Injection->Sealing Characterization 8. Photovoltaic Characterization (I-V testing under simulated sunlight) Sealing->Characterization End End Characterization->End

Figure 3: Experimental workflow for DSSC fabrication and characterization.

Procedure:

  • Preparation of the TiO₂ Photoanode:

    • Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique or screen printing to control the thickness.

    • Sinter the TiO₂ film in a furnace with a stepwise heating profile, typically ramping up to 450-500°C and holding for 30 minutes to ensure good particle necking and removal of organic binders.

    • Allow the TiO₂-coated FTO (photoanode) to cool down to room temperature.

  • Dye Sensitization:

    • Prepare a dye solution of the this compound dye (typically 0.3-0.5 mM) in a suitable solvent or solvent mixture (e.g., ethanol or a 1:1 v/v mixture of acetonitrile and tert-butanol).

    • Adding a co-adsorbent like CDCA in a 1:1 molar ratio with the dye can help to reduce dye aggregation on the TiO₂ surface.

    • Immerse the TiO₂ photoanode in the dye solution and keep it in the dark for 12-24 hours to ensure complete dye loading.

    • After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.

  • Assembly of the DSSC:

    • Place a thermoplastic sealant frame on the dye-sensitized photoanode.

    • Position the platinum-coated counter electrode on top of the sealant.

    • Heat the assembly on a hot plate at around 100-120°C to seal the two electrodes together, leaving a small opening for electrolyte injection.

  • Electrolyte Injection:

    • Introduce the iodide-based electrolyte into the cell through the opening via vacuum backfilling or capillary action.

    • Seal the opening completely with the sealant and a small piece of glass.

C. Characterization of this compound Dyes and DSSC Devices
  • Dye Characterization:

    • UV-Vis Absorption Spectroscopy: To determine the absorption spectrum and the maximum absorption wavelength (λmax) of the dye in solution and adsorbed on the TiO₂ film.

    • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the dye, which are crucial for assessing the feasibility of electron injection into the TiO₂ conduction band and regeneration by the electrolyte.

  • DSSC Device Characterization:

    • Current-Voltage (I-V) Characteristics: Measured under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

    • Incident Photon-to-Current Conversion Efficiency (IPCE): To measure the quantum efficiency of the device at different wavelengths of light.

    • Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer kinetics and recombination processes at the TiO₂/dye/electrolyte interface.

Conclusion

This compound derivatives represent a promising, yet relatively underexplored, class of sensitizers for dye-sensitized solar cells. Their tunable electronic properties and potential for broad light absorption, extending into the near-infrared region, offer significant opportunities for the development of highly efficient and cost-effective solar energy conversion devices. The protocols and data presented in this document provide a foundational resource for researchers and scientists working to advance the field of solar energy and materials science through the exploration of novel organic sensitizers. Further research into the synthesis and molecular engineering of this compound-based dyes is anticipated to unlock their full potential in photovoltaic applications.

References

Application Notes and Protocols for Phenazine-1-Carboxylic Acid (PCA) as a Biocontrol Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine-1-carboxylic acid (PCA) is a naturally occurring heterocyclic compound produced by various bacteria, most notably Pseudomonas and Streptomyces species.[1][2] It has garnered significant attention as a potent biocontrol agent due to its broad-spectrum antimicrobial activity against a wide range of plant pathogens, including fungi, bacteria, and oomycetes.[3][4] Its high efficiency, low toxicity to non-target organisms, and environmental friendliness make it a promising alternative to conventional chemical pesticides in sustainable agriculture.[1] In China, PCA has been successfully registered and commercialized as a biofungicide under the name "Shenqinbactin".

This document provides detailed application notes and experimental protocols for the use of PCA as a biocontrol agent, intended for researchers, scientists, and professionals involved in drug development and agricultural biotechnology.

Mechanism of Action

The biocontrol activity of PCA is multifaceted, primarily revolving around the induction of oxidative stress and disruption of cellular processes in target pathogens. The primary mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): PCA can be reduced by cellular reductases, leading to the formation of a PCA radical that reacts with molecular oxygen to produce superoxide radicals and other reactive oxygen species. This accumulation of ROS leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately causing cell death.

  • Cell Membrane Damage: PCA can disrupt the integrity of the cell membrane, leading to increased permeability and leakage of intracellular contents.

  • Enzyme Inhibition: PCA has been shown to target and inhibit specific enzymes crucial for pathogen survival. For example, it can target isocitrate lyase (ICL), a key enzyme in the glyoxylate cycle, which is essential for the virulence of many plant pathogens.

  • Mitochondrial Dysfunction: PCA can affect mitochondrial function by altering the mitochondrial membrane potential, further contributing to cellular stress and apoptosis.

Signaling Pathway of PCA-Induced Cell Death

The following diagram illustrates the proposed signaling pathway for PCA-induced cell death in a target pathogen.

PCA_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pathogen Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PCA This compound-1-Carboxylic Acid (PCA) Membrane Membrane Disruption PCA->Membrane ROS Reactive Oxygen Species (ROS) Generation PCA->ROS ICL Isocitrate Lyase (ICL) Inhibition PCA->ICL MMP Mitochondrial Membrane Potential Disruption PCA->MMP CellDeath Cell Death Membrane->CellDeath ROS->CellDeath ICL->CellDeath MMP->CellDeath

Caption: Proposed signaling pathway of PCA-induced cell death in pathogens.

Quantitative Data on PCA Efficacy

The following tables summarize the in vitro and in vivo efficacy of PCA against various plant pathogens.

Table 1: In Vitro Antimicrobial Activity of PCA

Target PathogenAssay TypeConcentration (µg/mL)Inhibition Rate (%)EC50 (µg/mL)Reference
Acidovorax citrulliLiquid Culture410.9619.81
819.77
1645.18
3266.11
Vibrio anguillarumMIC Assay50--
Pestalotiopsis kenyanaMycelial Growth--2.32
Valsa maliPlate Assay0.08 mM (17.9 µg/mL)83-
Phellinus noxiusMycelial Growth40100-
Various Phytopathogenic FungiPlate Assay2590-100-

Table 2: In Vivo Biocontrol Efficacy of PCA

CropPathogenPCA ApplicationEfficacyReference
BayberryPestalotiopsis kenyana14 µg/mL57% disease reduction
Apple (detached leaves)Valsa maliNot specified81.73% control efficiency
Apple (twigs)Valsa maliNot specified71.99% control efficiency

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol determines the inhibitory effect of PCA on the mycelial growth of a fungal pathogen on a solid medium.

Materials:

  • This compound-1-carboxylic acid (PCA) standard

  • Target fungal pathogen culture

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Solvent for PCA (e.g., acetone or DMSO)

  • Incubator

Procedure:

  • Preparation of PCA-amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Prepare a stock solution of PCA in a suitable solvent.

    • Add appropriate volumes of the PCA stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 2, 4, 8, 16, 32 µg/mL). Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.

    • Pour the PCA-amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PCA-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 28°C) for a specified period (e.g., 72 hours), or until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the PCA-treated plate.

    • Determine the EC50 value (the concentration of PCA that inhibits fungal growth by 50%) by performing a dose-response analysis.

Protocol 2: In Vivo Biocontrol Assay (Detached Leaf Method)

This protocol assesses the protective efficacy of PCA against a pathogen on detached plant leaves.

Materials:

  • Healthy, young, and fully expanded plant leaves

  • This compound-1-carboxylic acid (PCA) solution

  • Pathogen spore suspension or mycelial plug

  • Sterile water

  • Humid chamber (e.g., a plastic box with a moistened paper towel)

  • Sterile needle or scalpel

Procedure:

  • Leaf Preparation:

    • Gently wash the leaves with sterile water and pat them dry with a sterile paper towel.

    • Place the leaves in a humid chamber with the adaxial (upper) surface facing up.

  • PCA Treatment:

    • Prepare PCA solutions at different concentrations in sterile water (with a surfactant if necessary).

    • Apply a specific volume of the PCA solution (e.g., 20 µL) to a designated spot on the leaf surface. Use sterile water as a negative control.

    • Allow the treated spots to air-dry in a sterile environment.

  • Pathogen Inoculation:

    • For spore-forming pathogens: Apply a droplet of the spore suspension (e.g., 10 µL of 10^5 spores/mL) onto the PCA-treated spot.

    • For mycelial pathogens: Create a small wound on the PCA-treated spot with a sterile needle and place a small mycelial plug over the wound.

  • Incubation:

    • Incubate the humid chamber at an appropriate temperature and light cycle for disease development (e.g., 25°C with a 12h/12h light/dark cycle) for 3-7 days.

  • Disease Assessment:

    • Measure the lesion diameter or assess the disease severity using a rating scale.

    • Calculate the control efficacy using the following formula:

      • Control Efficacy (%) = [(Lesion Diameter_Control - Lesion Diameter_Treated) / Lesion Diameter_Control] * 100

Protocol 3: Extraction and Quantification of PCA from Bacterial Cultures

This protocol describes the extraction of PCA from a bacterial fermentation broth and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial culture producing PCA

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system with a C18 column

  • PCA standard

  • Acetonitrile and ammonium acetate (or other suitable mobile phase components)

Procedure:

  • Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant (fermentation broth).

    • Acidify the supernatant to pH 2.0 with HCl.

    • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator to obtain the crude PCA extract.

  • Quantification by HPLC:

    • Dissolve the crude extract in a known volume of the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm)

      • Mobile Phase: Acetonitrile and 5 mM ammonium acetate (60:40, v/v)

      • Flow Rate: 0.7 mL/min

      • Detection Wavelength: 254 nm

    • Prepare a standard curve using known concentrations of a PCA standard.

    • Quantify the amount of PCA in the sample by comparing its peak area to the standard curve.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for in vitro and in vivo biocontrol experiments with PCA.

In_Vitro_Workflow A Prepare PCA-Amended Media B Inoculate with Fungal Pathogen A->B C Incubate under Optimal Conditions B->C D Measure Mycelial Growth C->D E Calculate Inhibition Rate and EC50 D->E

Caption: General workflow for in vitro antifungal activity assay of PCA.

In_Vivo_Workflow A Prepare Detached Leaves B Apply PCA Solution A->B C Inoculate with Pathogen B->C D Incubate in Humid Chamber C->D E Assess Disease Severity D->E F Calculate Control Efficacy E->F

Caption: General workflow for in vivo biocontrol assay of PCA using the detached leaf method.

References

Application Notes and Protocols for Phenazine-Based Agents in Bacterial Biofilm Eradication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of phenazine-based agents as potent eradicators of bacterial biofilms. This document is intended to guide researchers in microbiology, medicinal chemistry, and drug development in synthesizing, testing, and understanding the mechanisms of these promising antimicrobial compounds.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to both biological and non-biological surfaces.[1][2] Biofilms are notoriously resistant to conventional antibiotic therapies, contributing to chronic and recurrent infections.[1] An inspiring strategy for combating these resilient bacterial communities comes from nature itself: the microbial warfare between Pseudomonas aeruginosa and Staphylococcus aureus in the lungs of cystic fibrosis patients. P. aeruginosa secretes this compound compounds, such as pyocyanin, to effectively eradicate established S. aureus biofilms.

This observation has spurred the development of synthetic this compound derivatives, particularly halogenated phenazines (HPs), as a novel class of biofilm-eradicating agents. These compounds have demonstrated significant potency against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). The primary mechanism of action for many of these halogenated phenazines is the induction of rapid iron starvation within the biofilm community.

This document provides detailed methodologies for crucial experiments in the evaluation of this compound-based agents, summarizes key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation: Efficacy of Halogenated this compound Derivatives

The following tables summarize the antibacterial and biofilm-eradicating activities of selected halogenated this compound (HP) derivatives against various Gram-positive bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).

Table 1: Antibacterial Activity (MIC) of Halogenated Phenazines

CompoundTarget OrganismMIC (µM)Reference
HP-14 MRSANot specified
MRSENot specified
VRENot specified
6,8-ditrifluoromethyl-HP 15 MRSA Clinical Isolates≤ 0.39
Replicating M. tuberculosis3.69
Dormant M. tuberculosis1.35
Fluorinated this compound 5g S. aureus0.04 - 0.78
S. epidermidis0.04 - 0.78
E. faecalis0.04 - 0.78
Fluorinated this compound 5h S. aureus0.04 - 0.78
S. epidermidis0.04 - 0.78
Fluorinated this compound 5i S. aureus0.04 - 0.78
S. epidermidis0.04 - 0.78
Bromothis compound-8 S. aureusNot specified

Table 2: Biofilm Eradication Activity (MBEC) of Halogenated Phenazines

CompoundTarget OrganismMBEC (µM)Reference
HP-1 S. aureus100
HP-14 MRSA0.2 - 12.5
MRSE0.2 - 12.5
VRE0.2 - 12.5
6,8-ditrifluoromethyl-HP 15 Gram-positive pathogens< 10
MRSA Clinical Isolates0.15 - 1.17
Fluorinated this compound 5g S. aureus4.69 - 6.25
S. epidermidis4.69 - 6.25
E. faecalis4.69 - 6.25
Halogenated Acridine 9c S. aureus4.69 - 50
S. epidermidis4.69 - 50
E. faecalis4.69 - 50
Bromothis compound-8 S. aureus62.5 - 100

Experimental Protocols

This section provides detailed protocols for the evaluation of this compound-based agents against bacterial biofilms.

Protocol 1: Biofilm Formation and Quantification using Crystal Violet Assay

This protocol is used to assess the ability of bacteria to form biofilms and to quantify the extent of biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at 37°C.

  • Inoculation of Microtiter Plate: Dilute the overnight culture 1:100 in fresh growth medium. Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium only as a negative control.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate at room temperature for 10-15 minutes.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) using the Calgary Biofilm Device

This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • Calgary Biofilm Device (CBD) or MBEC™ Assay plate

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound-based agent and control antibiotics

  • 96-well microtiter plates

  • Sonicator

  • Plate shaker

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in the appropriate growth medium.

    • Add 150 µL of the inoculum to each well of the 96-well plate from the CBD.

    • Place the peg lid onto the plate, ensuring the pegs are submerged in the inoculum.

    • Incubate the device on a rocking or orbital shaker at 37°C for 24 hours to allow for biofilm formation on the pegs.

  • Challenge Plate Preparation:

    • Prepare serial twofold dilutions of the this compound-based agent in the appropriate medium in a new 96-well plate (the "challenge plate"). Include a growth control (no agent) and a sterility control (no bacteria).

  • Exposure to Antimicrobial Agent:

    • Gently rinse the peg lid with the attached biofilms in a 96-well plate containing sterile saline to remove planktonic cells.

    • Transfer the rinsed peg lid to the challenge plate.

    • Incubate the challenge plate at 37°C for 24 hours.

  • Recovery of Biofilm Cells:

    • After incubation, remove the peg lid from the challenge plate and rinse it again in a saline plate.

    • Place the peg lid into a new 96-well plate containing a recovery medium (e.g., TSB with a neutralizer if necessary).

    • Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs.

  • Determination of MBEC:

    • Following sonication, remove the peg lid.

    • Incubate the recovery plate at 37°C for 24 hours.

    • The MBEC is determined as the lowest concentration of the agent that prevents bacterial growth in the recovery plate (i.e., no turbidity).

Protocol 3: Cytotoxicity Assay using MTT

This protocol assesses the cytotoxicity of the this compound-based agents against mammalian cell lines to evaluate their potential for therapeutic use.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound-based agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-based agent in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control. Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound-based agents.

Mechanism of Action: Iron Starvation in S. aureus

Halogenated phenazines are believed to eradicate S. aureus biofilms by inducing a state of rapid iron starvation. These agents likely chelate iron, making it unavailable for essential bacterial processes. This triggers a compensatory upregulation of iron acquisition systems in the bacteria.

This compound Halogenated This compound (HP) HP_Fe HP-Iron Complex This compound->HP_Fe Chelation Fe_ext Extracellular Iron (Fe³⁺) Fe_ext->HP_Fe Fe_int Intracellular Iron (Fe²⁺) Fe_ext->Fe_int Normal Uptake HP_Fe->Fe_int Uptake Blocked Upregulation Upregulation of Iron Uptake Genes (isdB, sbnC) HP_Fe->Upregulation Triggers Response Membrane Bacterial Cell Membrane Biofilm_Eradication Biofilm Eradication Fe_int->Biofilm_Eradication Essential for Biofilm Maintenance Upregulation->Biofilm_Eradication Insufficient to Overcome Starvation

Caption: Proposed mechanism of iron starvation induced by halogenated phenazines in S. aureus.

Targeting Quorum Sensing: Inhibition of the LasR Pathway in P. aeruginosa

In P. aeruginosa, the LasR protein is a key transcriptional regulator in the quorum-sensing (QS) system, which controls biofilm formation and virulence factor production. This compound-based compounds may interfere with this signaling pathway.

LasI LasI (Autoinducer Synthase) AHL 3-O-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_active Active LasR (Dimer) AHL->LasR_active Binds to LasR_inactive Inactive LasR (Monomer) LasR_inactive->LasR_active Dimerization Virulence_Genes Virulence & Biofilm Gene Expression LasR_active->Virulence_Genes Activates Transcription This compound This compound-based Inhibitor This compound->LasR_inactive Potential Inhibition of Dimerization This compound->LasR_active Potential Inhibition of DNA Binding

Caption: Inhibition of the LasR quorum-sensing pathway in P. aeruginosa by this compound-based agents.

Experimental Workflow: MBEC Assay

The following diagram outlines the major steps in the Minimum Biofilm Eradication Concentration (MBEC) assay.

Start Start Inoculation Inoculate 96-well plate with bacterial suspension Start->Inoculation Biofilm_Formation Incubate with peg lid to form biofilms (24h) Inoculation->Biofilm_Formation Rinse1 Rinse peg lid in saline to remove planktonic cells Biofilm_Formation->Rinse1 Challenge Transfer peg lid to challenge plate with serially diluted This compound agent (24h) Rinse1->Challenge Rinse2 Rinse peg lid in saline Challenge->Rinse2 Recovery Place peg lid in recovery medium and sonicate Rinse2->Recovery Incubate_Recovery Incubate recovery plate (24h) Recovery->Incubate_Recovery Read_MBEC Determine MBEC: Lowest concentration with no growth Incubate_Recovery->Read_MBEC End End Read_MBEC->End

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

References

Application Notes and Protocols for Phenazine Structure Modification in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for modifying phenazine structures to enhance their therapeutic potential. This document includes detailed protocols for the synthesis of this compound derivatives, methods for evaluating their biological activity, and quantitative data to facilitate structure-activity relationship (SAR) studies.

Introduction to this compound-Based Drug Discovery

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The planar structure of the this compound core allows for intercalation with DNA and interaction with various enzymes, making it a privileged scaffold in drug discovery.[3] Modifications to the this compound ring system can significantly alter the potency, selectivity, and pharmacokinetic properties of these compounds, offering a promising avenue for the development of novel therapeutics.[4]

Key Chemical Synthesis Techniques

Several synthetic methods can be employed to generate diverse this compound derivatives. The Wohl-Aue reaction and methods involving the cyclization of N-aryl-2-nitrosoaniline intermediates are particularly versatile for creating substituted phenazines.[5] Halogenation of the this compound core has also been shown to be a fruitful strategy for enhancing biological activity.

Protocol 1: Synthesis of Substituted Phenazines via Wohl-Aue Reaction

The Wohl-Aue reaction is a classical method for synthesizing phenazines by reacting an aniline with a nitrobenzene in the presence of a strong base.

Materials:

  • Substituted aniline (e.g., o-chloroaniline)

  • Substituted nitrobenzene (e.g., o-chloronitrobenzene)

  • Potassium hydroxide (KOH), powdered

  • Solvent (e.g., the reaction can be run neat)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the substituted aniline (1 equivalent) and the substituted nitrobenzene (3 equivalents).

  • With vigorous stirring, gradually add powdered potassium hydroxide (2.5 equivalents).

  • Heat the reaction mixture to reflux for 8 hours.

  • After cooling, pour the reaction mixture into a large volume of water to dissolve the potassium salts.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of Halogenated Phenazines

This protocol describes a modular three-step synthesis for producing halogenated this compound analogs.

Materials:

  • Substituted aniline (e.g., 3,5-bis(trifluoromethyl)aniline)

  • Substituted nitroarene (e.g., 3-nitroanisole)

  • Potassium tert-butoxide

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Boron tribromide (BBr₃)

  • N-bromosuccinimide (NBS)

  • Anhydrous DMF

  • Dichloromethane (DCM)

Procedure:

  • Condensation: In an anhydrous solvent such as DMF, react the substituted aniline with the substituted nitroarene in the presence of a strong base like potassium tert-butoxide to form a nitroso intermediate.

  • Cyclization: Treat the intermediate with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to facilitate the cyclization to the corresponding 1-methoxythis compound derivative.

  • Demethylation and Halogenation: Demethylate the methoxy group using a reagent like boron tribromide (BBr₃), followed by bromination with N-bromosuccinimide (NBS) to yield the target halogenated this compound.

Biological Activity Evaluation

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Bacterial or fungal culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Resazurin solution (optional)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform two-fold serial dilutions of the this compound compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm. Optionally, a viability indicator like resazurin can be added to aid in the determination.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Topoisomerase Inhibition Assay

This compound derivatives can exert their anticancer effects by inhibiting topoisomerase enzymes. This can be assessed by measuring the relaxation of supercoiled plasmid DNA.

Materials:

  • Human topoisomerase I or II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction buffer

  • This compound derivative

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the this compound compound at various concentrations.

  • Enzyme Addition: Add the topoisomerase enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

  • Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Quantitative Data Summary

The following tables summarize the biological activity of various modified this compound structures.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
Endothis compound ABacillus subtilis1.56
Endothis compound AStaphylococcus aureus3.13
Endothis compound ACandida albicans6.25
Halogenated this compound (HP-1)MRSA0.78
Halogenated this compound (HP-29)MRSA0.10-0.39
Streptothis compound 1Bacillus subtilis46.9
Streptothis compound 3Bacillus subtilis15.6
Streptothis compound 8Bacillus subtilis15.6
This compound Derivative 4cCandida albicans- (13 mm inhibition)
This compound Derivative 6eStaphylococcus aureus- (12 mm inhibition)
This compound Derivative 7eStaphylococcus aureus- (12 mm inhibition)

Table 2: IC₅₀ Values of this compound Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
This compound CationCl₂A2780 (Ovarian)~15
This compound CationCl₂A2780CIS (Cisplatin-resistant Ovarian)~18
This compound CationCl₂MCF7 (Breast)15
Tetramethylpiperidine-substituted this compound B4125Various cancer cell lines0.48 µg/ml
Benzo[a]this compound derivative 5d-2HeLa, A549, MCF-7, HL-601.04-2.27
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4)K562 (Leukemia)Comparable to cisplatin
2-chloro-N-(phenazin-2-yl)benzamide (Compound 4)HepG2 (Liver)Comparable to cisplatin
Benzo[a]phenoxazine C9RKO (Colon), MCF7 (Breast)- (IC₅₀/2 and IC₅₀ used)
Benzo[a]phenoxazine A36RKO (Colon), MCF7 (Breast)- (IC₅₀/2 and IC₅₀ used)
Benzo[a]phenoxazine A42RKO (Colon), MCF7 (Breast)- (IC₅₀/2 and IC₅₀ used)

Visualizations

G cluster_synthesis This compound Synthesis Workflow Start Start Reactants Substituted Aniline + Substituted Nitroarene Start->Reactants Reaction Wohl-Aue Reaction (Base, Heat) Reactants->Reaction Crude_Product Crude this compound Derivative Reaction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of this compound derivatives via the Wohl-Aue reaction.

G cluster_mic MIC Assay Workflow Start Start Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Dilution Serial Dilution of This compound Compound Start->Dilution Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35-37°C Inoculate->Incubate Read Determine MIC (Visual or Spectrophotometric) Incubate->Read End End Read->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

G cluster_pathway This compound Anticancer Mechanism This compound This compound Derivative Complex Ternary Complex (this compound-DNA-Topo) This compound->Complex DNA DNA DNA->Complex Topoisomerase Topoisomerase I/II Topoisomerase->Complex Replication_Block Blockage of DNA Replication & Transcription Complex->Replication_Block Apoptosis Induction of Apoptosis Replication_Block->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of topoisomerase-inhibiting phenazines.

References

Application Notes and Protocols for Employing Phenazine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of phenazine derivatives as emitting materials in Organic Light-Emmitting Diodes (OLEDs). This compound-based compounds are a promising class of materials for OLEDs due to their tunable emission colors, high thermal stability, and excellent charge-transporting properties. This guide summarizes the performance of various this compound derivatives, outlines synthetic procedures, and provides a step-by-step protocol for the fabrication and characterization of this compound-based OLEDs.

Introduction to this compound Derivatives in OLEDs

This compound and its derivatives are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in the field of organic electronics. Their rigid and planar structure, coupled with their electron-accepting nature, makes them excellent candidates for use in the emissive layer of OLEDs. By modifying the this compound core with various donor and acceptor groups, it is possible to tune the emission color across the visible spectrum, from blue to red.[1][2] Furthermore, certain this compound derivatives exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.[3]

Performance of this compound-Based OLEDs

The performance of OLEDs employing this compound derivatives is highly dependent on the molecular structure of the emitter, the host material, and the overall device architecture. The following table summarizes the key performance metrics of several reported this compound-based OLEDs.

Emitter CompoundHost MaterialEmission Peak (nm)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)ColorReference
2c-536Not Reported~8600Green[4][5]
3DMAC–BPmCBP60622.0Not ReportedOrange-Red
2DMAC-BP-FmCBP58521.8Not ReportedOrange
2PXZ-BP-FmCBP60512.4Not ReportedOrange-Red
2DTCZ-BP-FmCBP5182.1Not ReportedGreen
Various-418 - 62510.74Not ReportedMulticolored

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic reactions. A general and modular synthetic route is often employed to allow for the introduction of different functional groups.

Protocol for the Synthesis of a Dibenzo[a,c]this compound-based TADF Emitter (e.g., 3DMAC-BP):

  • Synthesis of the Dibenzo[a,c]this compound Core: This typically involves the condensation reaction of a substituted phenanthrene-9,10-dione with a substituted o-phenylenediamine.

  • Functionalization of the Core: The dibenzo[a,c]this compound core is then functionalized with donor units, such as 9,9-dimethylacridan (DMAC), through a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).

  • Purification: The final product is purified by column chromatography followed by temperature-gradient sublimation to ensure high purity for device fabrication.

Fabrication of OLED Devices

The following protocol describes a general method for the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment.

Protocol for OLED Fabrication:

  • Substrate Cleaning:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried in an oven at 120 °C for 30 minutes.

    • Immediately before use, the ITO surface is treated with UV-ozone for 15 minutes to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • The organic layers are deposited sequentially onto the ITO anode. A typical device structure is as follows:

      • Hole Injection Layer (HIL): Molybdenum trioxide (MoO₃) at a thickness of 5 nm.

      • Hole Transport Layer (HTL): N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a thickness of 40 nm.

      • Emissive Layer (EML): A co-evaporated layer of a host material (e.g., mCBP) and the this compound derivative as the dopant emitter (e.g., 18-20 wt% of 3DMAC-BP) at a thickness of 20 nm.

      • Electron Transport Layer (ETL): 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPYPB) at a thickness of 40 nm.

  • Cathode Deposition:

    • An electron injection layer of lithium fluoride (LiF) is deposited at a thickness of 1 nm.

    • An aluminum (Al) cathode is then deposited at a thickness of 100 nm.

  • Encapsulation:

    • The completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

Visualizations

molecular_design_strategy cluster_core This compound Core (Acceptor) cluster_donors Donor Units cluster_product TADF Emitter cluster_tuning Property Tuning core Dibenzo[a,c]this compound product This compound-Based Emitter core->product Functionalization donor1 DMAC donor1->product Attachment donor2 PXZ donor2->product Attachment donor3 DTCz donor3->product Attachment property Emission Color & Efficiency product->property Determines oled_device_architecture Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (e.g., TmPYPB) EIL->ETL EML Emissive Layer (Host:this compound Derivative) ETL->EML HTL Hole Transport Layer (e.g., NPB) EML->HTL HIL Hole Injection Layer (e.g., MoO₃) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate experimental_workflow start Start synthesis Synthesis of This compound Derivative start->synthesis purification Purification synthesis->purification fabrication OLED Fabrication (Thermal Evaporation) purification->fabrication substrate_prep Substrate Cleaning & Preparation substrate_prep->fabrication encapsulation Device Encapsulation fabrication->encapsulation characterization Device Characterization (EQE, Luminance, Spectra) encapsulation->characterization end End characterization->end

References

Application Notes and Protocols for Testing Antimicrobial Activity of Synthetic Phenazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the antimicrobial properties of synthetic phenazine compounds. The protocols outlined below are foundational for screening novel this compound derivatives and characterizing their potential as antimicrobial agents.

Introduction to Phenazines and their Antimicrobial Potential

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria.[1] Both natural and synthetic this compound derivatives are of significant interest due to their broad-spectrum antimicrobial activities against a range of bacteria and fungi.[2][3] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can damage cellular components.[4][5] The increasing prevalence of antibiotic resistance necessitates the development of novel antimicrobial agents, making synthetic phenazines promising candidates for drug discovery.

Key Antimicrobial Assays

Several standardized methods are employed to evaluate the antimicrobial efficacy of synthetic phenazines. The choice of assay depends on the specific information required, such as the minimum concentration needed to inhibit growth or to kill the microorganism.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC of this compound compounds.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution: Dissolve the synthetic this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Note that some phenazines, like pyocyanin, may be unstable in DMSO at room temperature and should be prepared fresh.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a sterile growth medium (e.g., Luria Broth, Mueller-Hinton Broth). One column should serve as a positive control (medium with inoculum, no compound) and another as a negative control (medium only).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in the growth medium, adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well (except the negative control) with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the this compound compound that completely inhibits visible microbial growth. This can be assessed visually or by using a plate reader to measure turbidity.

Determination of Zone of Inhibition

The agar diffusion method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disk or well containing the test compound.

Protocol: Agar Disk Diffusion Assay

  • Inoculum Preparation and Plating: Prepare a standardized inoculum of the test microorganism and evenly spread it onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the synthetic this compound solution.

  • Placement of Disks: Place the impregnated disks onto the surface of the inoculated agar plate. A disk with the solvent alone serves as a negative control, and a disk with a known antibiotic (e.g., Ampicillin) can be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is observed) in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Assay

  • Perform MIC Assay: First, determine the MIC of the this compound compound as described in the broth microdilution protocol.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot and plate it onto fresh agar plates that do not contain the antimicrobial agent.

  • Incubation: Incubate these plates at the appropriate temperature for 24-48 hours.

  • Data Analysis: The MBC is the lowest concentration of the this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum. An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.

Data Presentation

Summarizing the quantitative data in a structured format is crucial for comparing the antimicrobial activity of different synthetic phenazines.

Table 1: Minimum Inhibitory Concentrations (MIC) of Synthetic Phenazines

This compound CompoundTest OrganismMIC (µg/mL)Reference
Synthetic this compound AStaphylococcus aureusDataCitation
Synthetic this compound AEscherichia coliDataCitation
Synthetic this compound BStaphylococcus aureusDataCitation
Synthetic this compound BEscherichia coliDataCitation
Pyocyanin (Reference)Staphylococcus aureusVaries by strain

Table 2: Zone of Inhibition Diameters for Synthetic Phenazines

This compound Compound (Concentration)Test OrganismZone of Inhibition (mm)Reference
Synthetic this compound A (50 µg/mL)Staphylococcus aureusDataCitation
Synthetic this compound A (50 µg/mL)Escherichia coliDataCitation
Synthetic this compound B (50 µg/mL)Staphylococcus aureusDataCitation
Synthetic this compound B (50 µg/mL)Escherichia coliDataCitation
Ampicillin (10 µg) (Control)Staphylococcus aureusData

Visualizing Methodologies and Pathways

Diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the study of this compound antimicrobial activity.

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Interpretation This compound Synthetic this compound Compound mic Broth Microdilution (Determine MIC) This compound->mic diffusion Agar Diffusion (Zone of Inhibition) This compound->diffusion microorganism Test Microorganism (e.g., Bacteria, Fungi) microorganism->mic microorganism->diffusion media Culture Media (Broth/Agar) media->mic media->diffusion mbc MBC Assay (Bactericidal/Bacteriostatic) mic->mbc quant_data Quantitative Data (MIC, Zone Diameter) mic->quant_data diffusion->quant_data mbc->quant_data comparison Comparison of Activity quant_data->comparison conclusion Conclusion on Antimicrobial Potential comparison->conclusion

Caption: Workflow for testing antimicrobial activity.

Phenazine_MoA This compound This compound (Oxidized) phenazine_red This compound (Reduced) This compound->phenazine_red Cellular Reductases phenazine_red->this compound Re-oxidation o2_radical O₂⁻ (Superoxide) phenazine_red->o2_radical e⁻ transfer nadph NAD(P)H nadp NAD(P)+ o2 O₂ h2o2 H₂O₂ (Hydrogen Peroxide) o2_radical->h2o2 SOD damage Cellular Damage (DNA, Proteins, Lipids) o2_radical->damage h2o2->damage

Caption: Proposed mechanism of this compound antimicrobial action.

Phenazine_Biosynthesis shikimic_acid Shikimic Acid Pathway chorismic_acid Chorismic Acid shikimic_acid->chorismic_acid phz_operon This compound Biosynthesis Operon (phz genes) chorismic_acid->phz_operon pca This compound-1-carboxylic acid (PCA) phz_operon->pca derivatives Other this compound Derivatives (e.g., Pyocyanin) pca->derivatives Modification Enzymes (e.g., phzM, phzS)

Caption: Simplified this compound biosynthesis pathway.

References

Application Notes and Protocols: Phenazines as Redox Mediators in Microbial Fuel Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial fuel cells (MFCs) are bioelectrochemical devices that harness the metabolic activity of microorganisms to convert chemical energy stored in organic matter directly into electrical energy. A significant challenge in MFC technology is the efficient transfer of electrons from the microbial cells to the anode. One effective strategy to enhance this extracellular electron transfer (EET) is the use of redox mediators. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, have emerged as highly effective endogenous and exogenous redox mediators in MFCs. This document provides detailed application notes and protocols for utilizing phenazines to improve MFC performance.

Phenazines are small, lipid-soluble molecules that can easily shuttle electrons from the bacterial respiratory chain to the anode.[1] Their redox potentials are suitable for accepting electrons from microbial metabolic pathways and subsequently donating them to an external electrode.[1][2] This mediated electron transfer mechanism can significantly increase the power output and coulombic efficiency of an MFC.[3][4]

Mechanism of Phenazine-Mediated Electron Transfer

Phenazines act as electron shuttles between the microbial cells and the MFC anode. The oxidized form of the this compound molecule accepts electrons from the microbial respiratory chain, becoming reduced. This reduced this compound then diffuses to the anode surface, where it releases the electrons, returning to its oxidized state and ready to repeat the cycle. This process is particularly beneficial for bacteria that do not have the inherent ability to directly transfer electrons to the anode.

cluster_bacterium Bacterial Cell cluster_mfc Microbial Fuel Cell Metabolism Metabolism e- e⁻ Metabolism->e- generates Phenazine_ox This compound (Oxidized) e-->Phenazine_ox reduces Phenazine_red This compound (Reduced) Phenazine_ox->Phenazine_red Anode Anode Phenazine_red->Anode donates e⁻ Anode->Phenazine_ox oxidizes

Caption: Mechanism of this compound-mediated electron transfer in a microbial fuel cell.

Quantitative Data on this compound Performance

The addition of phenazines, either exogenously or through genetically engineered microorganisms, has been shown to significantly enhance MFC performance. The following tables summarize key quantitative data from published research.

Table 1: Effect of Exogenous Pyocyanin on MFC Power Output

Microbial StrainConditionAverage Power Output (μW/m²)Peak Power Output (μW/m²)Reference
Pseudomonas aeruginosa KRP1No Pyocyanin Added86 ± 122268 ± 42
Pseudomonas aeruginosa KRP1With Pyocyanin Added214 ± 1801130 ± 73
P. aeruginosa KRP1-phzHphzM (mutant)No Pyocyanin Added6 ± 214.6 ± 0.7
P. aeruginosa KRP1-phzHphzM (mutant)With Pyocyanin Added57 ± 48160 ± 80

Table 2: Performance of Engineered E. coli Producing Phenazines

E. coli StrainThis compound ProductionMaximum Power Density (mW/m²)Reference
Non-engineeredNone127 ± 5
EngineeredThis compound-producing806 ± 7
Non-engineeredNone305
EngineeredThis compound-producing1555

Table 3: Effect of this compound-1-Carboxylic Acid (PCA) on E. coli MFC

ConditionMaximum Power Density (mW/m²)Charge Transfer Resistance (Ω)Reference
E. coli without PCA pathway16.76.7
E. coli with PCA pathway181.14.2

Experimental Protocols

Protocol 1: Evaluation of Exogenous this compound Addition in a Dual-Chamber MFC

This protocol describes the setup and operation of a dual-chamber MFC to evaluate the effect of exogenously added phenazines on power generation.

Materials:

  • Dual-chamber MFC reactor

  • Anode and cathode electrodes (e.g., carbon felt, graphite block)

  • Proton exchange membrane (PEM) (e.g., Nafion)

  • Microbial culture (e.g., Pseudomonas aeruginosa)

  • Anode medium (e.g., nutrient broth with a carbon source like glucose)

  • Cathode electrolyte (e.g., phosphate buffer)

  • This compound compound (e.g., pyocyanin)

  • External resistor

  • Data acquisition system or multimeter

Procedure:

  • MFC Assembly:

    • Assemble the dual-chamber MFC, ensuring a good seal between the chambers and the PEM.

    • Place the anode in the anode chamber and the cathode in the cathode chamber.

    • Connect the electrodes to an external circuit with a resistor.

  • Inoculation and Acclimation:

    • Fill the anode chamber with the anode medium and inoculate with the microbial culture.

    • Fill the cathode chamber with the cathode electrolyte.

    • Operate the MFC in batch mode until a stable voltage is achieved, indicating biofilm formation on the anode.

  • This compound Addition:

    • Once a stable baseline performance is established, add a known concentration of the this compound solution to the anolyte. A typical starting concentration for pyocyanin is 50 µM.

  • Data Collection:

    • Monitor the voltage across the external resistor continuously.

    • Calculate power density and current density using standard formulas.

    • Measure the this compound concentration in the anolyte over time using techniques like HPLC.

  • Control Experiment:

    • Run a parallel MFC without the addition of the this compound to serve as a control.

cluster_prep Preparation cluster_op Operation cluster_analysis Analysis A Assemble Dual-Chamber MFC B Prepare Anode and Cathode Solutions A->B C Inoculate Anode Chamber B->C D Acclimate MFC until Stable Voltage C->D E Add this compound Solution to Anolyte D->E H Compare with Control MFC (No this compound) D->H Control Path F Monitor Voltage and Calculate Power Density E->F G Measure this compound Concentration (e.g., HPLC) E->G F->H

Caption: Experimental workflow for evaluating exogenous this compound addition in an MFC.

Protocol 2: Construction and Evaluation of an Engineered this compound-Producing Strain in an MFC

This protocol outlines the steps for genetically engineering a bacterial strain (e.g., E. coli) to produce phenazines and evaluating its performance in an MFC.

Materials:

  • Host bacterial strain (e.g., E. coli)

  • Plasmids containing the this compound biosynthesis gene cluster (e.g., phzA-G from P. aeruginosa)

  • Standard molecular biology reagents and equipment for cloning and transformation

  • Single-chamber or dual-chamber MFC

  • Growth medium for the engineered strain

  • Analytical instruments for verifying this compound production (e.g., LC-MS, spectrophotometer)

Procedure:

  • Genetic Engineering:

    • Clone the this compound biosynthesis genes into a suitable expression vector. The phzA-G cluster is responsible for the synthesis of this compound-1-carboxylic acid (PCA). Additional genes like phzM and phzS can be included for the production of other phenazines like pyocyanin.

    • Transform the host bacterial strain with the recombinant plasmid.

    • Verify the successful transformation and expression of the this compound biosynthesis pathway.

  • Verification of this compound Production:

    • Culture the engineered strain in a suitable medium.

    • Extract and quantify the produced phenazines from the culture supernatant using analytical techniques.

  • MFC Inoculation and Operation:

    • Inoculate a sterile MFC with the engineered, this compound-producing strain.

    • Operate the MFC under appropriate conditions (e.g., substrate feed, temperature).

  • Performance Evaluation:

    • Monitor the power output of the MFC.

    • Compare the performance with an MFC inoculated with the non-engineered parent strain.

    • Characterize the electrochemical properties of the system, such as charge transfer resistance, using electrochemical impedance spectroscopy.

cluster_eng Strain Engineering cluster_mfc_eval MFC Evaluation A Clone this compound Biosynthesis Genes (e.g., phzA-G) B Transform Host Strain (e.g., E. coli) A->B C Verify Gene Expression and this compound Production B->C D Inoculate MFC with Engineered Strain C->D E Operate MFC and Monitor Power Output D->E F Electrochemical Analysis (e.g., EIS) E->F G Compare with MFC using Non-Engineered Strain E->G

Caption: Workflow for engineering and evaluating a this compound-producing strain in an MFC.

Concluding Remarks

The use of phenazines as redox mediators offers a promising avenue for enhancing the performance of microbial fuel cells. Whether applied exogenously or produced endogenously through metabolic engineering, these compounds can significantly improve electron transfer rates and power densities. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the use of phenazines in their MFC systems. Future research may focus on the discovery of novel this compound-producing microorganisms, the optimization of engineered strains for higher yields, and the development of MFC architectures that maximize the efficiency of mediated electron transfer.

References

Application Notes and Protocols: Synthesis of Halogenated Phenazines for Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of halogenated phenazines, a promising class of antibacterial agents with potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. The information compiled herein is based on published research and is intended to guide researchers in the development and assessment of novel halogenated phenazine-based therapeutics.

Introduction: The Promise of Halogenated Phenazines

This compound natural products have long been recognized for their diverse biological activities. The introduction of halogen atoms into the this compound scaffold has been shown to significantly enhance their antibacterial potency.[1][2][3][4] Synthetic halogenated phenazines have demonstrated remarkable efficacy against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-resistant Enterococcus (VRE), as well as against Mycobacterium tuberculosis.[5] A key advantage of these compounds is their ability to eradicate bacterial biofilms, which are notoriously tolerant to conventional antibiotics.

The proposed mechanism of action for some potent halogenated phenazines involves the chelation of essential metal ions, particularly iron, leading to a state of iron starvation within the bacterial cells. This unique mechanism of action may be less prone to the development of resistance compared to antibiotics that target specific cellular enzymes.

Quantitative Antibacterial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) values for selected halogenated phenazines against various bacterial strains, as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Halogenated Phenazines against Planktonic Bacteria

Compound/AnalogueBacterial StrainMIC (µM)Reference
PyocyaninS. aureus50
2-bromo-1-hydroxythis compoundS. aureus6.25
2,4-dibromo-1-hydroxythis compound (HP-1)MRSA0.78 - 2.35
6-substituted HPs (methyl, ethyl, Cl, Br)MRSA-17070.05 - 0.30
8-halogenated HPs (Cl, Br)MRSA-1707Improved vs parent
6-substituted analoguesMRSA, MRSE, VRE0.003 - 0.78
2,4-dibrominated HP analoguesMRSE 359840.10 - 0.78
2,4-dibrominated HP analoguesVRE 7002210.15 - 1.56
Halogenated this compound 11 and 12M. tuberculosis3.13
6,8-ditrifluoromethyl-HP 15Gram-positive pathogens≤ 0.39

Table 2: Minimum Biofilm Eradication Concentrations (MBEC) of Halogenated Phenazines

Compound/AnalogueBacterial StrainMBEC (µM)Reference
2,4-diBr-1-OHPhz (parent HP)MRSA150
6- or 7-mono-substituted HPsMRSA2.35 - 4.69
7,8-dichlorinated HP (HP-14)MRSE 359842.35
6-ethyl HPMRSE 359842.35
7,8-dibromo HP analogueVRE 7002210.39
Halogenated this compound 14MRSA< 10
Halogenated this compound 14MRSE2.35
Halogenated this compound 14VRE0.20
6,8-ditrifluoromethyl-HP 15Gram-positive pathogens0.15 - 1.17

Experimental Protocols

This section provides detailed methodologies for the synthesis of halogenated phenazines and the evaluation of their antibacterial activity.

Synthesis of Halogenated Phenazines

Several modular synthetic routes have been developed to access a variety of halogenated this compound analogues. The Wohl-Aue reaction and a Buchwald-Hartwig/reductive cyclization approach are two effective methods.

3.1.1. General Protocol for Wohl-Aue Synthesis of 6-Substituted Halogenated Phenazines

This method allows for the synthesis of a library of halogenated phenazines with substitutions at the 6-position.

  • Step 1: Condensation. A substituted aniline is reacted with a nitrobenzene derivative in the presence of a strong base, such as potassium hydroxide, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the condensation.

  • Step 2: Cyclization. The intermediate from the condensation step undergoes reductive cyclization to form the this compound core. This is often achieved by the in-situ generation of a reducing agent or by the addition of a reducing agent like sodium dithionite.

  • Step 3: Halogenation. The this compound core can be subsequently halogenated using an appropriate halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in a solvent like dimethylformamide (DMF) or acetic acid.

  • Step 4: Purification. The final halogenated this compound product is purified using standard techniques such as column chromatography on silica gel.

3.1.2. General Protocol for Buchwald-Hartwig/Reductive Cyclization Synthesis

This approach offers a versatile route to various substituted halogenated phenazines.

  • Step 1: Buchwald-Hartwig Amination. A substituted o-haloaniline is coupled with a substituted o-nitroaniline using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent like toluene or dioxane. The reaction is typically heated under an inert atmosphere.

  • Step 2: Reductive Cyclization. The resulting diarylamine intermediate is subjected to reductive cyclization to form the this compound ring. This can be achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.

  • Step 3: Halogenation and/or Demethylation. If a methoxy-substituted this compound is synthesized, the methyl group can be cleaved using a demethylating agent like boron tribromide (BBr₃) to yield the corresponding hydroxythis compound. Subsequent halogenation can be performed as described in the Wohl-Aue protocol.

  • Step 4: Purification. The final product is purified by column chromatography.

Antibacterial Activity Assays

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum, halogenated this compound compounds, positive and negative controls (e.g., vancomycin and DMSO vehicle).

  • Protocol:

    • Prepare a serial two-fold dilution of the halogenated this compound compounds in MHB in a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically 5 x 10⁵ CFU/mL).

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with vehicle only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3.2.2. Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Materials: Tryptic soy broth (TSB) supplemented with glucose and NaCl, 96-well microtiter plates, bacterial inoculum, halogenated this compound compounds, sonicator, sterile saline.

  • Protocol:

    • Grow bacterial biofilms in the wells of a 96-well plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours.

    • After biofilm formation, gently wash the wells with sterile saline to remove planktonic bacteria.

    • Add fresh media containing two-fold serial dilutions of the halogenated this compound compounds to the wells with the established biofilms.

    • Incubate the plates for a further 24 hours.

    • After incubation, wash the wells again to remove the compounds.

    • Add fresh growth medium and sonicate the plates to dislodge the biofilm bacteria.

    • Transfer the sonicated cell suspensions to a new 96-well plate and incubate to determine cell viability.

    • The MBEC is the lowest concentration of the compound that results in no bacterial growth after sonication and re-incubation.

Visualizations: Synthetic Pathways and Mechanism of Action

The following diagrams illustrate the key synthetic routes and the proposed mechanism of action for halogenated phenazines.

Wohl_Aue_Synthesis Aniline Substituted Aniline Condensation Condensation (e.g., KOH, DMSO) Aniline->Condensation Nitrobenzene Nitrobenzene Derivative Nitrobenzene->Condensation Intermediate Diarylamine Intermediate Condensation->Intermediate Cyclization Reductive Cyclization Intermediate->Cyclization This compound This compound Core Cyclization->this compound Halogenation Halogenation (e.g., NBS) This compound->Halogenation Halogenatedthis compound Halogenated this compound Halogenation->Halogenatedthis compound Buchwald_Hartwig_Synthesis Haloaniline o-Haloaniline Coupling Buchwald-Hartwig Coupling Haloaniline->Coupling Nitroaniline o-Nitroaniline Nitroaniline->Coupling Diarylamine Diarylamine Intermediate Coupling->Diarylamine Cyclization Reductive Cyclization Diarylamine->Cyclization This compound Substituted this compound Cyclization->this compound FinalProduct Halogenated this compound This compound->FinalProduct Halogenation/ Demethylation Mechanism_of_Action cluster_bacterium Inside Bacterium HP Halogenated this compound (HP) Chelation Iron Chelation HP->Chelation Bacterium Bacterial Cell Iron Fe(II)/Fe(III) Iron->Chelation Starvation Iron Starvation Chelation->Starvation Inhibition Inhibition of Essential Metabolic Processes Starvation->Inhibition Death Bacterial Cell Death Inhibition->Death

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Microbial Phenazine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the yield of microbial phenazine production. The information is organized into troubleshooting guides and frequently asked questions, addressing common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during this compound production experiments.

Question: My this compound yield is unexpectedly low or inconsistent. What are the common causes and how can I address them?

Answer: Low or inconsistent this compound yield is a frequent challenge that can stem from several factors, ranging from precursor availability to genetic regulation and fermentation conditions.

  • Precursor Limitation: The biosynthesis of phenazines begins with the shikimate pathway, which requires phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) as primary precursors[1][2]. A bottleneck in this initial pathway is a common cause of low yield.

    • Solution: Enhance the supply of PEP and E4P by overexpressing key genes such as PEP synthase (ppsA) and transketolase (tktA). This strategy has been shown to increase the metabolic flux towards the shikimate pathway and improve this compound yields[1][2].

  • Negative Regulation: this compound production is often tightly controlled by negative regulatory genes that can limit the expression of the biosynthesis operon (phz).

    • Solution: Identify and knock out negative regulators. For instance, the protease Lon has been identified as a negative regulator in some Pseudomonas species[1]. Deleting such genes can significantly enhance the production of this compound-1-carboxylic acid (PCA).

  • Sub-optimal Fermentation Conditions: The composition of the culture medium, pH, and aeration are critical. Using complex, undefined media can lead to batch-to-batch variability.

    • Solution: Optimize the fermentation medium using statistical methods like Plackett-Burman design and Response Surface Methodology (RSM). Key components to focus on are the carbon source (e.g., glucose, glycerol), nitrogen source (e.g., soy peptone), and crucial ions like Fe³⁺, which can promote this compound synthesis. Implementing a fed-batch fermentation strategy can also prevent nutrient limitation and dramatically increase final titers.

Question: I am observing the production of unwanted this compound derivatives or byproducts. How can I improve the specificity towards my target this compound?

Answer: The core this compound molecule, PCA, is often modified by various enzymes to produce a spectrum of derivatives (e.g., 2-hydroxythis compound, pyocyanin). The accumulation of undesired derivatives is a specificity problem.

  • Cause: The presence and activity of specific this compound-modifying enzymes. For example, the enzyme PhzO converts PCA to 2-hydroxythis compound. PhzM and PhzS are required for pyocyanin production.

  • Solution: Block the metabolic pathways leading to unwanted byproducts by knocking out the genes responsible for their synthesis. For instance, to maximize PCA accumulation, deleting the phzO gene can prevent its conversion to 2-hydroxythis compound. This targeted genetic modification redirects metabolic flux towards the desired product.

Question: My high-producing strain shows poor growth or instability. What could be the issue?

Answer: High levels of this compound production can impose a significant metabolic burden and exhibit toxicity to the host organism, leading to reduced growth and strain instability.

  • Cause: Phenazines are redox-active molecules that can generate reactive oxygen species (ROS), which are harmful to the cells. Additionally, diverting a large portion of central metabolites to a secondary metabolic pathway can strain cellular resources.

  • Solution:

    • Enhance Host Robustness: Overexpress genes involved in ROS defense, such as superoxide dismutase and catalase, to mitigate the toxic effects of phenazines.

    • Decouple Growth from Production: Use inducible promoters to control the expression of the this compound biosynthesis pathway. This allows the culture to reach a high cell density before initiating this compound production, reducing the metabolic load during the growth phase.

    • Select a More Tolerant Host: While E. coli is a common chassis, its tolerance to phenazines can be low. Pseudomonas putida, a non-pathogenic relative of natural producers, is often a more robust host for heterologous this compound production due to its higher tolerance.

Frequently Asked Questions (FAQs)

Q1: What are the key precursor metabolites for this compound biosynthesis?

A1: The universal precursor for this compound biosynthesis is chorismate, which is the end product of the shikimate pathway. The shikimate pathway itself begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P). Therefore, ensuring a sufficient supply of PEP, E4P, and subsequently chorismate is fundamental to achieving high this compound yields.

Q2: What is the core gene cluster for this compound biosynthesis?

A2: The biosynthesis of the core this compound scaffold is catalyzed by enzymes encoded by a conserved gene cluster, typically designated phzA through phzG. This operon converts chorismate into this compound-1-carboxylic acid (PCA) or, in some species, this compound-1,6-dicarboxylic acid (PDC), which are the precursors for all other this compound derivatives.

Q3: Which host organisms are most suitable for this compound production?

A3: Natural producers, primarily from the Pseudomonas and Streptomyces genera, are often used. For metabolic engineering, Pseudomonas chlororaphis is considered a safe and effective strain for producing PCA and its derivatives. For heterologous production, Pseudomonas putida is often preferred over Escherichia coli due to its superior tolerance to the toxicity of this compound compounds.

Q4: How does oxygen availability affect this compound production?

A4: Oxygen is a critical factor. Pseudomonas species are aerobic bacteria, and insufficient oxygen can limit both cell growth and the enzymatic reactions in the this compound pathway, which often involve oxidases. Fed-batch fermentation with controlled aeration is a common strategy to overcome oxygen limitations seen in shake flask cultures and significantly boosts yield.

Q5: What is a typical strategy for cloning a this compound biosynthesis (phz) gene cluster?

A5: The process generally involves identifying the phz gene cluster in a producer strain (e.g., Pseudomonas aeruginosa) via genome analysis. Due to the large size of the operon (>7 kb), it is amplified using long-range PCR with a high-fidelity polymerase. The amplified cluster is then cloned into a suitable expression vector, often a shuttle vector that can replicate in both E. coli (for cloning) and the final production host (e.g., P. putida).

Data & Experimental Design

Data Presentation

Table 1: Impact of Genetic Modifications on this compound-1-Carboxylic Acid (PCA) Production.

Strain / Modification Host Organism Production Titer (mg/L) Fold Increase Reference
Wild Type (Lzh-T5) P. chlororaphis 230 -
Engineered Strain (LDPCA-6) P. chlororaphis 7,963.4 ~34.6
LDPCA-6 (Fed-batch) P. chlororaphis 10,653.1 ~46.3
Wild Type (PA1201) P. aeruginosa ~4,941 -

| Engineered Strain (PA-IV) | P. aeruginosa | 9,882 | ~2.0 | |

Table 2: Optimization of Fermentation Media for PCA Production.

Strain Key Media Components Initial Yield (mg/L) Optimized Yield (mg/L) Reference
Pseudomonas sp. M-18Q Glucose, Soytone 750 1,240
Pseudomonas sp. M18G Glucose, Soy Peptone, NaCl 673.3 966.7

| P. chlororaphis | Glycerol, (NH₄)₂HPO₄, FeCl₃ | Low (in minimal media) | 1,073.5 (in GDM) | |

Key Experimental Protocols

Protocol 1: Extraction and Quantification of Phenazines from Liquid Culture

This protocol provides a general method for analyzing this compound production.

1. Sample Preparation:

  • Collect a sample of the fermentation broth.

  • Separate the cells from the supernatant by centrifugation (e.g., 10,000 x g for 10 minutes).

2. Extraction:

  • Transfer the supernatant to a new tube.

  • Phenazines can be analyzed directly from the supernatant or extracted. For extraction, add an equal volume of a suitable organic solvent (e.g., methanol, ethyl acetate) to the supernatant.

  • Vortex thoroughly for 1-2 minutes to ensure complete mixing.

  • Centrifuge again to separate the organic and aqueous phases.

  • Carefully collect the organic phase containing the phenazines.

3. Quantification:

  • Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) equipped with a UV/Vis detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) is common.

  • Detection: Monitor the absorbance at wavelengths specific to the this compound of interest (e.g., ~250 nm for PCA).

  • Standard Curve: Prepare a standard curve using purified this compound compounds of known concentrations to accurately quantify the amount in your samples.

Visualizations

Signaling Pathways and Workflows

Phenazine_Biosynthesis_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate Shikimate Pathway cluster_phenazine_core This compound Core Biosynthesis (phzA-G) cluster_derivatives Derivative Synthesis PEP PEP Chorismate Chorismate PEP->Chorismate tktA, ppsA (overexpression enhances flux) E4P Erythrose-4P E4P->Chorismate tktA, ppsA (overexpression enhances flux) DHHA DHHA Chorismate->DHHA phzE, phzD PCA This compound-1-Carboxylic Acid (PCA) DHHA->PCA phzF, phzB, phzG OH_PHZ 2-Hydroxythis compound PCA->OH_PHZ phzO (knockout to increase PCA) PYO Pyocyanin PCA->PYO phzM, phzS (multi-step)

Caption: Core this compound biosynthesis pathway from central metabolism precursors.

Strain_Improvement_Workflow cluster_gen_eng Genetic Engineering cluster_ferm_opt Fermentation Optimization start Start: Low-Yield Wild Type Strain precursor Enhance Precursor Supply (e.g., overexpress ppsA, tktA) start->precursor regulation Remove Negative Regulation (e.g., knockout lon) precursor->regulation byproducts Block Byproduct Formation (e.g., knockout phzO) regulation->byproducts evaluation Evaluate Titer (HPLC) byproducts->evaluation Iterate media Optimize Medium (Carbon, Nitrogen, Ions) process Optimize Process (Fed-batch, pH, Aeration) media->process end End: High-Yield Strain process->end evaluation->media

Caption: A logical workflow for systematic strain and process improvement.

Troubleshooting_Tree start Problem: Low this compound Yield q1 Is precursor supply a bottleneck? start->q1 a1_yes Action: Overexpress ppsA and tktA q1->a1_yes Yes q2 Are negative regulators active? q1->q2 No a2_yes Action: Knock out regulators like lon q2->a2_yes Yes q3 Is the medium optimized? q2->q3 No a3_no Action: Optimize C/N ratio, ions, and use fed-batch q3->a3_no No q4 Is host toxicity observed? q3->q4 Yes a4_yes Action: Enhance ROS defense or use inducible promoters

Caption: A decision tree for troubleshooting low this compound yields.

References

challenges in the chemical synthesis of complex phenazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of complex phenazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of these intricate molecules. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental insights to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chemical synthesis of complex phenazines?

The synthesis of complex phenazines is often hampered by several key challenges:

  • Low reaction yields due to side reactions and the formation of complex mixtures.

  • Harsh reaction conditions , such as high temperatures and the use of strong acids or bases, which can lead to decomposition of starting materials and products.[1]

  • Formation of toxic byproducts , posing risks to researchers and the environment.[1][2]

  • Difficult purification of the desired product from structurally similar impurities and byproducts.[3][4]

  • Poor solubility of phenazine intermediates and final products in common organic solvents.

  • Undesired isomer formation , such as those resulting from Smiles rearrangements.

  • Challenges in scaling up reactions from the lab bench to pilot or industrial scale.

Q2: What are the key starting materials for this compound synthesis?

Traditionally, this compound synthesis often involves the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds. Other common methods include the Wohl-Aue reaction, which utilizes anilines and nitrobenzenes, and the Beirut reaction. More modern approaches may involve palladium-catalyzed N-arylation reactions. The biosynthesis of phenazines originates from the shikimic acid pathway.

Q3: Are there greener or more sustainable methods for this compound synthesis?

Yes, in response to the hazardous nature of traditional methods, several green chemistry approaches have been developed. These include:

  • Mechanosynthesis (solid-state reactions)

  • Solvent-free and catalyst-free synthesis

  • Reactions in green solvents (e.g., water, ionic liquids)

  • Ultrasound-assisted synthesis

  • Microwave-assisted synthesis

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product

Question: My reaction is resulting in a very low yield of the target this compound. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis are a frequent issue. Consider the following troubleshooting steps:

  • Reaction Conditions:

    • Temperature: this compound synthesis can be highly sensitive to temperature. If the temperature is too high, it may lead to decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. Experiment with a range of temperatures to find the optimal condition.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid product degradation from prolonged reaction times.

    • Atmosphere: Some this compound syntheses are sensitive to oxygen and may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Reagent Quality:

    • Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions and the formation of byproducts.

    • Verify the concentration and activity of your reagents, especially catalysts.

  • Side Reactions:

    • The formation of byproducts is a common cause of low yields. Analyze your crude reaction mixture to identify major byproducts. Understanding the structure of these byproducts can provide insight into competing reaction pathways. For example, the formation of an unexpected isomer could indicate a Smiles rearrangement.

Issue 2: Difficulty in Purifying the Synthesized this compound

Question: I am struggling to purify my this compound product. Column chromatography is not effective, and I am losing a lot of material. What are my options?

Answer: Purification of phenazines can be challenging due to their often poor solubility and similar polarity to byproducts.

  • Crystallization: This is often the most effective method for purifying phenazines. Experiment with a variety of solvent systems. A good starting point is to find a solvent in which your compound is soluble at high temperatures but poorly soluble at room temperature or below.

  • Washing/Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash or triturate the crude material with that solvent to remove the impurities.

  • Alternative Chromatography:

    • Preparative HPLC: If column chromatography is not providing sufficient separation, preparative HPLC can offer higher resolution.

    • Size Exclusion Chromatography (SEC): If your product has a significantly different molecular size compared to the impurities, SEC (using gels like Sephadex) can be a viable option.

  • Solvent Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.

Issue 3: Product Instability or Decomposition

Question: My purified this compound appears to be decomposing over time or upon exposure to light/air. How can I improve its stability?

Answer: Some this compound derivatives can be sensitive to light, air (oxygen), and pH changes.

  • Storage: Store your purified this compound in a cool, dark place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

  • Antioxidants: In some cases, adding a small amount of an antioxidant can help prevent degradation.

  • pH Control: The stability of phenazines with acidic or basic functional groups can be pH-dependent. Ensure the storage conditions maintain an optimal pH.

  • Structural Modification: If inherent instability is a major issue, consider if minor structural modifications to the this compound core could improve stability without compromising its desired activity.

Experimental Protocols

General Protocol for this compound Synthesis via Condensation of a 1,2-Diaminobenzene with a 1,2-Dicarbonyl Compound:

  • Dissolution: Dissolve equimolar amounts of the 1,2-diaminobenzene and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid, or a mixture).

  • Reaction: Heat the reaction mixture to reflux for a specified period (typically 2-24 hours). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent may need to be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Quantitative Data Summary

Synthesis MethodKey ParametersTypical Yield (%)Purity (%)Reference
Wohl-Aue ReactionN-phenyl-2-nitroaniline, iron powder46Not specified
Morley et al. MethodCatechol, o-diaminobenzene, 200-210°C, 35-40h~60 (crude)Not specified
Horaguchi et al. Method2-amino-diphenylamine, CaO, 600°C, 40 min, N₂70Not specified

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 1,2-diaminobenzene, 1,2-dicarbonyl) reaction Reaction (e.g., Reflux in Ethanol) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Cooling & Precipitation or Solvent Removal monitoring->workup filtration Filtration workup->filtration purification Crude Product filtration->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography final_product Pure this compound recrystallization->final_product chromatography->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization

Caption: A typical experimental workflow for the synthesis and purification of complex phenazines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Side Reactions/ Byproduct Formation start->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Optimize Reaction Time cause1->solution1b solution1c Use Inert Atmosphere cause1->solution1c solution2 Verify Reagent Purity and Activity cause2->solution2 solution3 Identify Byproducts (NMR, MS) cause3->solution3

Caption: A troubleshooting guide for addressing low yields in this compound synthesis.

References

Technical Support Center: Overcoming Low Solubility of Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of phenazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound compounds have low solubility in aqueous buffers?

A1: The limited aqueous solubility of many this compound derivatives is inherent to their chemical structure. The core of a this compound is a large, hydrophobic, and rigid aromatic system.[1] This hydrophobicity makes it energetically unfavorable for the molecule to interact with polar water molecules, leading to low solubility in aqueous environments.[1][2] Phenazines are generally more soluble in organic solvents like ethanol, acetone, DMSO, and chloroform.[2][3]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common problem that occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are some immediate troubleshooting steps:

  • Decrease the Final Concentration : Your target concentration may be too high for the compound's solubility in the final buffer. If your experimental design permits, try working with a lower final concentration.

  • Reduce the Organic Solvent Percentage : While DMSO is an excellent solvent for stock solutions, high concentrations in the final aqueous medium can cause the compound to "crash out." Aim to keep the final DMSO concentration below 1%, and ideally below 0.1%, to minimize these effects.

  • Use a Co-solvent System : Instead of diluting directly into a purely aqueous buffer, use a buffer that contains a small percentage of a water-miscible organic co-solvent.

  • Improve Mixing : Dilute the stock solution into the aqueous medium while vortexing or stirring vigorously to facilitate rapid dispersion and prevent localized high concentrations that can initiate precipitation.

Q3: What are the primary strategies to systematically improve the aqueous solubility of this compound derivatives?

A3: Several effective methods can be employed, ranging from simple formulation adjustments to chemical modifications. The main strategies include:

  • pH Adjustment : If your this compound derivative possesses ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the solution can significantly increase solubility by forming a more soluble salt in situ.

  • Use of Co-solvents : Introducing a water-miscible organic solvent can disrupt the hydrogen bonding of water, creating a more favorable environment for the hydrophobic this compound core.

  • Employing Surfactants : Surfactants form micelles in aqueous solutions that can encapsulate the hydrophobic this compound derivative, effectively solubilizing it.

  • Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with this compound compounds, shielding the hydrophobic part of the molecule from water.

  • Structural Modification : Altering the chemical structure by adding polar functional groups (e.g., hydroxyls, carboxylic acids, N-oxides, or quaternary ammonium salts) can intrinsically increase aqueous solubility.

Troubleshooting Guides and Experimental Protocols

Strategy 1: Using Co-solvents to Enhance Solubility

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds.

Quantitative Data: Common Co-solvents

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Biocompatible at low concentrations.
Polyethylene Glycol (PEG 300/400)10-40%Commonly used for in vivo studies due to low toxicity.
Propylene Glycol10-30%Another biocompatible option often used in formulations.
Dimethyl Sulfoxide (DMSO)< 1% (final)Primarily used for high-concentration stock solutions; can be toxic to cells at higher concentrations.

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare Co-solvent Mixtures : Prepare a series of your aqueous buffer (e.g., PBS, pH 7.4) containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v of PEG 400).

  • Prepare Stock Solution : Create a high-concentration stock solution of your this compound compound in 100% DMSO (e.g., 10 mM).

  • Solubility Test : Add a small volume of your DMSO stock solution to each co-solvent mixture to reach your desired final concentration. For example, add 2 µL of a 10 mM stock to 198 µL of the buffer/co-solvent mix to get a 100 µM final concentration with 1% DMSO.

  • Mix and Incubate : Vortex each tube vigorously for 30-60 seconds. Incubate the solutions at room temperature for 1-2 hours.

  • Observation and Analysis : Visually inspect each tube for any signs of precipitation. A clear solution indicates that the compound is soluble at that co-solvent concentration. For quantitative analysis, filter the solution through a 0.22 µm filter and measure the concentration of the dissolved compound in the filtrate using HPLC or spectrophotometry.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in 100% DMSO add_stock Add 2 µL Stock to 198 µL of each Buffer/Co-solvent Mix prep_stock->add_stock prep_cosolvent Prepare Aqueous Buffers with 0%, 5%, 10%, 20% Co-solvent prep_cosolvent->add_stock vortex Vortex Vigorously (30-60 seconds) add_stock->vortex incubate Incubate at Room Temp (1-2 hours) vortex->incubate observe Visually Inspect for Precipitation incubate->observe quantify Optional: Filter and Quantify Soluble Fraction (HPLC) observe->quantify

Caption: Experimental workflow for co-solvent solubility screening. (Within 100 characters)
Strategy 2: Cyclodextrin Complexation

Cyclodextrins (CDs) have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drugs and increase their apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

G This compound Hydrophobic This compound p1 This compound->p1 cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->p1 complex Soluble Inclusion Complex p2 complex->p2 water Aqueous Buffer water->p2  Dissolves In p1->complex  Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization. (Within 100 characters)

Experimental Protocol: Solubilization using HP-β-CD

  • Prepare CD Solution : Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., water or PBS). A 10-20% (w/v) solution is a good starting point. Ensure the CD is fully dissolved.

  • Method A: Direct Solubilization :

    • Weigh a small amount of your solid this compound derivative into a vial.

    • Add the HP-β-CD solution and stir or sonicate until the solid is dissolved.

  • Method B: Solvent Evaporation (for very insoluble compounds) :

    • Dissolve your this compound derivative in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).

    • In a separate container, slowly add the organic stock solution to the stirring HP-β-CD solution.

    • Use a rotary evaporator or nitrogen stream to gently remove the organic solvent.

  • Analysis : After solubilization, filter the solution through a 0.22 µm filter to remove any undissolved particles. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Strategy 3: pH Adjustment

For this compound derivatives with acidic or basic functional groups, altering the pH of the buffer can convert the compound into its ionized (salt) form, which is typically much more soluble in water.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_sol R-COOH (Low Solubility) high_sol R-COO⁻ + H⁺ (High Solubility) low_sol->high_sol Increase pH high_sol->low_sol Decrease pH

Caption: pH effect on the solubility of a this compound with a carboxylic acid group. (Within 100 characters)

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers : Create a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add Compound : Add an excess amount of the solid this compound compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to create a saturated solution.

  • Equilibrate : Tightly seal the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Measure : Centrifuge or filter (using a chemically resistant filter) each sample to separate the undissolved solid.

  • Quantify : Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and measure the concentration of the dissolved this compound using HPLC or UV-Vis spectrophotometry.

  • Plot Data : Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to determine the pH-solubility profile.

Quantitative Solubility Data Summary

The solubility of this compound compounds can vary dramatically based on their specific structure and the conditions of the aqueous medium.

CompoundSolvent/BufferSolubility
This compound (Parent Compound)Aqueous Buffer (pH 7.4)12.3 µg/mL
This compound (methosulfate)PBS (pH 7.2)~10 mg/mL
This compound (methosulfate)DMSO / Dimethylformamide~10 mg/mL
2-Hydroxythis compoundFermentation Broth~170 µg/mL
This compound-1-carboxylic acid (PCA)Water (25°C)Low (increases with temperature)
This compound-1-carboxylic acid (PCA)Methanol / EthanolHigher than in water
This compound with -OH groups1.0 M KOH1.7 M
This compound with quaternary ammonium groups1.0 M H₂SO₄1.3 M

References

strategies for stabilizing phenazine derivatives for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on strategies for stabilizing phenazine derivatives for long-term storage. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and stability data under various conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound derivatives to degrade? A1: The primary degradation pathways for this compound derivatives are oxidation and photolysis.[1] Many are susceptible to degradation from environmental factors like light (especially UV radiation), heat, oxygen, and non-optimal pH conditions.[1][2] Oxidation can lead to the formation of sulfoxides and related impurities, while light exposure can cause photolytic cleavage and the formation of colored degradants.[1]

Q2: What are the initial visual signs of degradation in my this compound sample? A2: A common initial sign of degradation, particularly for solutions, is a rapid color change upon preparation or during storage.[1] This can indicate photolytic degradation or oxidation. For solid samples, changes in color or powder texture may be observed over time.

Q3: How does pH affect the stability of this compound derivatives in solution? A3: The stability of many this compound derivatives is pH-dependent. For instance, some derivatives are most stable in slightly acidic to neutral conditions (pH 4-7). In strongly acidic (pH < 3) or alkaline (pH > 9) solutions, they can be more prone to hydrolysis and oxidative degradation. However, some derivatives, particularly those designed for aqueous redox flow batteries, are engineered for high stability in strongly alkaline environments (e.g., pH 14).

Q4: What general conditions are recommended for the long-term storage of this compound derivatives? A4: To minimize degradation, this compound derivatives should generally be stored in a cool, dark, and dry place. It is recommended to use amber vials or light-blocking containers to protect against photolysis. For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Q5: Can structural modification improve the stability of this compound derivatives? A5: Yes, rational molecular design is a key strategy for enhancing stability. The type and position of functional groups on the this compound core significantly influence stability. For example, hydroxyl substitution at the 1, 4, 6, and 9 positions can yield highly stable derivatives, while substitution at the 2, 3, 7, and 8 positions may result in less stable compounds due to irreversible tautomerization. Functionalization with longer alkyl side chains has also been shown to improve stability against degradation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid color change of a freshly prepared solution. 1. Exposure to high-intensity ambient light.2. Use of oxidized or impure solvents.3. Contamination of glassware.1. Prepare solutions in a shaded area or use amber/red glassware to minimize light exposure.2. Use fresh, high-purity, deoxygenated solvents.3. Ensure all glassware is meticulously cleaned and rinsed.
Appearance of new peaks in HPLC/LC-MS analysis after storage. 1. Chemical degradation (oxidation, hydrolysis, photolysis).2. Formation of aggregates or polymers.1. Perform forced degradation studies (see Protocol 2) to identify potential degradants.2. Re-evaluate storage conditions (temperature, light, atmosphere). Consider storing at a lower temperature or under an inert gas.3. Analyze the sample using a mass-sensitive detector (e.g., MS) to identify the mass of the new impurities.
Decreased potency or concentration over time. 1. Degradation of the active molecule.2. Adsorption of the compound onto the container surface.1. Implement stricter storage protocols (e.g., colder temperature, inert atmosphere, protection from light).2. Use silanized glassware or containers made of a different material to minimize surface adsorption.
Poor mass balance (<95%) in forced degradation studies. 1. Formation of non-UV active degradants.2. Precipitation of the compound or its degradants.3. Volatilization of degradation products.1. Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in conjunction with UV detection.2. Visually inspect stressed samples for any precipitate.3. If volatile degradants are suspected, use gas chromatography-mass spectrometry (GC-MS) for analysis.

Stabilization Strategies & Data

Proactive stabilization involves controlling environmental factors and making appropriate formulation choices.

Control of Environmental Factors
  • Light: Store all this compound derivatives, both in solid form and in solution, in amber glass vials or containers completely shielded from light.

  • Oxygen: For derivatives highly susceptible to oxidation, purge the headspace of the container with an inert gas like argon or nitrogen before sealing. Prepare solutions using deoxygenated solvents.

  • Temperature: Store compounds at recommended temperatures, often refrigerated (2-8°C) or frozen (-20°C), based on preliminary stability data. Elevated temperatures can accelerate degradation.

  • pH: For solutions, use a buffer system that maintains the pH at the point of maximum stability for the specific derivative.

Formulation with Excipients
  • Antioxidants: The addition of antioxidants can inhibit oxidative degradation. Phenothiazines, a related class of compounds, have inherent antioxidant properties which can be enhanced by derivatization. Common antioxidants used in formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.

  • Bulking Agents & Binders: For solid formulations, excipients like cellulose or lactose can provide a stable matrix.

  • Coating Agents: Film coatings can protect solid dosage forms from light and atmospheric moisture.

Stability Data for this compound Derivatives

The following table summarizes stability data from studies on various this compound derivatives, primarily in the context of aqueous organic redox flow batteries, where stability is critical.

This compound DerivativeStorage/Test ConditionStability MetricReference
1,4-Dihydroxythis compound (1,4-DHP)Flow cell cycling with ferro/ferricyanide0.029% capacity loss per day
1,6-Dihydroxythis compound (1,6-DHP)Flow cell cycling with ferro/ferricyanide0.031% capacity loss per day
2,3-O-DBAPFlow cell at pH 140.0127% fade rate over 62 days
1,8-PFPFlow cell at 45°C in 1.0 M KOHNo capacity fade observed over 53 days
DBEPFlow cell cycling99.997% capacity retention per cycle (>1000 cycles)

Visualizations

Logical Workflow for Stabilization Strategy Selection

start Start: This compound Derivative for Storage assess Assess Known Properties start->assess is_sensitive Known Sensitivity to Light/Oxygen? assess->is_sensitive protect Strategy: - Amber Vials - Inert Atmosphere is_sensitive->protect Yes forced_degradation Perform Forced Degradation Study (Protocol 2) is_sensitive->forced_degradation No / Unsure implement Implement Optimal Storage Conditions protect->implement analyze Analyze Degradants (HPLC, LC-MS) forced_degradation->analyze pathway Identify Primary Degradation Pathway analyze->pathway photolysis Strategy: Protect from Light pathway->photolysis Photolytic oxidation Strategy: - Use Antioxidants - Inert Atmosphere pathway->oxidation Oxidative hydrolysis Strategy: - Control pH (Buffers) - Store in Dry Form pathway->hydrolysis Hydrolytic photolysis->implement oxidation->implement hydrolysis->implement monitor Monitor Stability Over Time (Protocol 1) implement->monitor end End: Stable Storage monitor->end

Caption: Decision workflow for selecting an appropriate stabilization strategy.

Common Degradation Pathways for Phenazines

This compound This compound Derivative Core Oxidation Oxidative Degradation (e.g., N-oxides, sulfoxides) This compound->Oxidation O₂ Photolysis Photolytic Cleavage (Ring opening, side-chain loss) This compound->Photolysis UV/Light Hydrolysis Hydrolytic Degradation (pH-dependent) This compound->Hydrolysis H₂O (Acid/Base) Tautomerization Irreversible Tautomerization (Position-dependent) This compound->Tautomerization Structural

Caption: Key degradation pathways affecting this compound derivatives.

General Experimental Workflow for Stability Testing

prep Prepare Batches in Final Proposed Container storage Place Samples in Stability Chambers (ICH Conditions) prep->storage pull Pull Samples at Pre-defined Timepoints storage->pull analysis Analyze Samples: - HPLC (Purity, Degradants) - Appearance - Other relevant tests pull->analysis data Compile & Analyze Data to Determine Shelf Life analysis->data

Caption: Workflow for a long-term stability study.

Experimental Protocols

Protocol 1: Long-Term Stability Testing (ICH Conditions)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

1. Objective: To evaluate the stability of a this compound derivative under defined long-term and accelerated storage conditions to establish a retest period or shelf life.

2. Materials:

  • At least three primary batches of the this compound derivative.

  • Final proposed container closure system.

  • Calibrated stability chambers.

  • HPLC system with UV/PDA and/or MS detector.

  • Reference standard of the this compound derivative.

3. Methodology:

  • Package the three batches of the this compound derivative in the container closure system proposed for marketing.

  • Place the samples into stability chambers set to the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Establish a testing schedule (pull points). For a 12-month study, this is typically 0, 3, 6, 9, and 12 months for long-term conditions and 0, 3, and 6 months for accelerated conditions.

  • At each pull point, remove samples and allow them to equilibrate to room temperature.

  • Analyze the samples for the following:

    • Appearance: Visual inspection for color change, precipitation (for solutions), or physical changes (for solids).

    • Purity and Degradants: Use a validated stability-indicating HPLC method to determine the assay of the active substance and quantify any degradation products.

  • Compile the data and evaluate any trends. A "significant change" under accelerated conditions (e.g., >5% loss in assay, failure to meet acceptance criteria) may trigger testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH).

Protocol 2: Forced Degradation (Stress Testing)

This protocol is used to identify likely degradation products and demonstrate the specificity of the analytical method.

1. Objective: To intentionally degrade the this compound derivative under stress conditions to understand its degradation pathways.

2. Materials:

  • This compound derivative sample.

  • Hydrochloric acid (HCl, 0.1 N).

  • Sodium hydroxide (NaOH, 0.1 N).

  • Hydrogen peroxide (H₂O₂, 3%).

  • Heating oven, water bath.

  • Photostability chamber.

  • HPLC system with PDA and MS detectors.

3. Methodology: Prepare solutions of the this compound derivative (e.g., at 1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.

  • Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 48 hours. Neutralize before analysis.

  • Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 48 hours. Neutralize before analysis.

  • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation (Solid): Store the solid compound in an oven at 80°C for 7 days.

  • Thermal Degradation (Solution): Reflux the solution at an elevated temperature (e.g., 80°C) for 24-48 hours.

  • Photolytic Degradation: Expose the solution or solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA-MS method.

  • Check for peak purity of the main peak in all conditions.

  • Identify the mass of major degradation products using the MS detector to propose degradation pathways.

Protocol 3: Example Stability-Indicating HPLC Method

This is a general method; it must be optimized and validated for each specific this compound derivative.

  • Column: ODS C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.03 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or lambda max of the specific derivative).

  • Injection Volume: 10 µL.

References

Technical Support Center: Navigating Phenazine Cytotoxicity in Mammalian Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenazine compounds in mammalian cell assays. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you manage and mitigate the cytotoxic effects of phenazines in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity in mammalian cells is primarily driven by the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis. As redox-active compounds, phenazines can participate in cellular redox cycling, leading to the production of superoxide radicals and hydrogen peroxide. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger programmed cell death. The apoptotic cascade initiated by phenazines often involves the mitochondrial (intrinsic) pathway, characterized by mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.[1][2][3][4]

Q2: How can I reduce the cytotoxicity of my this compound compound in a cell-based assay?

A2: Several methods can be employed to mitigate this compound cytotoxicity:

  • Co-treatment with Antioxidants: Antioxidants like N-acetylcysteine (NAC) can scavenge ROS produced by phenazines, thereby reducing oxidative stress and subsequent cell death.[5]

  • Optimization of Serum Concentration: Serum proteins, such as albumin, can bind to this compound compounds, reducing their free concentration and bioavailability to the cells, which in turn can decrease their cytotoxic effects.

  • Formulation Strategies: For poorly soluble phenazines, using solubility enhancers like cyclodextrins can not only improve their dissolution but may also modulate their cytotoxic profile by encapsulating the compound.

  • Structural Modification/Prodrug Approach: Synthesizing this compound derivatives or prodrugs with altered redox properties or improved targeting can reduce off-target cytotoxicity.

Q3: My this compound compound is precipitating in the cell culture medium. What should I do?

A3: Compound precipitation is a common issue, especially with hydrophobic molecules like many phenazines. Here are some troubleshooting steps:

  • Optimize Stock Solution and Dilution: Ensure your this compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration. When preparing working solutions, perform serial dilutions in pre-warmed (37°C) culture medium and mix thoroughly after each step to avoid "solvent shock".

  • Reduce Final Concentration: The desired concentration may exceed the solubility of the compound in the aqueous environment of the cell culture medium.

  • Use of Solubility Enhancers: Consider formulating the this compound with solubility-enhancing agents like cyclodextrins.

  • Check Media Components: High concentrations of salts, especially calcium and phosphate, can contribute to precipitation. Ensure your media is properly prepared and filtered.

Q4: My cytotoxicity assay results are inconsistent. Could the this compound be interfering with the assay?

A4: Yes, phenazines can interfere with common cytotoxicity assays. As colored compounds, they can interfere with absorbance-based assays (e.g., MTT, XTT). Their redox activity can also directly reduce assay reagents like MTT, leading to false-positive signals of cell viability. Additionally, some phenazines are fluorescent and can interfere with fluorescence-based assays.

  • Run Controls: Always include cell-free controls with the this compound compound at all tested concentrations to check for direct reaction with assay reagents.

  • Use an Orthogonal Method: If interference is suspected, validate your results using a different assay that relies on an alternative detection method (e.g., LDH release assay for membrane integrity, or a luminescence-based assay for ATP content).

Troubleshooting Guides

Unexpectedly High Cytotoxicity
Possible Cause Recommended Solution
High Sensitivity of Cell Line Perform a dose-response experiment with a wider, lower concentration range to determine the toxicity threshold.
Compound Precipitation and "Hotspots" Visually inspect wells for precipitate. Follow the troubleshooting steps for compound precipitation (see FAQ Q3). Gently mix the plate before incubation.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent used to ensure it is not causing cytotoxicity. The final DMSO concentration should ideally be ≤ 0.1%.
Contamination Check for signs of bacterial or fungal contamination. Perform a mycoplasma test.
Unexpectedly Low or No Cytotoxicity
Possible Cause Recommended Solution
Compound Inactivity The compound may not be cytotoxic to the chosen cell line at the tested concentrations. Test a higher concentration range.
Compound Instability The compound may be degrading in the culture medium. Check the stability of the compound under your experimental conditions.
Assay Interference The compound may be interfering with the assay readout (e.g., direct reduction of MTT). Run cell-free controls to test for direct chemical reactions.
Incorrect Incubation Time The cytotoxic effects may take longer to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours).

Quantitative Data Summary

The cytotoxicity of phenazines, particularly pyocyanin, varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Table 1: Comparative IC50 Values of Pyocyanin in Various Cell Lines

Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
HepG2Human Liver Carcinoma12.559.5
MCF-7Human Breast Adenocarcinoma14.3368.2
HCT-116Human Colon Carcinoma31.2148.4
A-549Human Lung Carcinoma35166.5
PC-3Human Prostate Adenocarcinoma41.31196.5
WI-38Normal Human Lung Fibroblast92.23438.8
WISHNormal Human Amnion>100>475.7
L929Mouse Fibroblast>21 (non-toxic at 50-100 µM)>100

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific isolate of pyocyanin used.

Experimental Protocols

Protocol 1: Reducing this compound Cytotoxicity with N-Acetylcysteine (NAC) Co-treatment

This protocol describes a method to assess the cytoprotective effect of the antioxidant N-acetylcysteine (NAC) against this compound-induced cytotoxicity.

Materials:

  • This compound compound of interest

  • N-acetylcysteine (NAC)

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a stock solution of NAC in sterile water and adjust the pH to 7.4 with NaOH.

    • Prepare serial dilutions of the this compound compound in complete culture medium.

    • Prepare serial dilutions of the this compound compound in complete culture medium containing a fixed concentration of NAC (e.g., 1 mM, 5 mM, or 10 mM).

  • Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions (with and without NAC) to the respective wells.

    • Include controls: cells-only, cells + vehicle, cells + highest NAC concentration alone.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for both this compound-only and this compound + NAC treatment groups. Compare the IC50 values to determine the cytoprotective effect of NAC.

Protocol 2: Assessing the Impact of Serum Concentration on this compound Cytotoxicity

This protocol allows for the evaluation of how different concentrations of fetal bovine serum (FBS) in the culture medium affect the cytotoxicity of a this compound compound.

Materials:

  • This compound compound of interest

  • Mammalian cell line of choice

  • Basal cell culture medium (without FBS)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Media Preparation: Prepare sets of complete culture medium with varying concentrations of FBS (e.g., 1%, 5%, 10%, 20%).

  • Compound Preparation: For each FBS concentration, prepare serial dilutions of the this compound compound in the corresponding medium.

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the cells. Include appropriate vehicle controls for each FBS concentration.

  • Incubation: Incubate the plate for the desired time period.

  • MTT Assay: Perform the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the IC50 value for the this compound compound at each FBS concentration. Plot the IC50 values as a function of FBS concentration to visualize the effect of serum proteins on cytotoxicity.

Visualizations

This compound-Induced ROS and Apoptosis Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound-induced reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.

Phenazine_Cytotoxicity_Pathway This compound-Induced ROS and Apoptosis Pathway This compound This compound ros ROS (O2·-, H2O2) This compound->ros Redox Cycling mapk MAPK Activation (JNK, p38) ros->mapk mito Mitochondrion ros->mito Oxidative Damage bcl2_family Bcl-2 Family Modulation mapk->bcl2_family bax_up Bax Upregulation bcl2_family->bax_up bcl2_down Bcl-2 Downregulation bcl2_family->bcl2_down bax_up->mito Promotes Permeabilization bcl2_down->mito Inhibits Permeabilization mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mito->mmp cyto_c Cytochrome c Release mmp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis Cytotoxicity_Workflow General Workflow for this compound Cytotoxicity Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 prepare_tx Prepare this compound Serial Dilutions incubate1->prepare_tx treat_cells Treat Cells with This compound incubate1->treat_cells prepare_tx->treat_cells incubate2 Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate2 add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH) incubate2->add_reagent incubate3 Incubate as per Assay Protocol add_reagent->incubate3 measure Measure Signal (Absorbance, Fluorescence, Luminescence) incubate3->measure analyze Data Analysis (Calculate % Viability, IC50) measure->analyze end End analyze->end Precipitation_Troubleshooting Troubleshooting this compound Precipitation start Precipitate Observed in Culture Medium check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the working concentration check_conc->reduce_conc Yes check_dilution Was the dilution method optimal? check_conc->check_dilution No resolved Issue Resolved reduce_conc->resolved optimize_dilution Use pre-warmed medium. Add stock drop-wise with mixing. check_dilution->optimize_dilution No check_solvent Is the final solvent concentration too high? check_dilution->check_solvent Yes optimize_dilution->resolved optimize_stock Prepare a more concentrated stock to reduce the volume added. check_solvent->optimize_stock Yes use_enhancer Consider solubility enhancers (e.g., cyclodextrins) check_solvent->use_enhancer No optimize_stock->resolved use_enhancer->resolved

References

Technical Support Center: Optimization of the Wohl-Aue Phenazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Wohl-Aue phenazine synthesis. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Wohl-Aue this compound synthesis?

The Wohl-Aue reaction is a classic organic synthesis method used to produce phenazines and their derivatives. It involves the condensation of an aromatic nitro compound with an aniline in the presence of a strong base, typically at elevated temperatures.[1]

Q2: What are the typical yields for the Wohl-Aue reaction?

The Wohl-Aue reaction is often characterized by low to moderate yields. Published literature reports suggest that yields can range from as low as 2% to 22% for certain substituted phenazines.[2] Optimization of reaction conditions is therefore crucial for improving the efficiency of the synthesis.

Q3: What are the common side reactions in the Wohl-Aue synthesis?

Common side reactions can lead to the formation of various byproducts, which can complicate purification and reduce the yield of the desired this compound product. Known side products include azoxy compounds, azo compounds, and diphenylamine derivatives.[3] For instance, in the reaction of o-chloroaniline and o-chloronitrobenzene, byproducts such as 2,2'-dichloroazobenzene and 2-chloro-2'-nitro-diphenylamine have been identified.[3] Another potential side reaction is the undesired bond formation between the nitrogen of the aniline and the aromatic ring of the nitroarene at a position other than the one leading to the this compound ring system.[2]

Q4: Can the Wohl-Aue reaction be performed under solvent-free conditions?

While traditionally performed in a high-boiling solvent or by simply heating the neat reactants, there is growing interest in developing solvent-free reaction conditions to align with the principles of green chemistry. Although specific detailed protocols for solvent-free Wohl-Aue synthesis are not abundant in the literature, the general principle involves intimately mixing the solid reactants (nitroarene, aniline, and a solid base) and heating the mixture to the required reaction temperature. Careful temperature control is essential to prevent charring and decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the Wohl-Aue this compound synthesis and provides potential solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Insufficient Temperature: The reaction often requires high temperatures (e.g., 140°C or higher) to proceed at a reasonable rate. 2. Ineffective Base: The choice and quality of the base are critical. The base may be old, hydrated, or not strong enough. 3. Reaction Time Too Short: The reaction can be slow, sometimes requiring several hours of heating. 4. Decomposition of Reactants or Products: At very high temperatures, the starting materials or the this compound product may decompose.1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation by thin-layer chromatography (TLC). Be mindful of potential decomposition at excessively high temperatures. 2. Select an Appropriate Base: Powdered potassium hydroxide (KOH) is a commonly used and effective base. Ensure the base is anhydrous and finely powdered for better reactivity. Consider other strong bases like sodium hydroxide (NaOH) or sodium amide (NaNH2). 3. Increase Reaction Time: Monitor the reaction progress over a longer period. An eight-hour reflux has been reported to be effective in some cases. 4. Fine-tune Temperature: Find a balance between a sufficiently high temperature for reaction and a temperature that minimizes decomposition. Using a nitrogen or argon atmosphere can also help to prevent oxidative decomposition.
Formation of Multiple Byproducts 1. Side Reactions: As mentioned in the FAQs, the formation of azoxy, azo, and diphenylamine derivatives is common. 2. Incorrect Stoichiometry: An incorrect ratio of aniline to nitroarene can favor the formation of byproducts.1. Optimize Reaction Conditions: Varying the temperature and the base can sometimes influence the product distribution. 2. Adjust Stoichiometry: Experiment with different molar ratios of the reactants to find the optimal ratio that maximizes the yield of the desired this compound.
Difficult Purification of the Product 1. Presence of Colored Byproducts: The crude reaction mixture is often a dark, tarry solid containing multiple colored compounds. 2. Similar Polarity of Product and Byproducts: The desired this compound and some byproducts may have similar polarities, making chromatographic separation challenging.1. Initial Work-up: A common work-up procedure involves pouring the reaction mixture into water to dissolve inorganic salts. The crude product can then be collected by filtration. 2. Extraction: Acidic extraction can be used to separate the basic this compound product from neutral or acidic byproducts. Extraction with a suitable organic solvent followed by washing with acid can be effective. 3. Chromatography: Column chromatography on silica gel or alumina is often necessary for final purification. A careful selection of the eluent system is crucial.

Data Presentation

The following table summarizes the general reaction conditions and reported yields for the Wohl-Aue synthesis of various this compound derivatives. It is important to note that a direct comparison is challenging due to the different substrates and reaction scales used in the literature.

NitroareneAnilineBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
NitrobenzeneAnilineBase (unspecified)140Not SpecifiedModerate (not quantified)
o-NitroanisoleSubstituted AnilinesPotassium tert-butoxideNot SpecifiedNot Specified2 - 22
o-Chloronitrobenzeneo-ChloroanilinePowdered KOHReflux8Low (not quantified)
o-Nitroanisoleo-AnisidineModified conditionsNot SpecifiedNot Specified12

Experimental Protocols

Detailed Methodology for the Synthesis of 1,6-Dichlorothis compound

This protocol is adapted from the work of Pachter and Kloetzel (1951).

Materials:

  • o-Chloroaniline

  • o-Chloronitrobenzene

  • Powdered Potassium Hydroxide (KOH)

  • Benzene

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 20 g of o-chloroaniline and 60 g of o-chloronitrobenzene.

  • With vigorous stirring, carefully add 50 g of finely powdered potassium hydroxide to the mixture.

  • Heat the mixture to reflux and maintain vigorous stirring for eight hours.

  • After the reflux period, allow the mixture to cool slightly and then pour it into one liter of water to dissolve the potassium salts.

  • Collect the crude product by filtration. The crude product is sparingly soluble in cold benzene.

  • Extract the benzene mother liquor with concentrated hydrochloric acid to recover any additional product.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Experimental Workflow for Wohl-Aue this compound Synthesis

Wohl_Aue_Workflow start Start reactants Mix Aromatic Nitro Compound, Aniline, and Base start->reactants reaction Heat Mixture (e.g., Reflux or High Temperature) reactants->reaction workup Quench with Water and Filter reaction->workup extraction Acidic Extraction workup->extraction purification Column Chromatography / Recrystallization extraction->purification product Pure this compound Product purification->product

Caption: General experimental workflow for the Wohl-Aue this compound synthesis.

Troubleshooting Logic for Low Yield in Wohl-Aue Synthesis

Troubleshooting_Logic start Low or No Product Yield check_temp Is Reaction Temperature Sufficiently High? start->check_temp increase_temp Increase Temperature and Monitor check_temp->increase_temp No check_base Is the Base Active and Appropriate? check_temp->check_base Yes success Improved Yield increase_temp->success change_base Use Fresh, Anhydrous, Finely Powdered Base (e.g., KOH) check_base->change_base No check_time Is Reaction Time Sufficient? check_base->check_time Yes change_base->success increase_time Increase Reaction Time and Monitor check_time->increase_time No check_decomposition Is there evidence of decomposition (charring)? check_time->check_decomposition Yes increase_time->success optimize_temp Optimize Temperature (Lower if necessary) and use Inert Atmosphere check_decomposition->optimize_temp Yes failure Persistent Low Yield check_decomposition->failure No optimize_temp->success

Caption: A logical guide for troubleshooting low product yield in the Wohl-Aue synthesis.

References

improving the selectivity of phenazine-based fluorescent sensors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenazine-based fluorescent sensors. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the selectivity of their this compound-based fluorescent sensors during experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter while using this compound-based fluorescent sensors.

Question 1: Why is my this compound-based sensor showing low fluorescence intensity or is "turned-off"?

Answer:

Low fluorescence intensity, or a "turn-off" state, in this compound-based sensors can be attributed to several factors. The inherent structure of some this compound derivatives can lead to fluorescence quenching. One common mechanism is Photoinduced Electron Transfer (PET), where an electron is transferred from a donor part of the molecule to the this compound fluorophore, quenching its fluorescence.

Additionally, in polar solvents, many donor-acceptor type this compound sensors exhibit an Intramolecular Charge Transfer (ICT) process, which can also lead to fluorescence quenching.[1][2] The aggregation of sensor molecules in solution can also cause quenching.

To address this, you can:

  • Modify the Solvent: Experiment with solvents of varying polarity to see if the fluorescence intensity changes. Some sensors are designed to "turn-on" in less polar environments.

  • Induce Aggregation (for AIE-active sensors): If your sensor is designed to have Aggregation-Induced Emission (AIE) properties, increasing the concentration of a poor solvent (like water in a THF solution) can enhance fluorescence.[2]

  • Chelate with a Target Analyte: Some sensors are designed to exhibit Chelation-Enhanced Fluorescence (CHEF). The binding of a specific metal ion can restrict intramolecular rotations and block non-radiative decay pathways, leading to a significant increase in fluorescence.

Question 2: My sensor is responding to multiple analytes. How can I improve its selectivity?

Answer:

Improving the selectivity of a this compound-based sensor is a common challenge. Selectivity is primarily governed by the specific recognition site designed into the sensor molecule.[3]

Here are some strategies to enhance selectivity:

  • Modify the Recognition Moiety: The choice of the functional group that binds to the analyte is critical. For example, a 2,4-dinitrobenzenesulfonyl group can be used as a specific recognition site for thiophenols.[4] For metal ions, different chelating agents will have varying affinities for different ions.

  • Control the pH: The pH of the experimental medium can significantly influence the protonation state of both the sensor and the analyte, thereby affecting their interaction. Optimizing the pH can help to favor the binding of the target analyte over others.

  • Use a Masking Agent: If a known interfering ion is present, a masking agent that selectively binds to the interferent without interacting with the target analyte can be introduced.

  • Ratiometric Sensing: Designing a sensor that exhibits a shift in its emission wavelength upon binding to the target analyte allows for ratiometric detection. This method is often more robust and less susceptible to environmental fluctuations and sensor concentration changes than intensity-based measurements.

Question 3: The response time of my sensor is too slow. How can I accelerate the detection?

Answer:

A slow response time can be due to a slow binding kinetics between the sensor and the analyte or a slow chemical reaction if the sensor is a chemodosimeter. To improve the response time:

  • Increase Analyte Concentration: Higher concentrations of the analyte will generally lead to faster binding kinetics.

  • Optimize Temperature: Gently increasing the temperature of the reaction mixture can sometimes accelerate the binding process, but be cautious as it can also affect the stability of the sensor and the analyte.

  • Change the Solvent: The solvent can influence the reaction rate. Experiment with different solvent systems to find one that facilitates a faster interaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism behind this compound-based fluorescent sensors?

A1: this compound-based fluorescent sensors typically operate through one of several photophysical mechanisms. These include:

  • Intramolecular Charge Transfer (ICT): In donor-acceptor type molecules, photoexcitation leads to a charge transfer from the donor to the acceptor (the this compound core). The binding of an analyte can modulate this ICT process, causing a change in the fluorescence signal.

  • Photoinduced Electron Transfer (PET): A non-fluorescent receptor is attached to the this compound fluorophore. In the "off" state, PET from the receptor to the fluorophore quenches the fluorescence. Binding of the analyte to the receptor inhibits PET, "turning on" the fluorescence.

  • Aggregation-Induced Emission (AIE): Some this compound derivatives are non-emissive when dissolved but become highly fluorescent upon aggregation. The presence of an analyte can either induce or disrupt this aggregation, leading to a change in fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating site on the sensor restricts intramolecular rotations and vibrations, which are non-radiative decay pathways. This leads to a significant enhancement of the fluorescence quantum yield.

Q2: How do I choose the right excitation and emission wavelengths for my experiment?

A2: To determine the optimal excitation and emission wavelengths, you need to perform spectroscopic characterization of your this compound-based sensor.

  • Absorption Spectrum: Measure the UV-Vis absorption spectrum of your sensor in the desired solvent. The wavelength of maximum absorption (λ_max) is typically a good starting point for the excitation wavelength.

  • Emission Spectrum: Excite the sensor at its λ_max and measure the resulting fluorescence emission spectrum. The wavelength at which the emission intensity is highest is the emission maximum.

  • Excitation Spectrum: To confirm the optimal excitation wavelength, you can also measure an excitation spectrum by setting the emission monochromator to the emission maximum and scanning the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

Q3: Can this compound-based sensors be used for in vivo imaging?

A3: Yes, this compound-based sensors have been successfully used for in vivo imaging in biological systems like zebrafish larvae and plant tissues. For such applications, the sensor should ideally have:

  • Excitation and emission wavelengths in the visible or near-infrared region to minimize autofluorescence from biological tissues.

  • Good photostability to withstand prolonged exposure to excitation light.

  • Low cytotoxicity.

  • High selectivity for the target analyte in a complex biological environment.

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Selectivity of a this compound-Based Fluorescent Sensor

This protocol outlines the steps to assess the selectivity of a newly synthesized this compound-based sensor for a target analyte against a panel of potentially interfering species.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare stock solutions of the target analyte and various potentially interfering species (e.g., different metal ions, anions, or biomolecules) at a higher concentration (e.g., 10 mM) in an appropriate solvent (e.g., deionized water for salts).

  • Determination of Optimal Sensor Concentration and Solvent System:

    • Perform a preliminary experiment to determine a suitable working concentration of the sensor that gives a stable and measurable fluorescence signal.

    • Evaluate the fluorescence properties of the sensor in different buffer systems and pH values to establish the optimal experimental conditions.

  • Selectivity Experiment:

    • In a series of cuvettes or a multi-well plate, add the appropriate buffer solution.

    • Add the this compound-based sensor to each well to reach the predetermined final concentration.

    • To individual wells, add a specific amount (e.g., 10 equivalents) of the target analyte or one of the interfering species. Include a control well with only the sensor and buffer.

    • Incubate the samples for a sufficient time to allow for the reaction or binding to complete.

    • Measure the fluorescence intensity or the ratiometric change at the predetermined excitation and emission wavelengths using a spectrofluorometer or a plate reader.

  • Data Analysis:

    • Plot the fluorescence response of the sensor in the presence of the target analyte and each of the interfering species.

    • A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte, with minimal response to other species.

Quantitative Data

Table 1: Performance of Selected this compound-Based Fluorescent Sensors

Sensor Name/DerivativeTarget AnalyteDetection LimitLinear RangeSolvent SystemReference
Furanyl-2-substituted imidazole-phenazineHg2+1.6 x 10-7 MNot SpecifiedDMSO
ZLCN-0.05 µMNot SpecifiedAqueous media
Indeno-furan based this compoundCu2+, Pb2+1.3 x 10-6 M1x10-6 – 6.31x10-5 MNot Specified
Probe-dbpThiophenols40 nM0–20 µMAqueous media
PISCd2+2.10 x 10-8 MNot SpecifiedAqueous media

Visualizations

G General Workflow for Improving Sensor Selectivity cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Experimental Validation cluster_3 Outcome A Low Selectivity: Sensor responds to multiple analytes B Modify Recognition Moiety A->B C Optimize pH A->C D Use Masking Agents A->D E Develop Ratiometric Sensor A->E F Synthesize Modified Sensor B->F G Perform Selectivity Assay C->G D->G E->G F->G H Improved Selectivity G->H

Caption: A flowchart outlining the logical steps to troubleshoot and improve the selectivity of this compound-based fluorescent sensors.

pet_mechanism Photoinduced Electron Transfer (PET) Mechanism cluster_off Fluorescence OFF State (No Analyte) cluster_on Fluorescence ON State (Analyte Bound) Fluorophore_off This compound (Fluorophore) Receptor_off Receptor Fluorophore_off->Receptor_off e- No_Emission_off Fluorescence Quenched PET PET Excitation_off Light (Excitation) Excitation_off->Fluorophore_off Fluorophore_on This compound (Fluorophore) Emission_on Fluorescence Emission Fluorophore_on->Emission_on Light Receptor_on Receptor-Analyte Complex Analyte Analyte Analyte->Receptor_on Excitation_on Light (Excitation) Excitation_on->Fluorophore_on

Caption: A diagram illustrating the "turn-on" mechanism of a PET-based this compound fluorescent sensor upon binding to an analyte.

References

overcoming instability of phenazine radicals in solution

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with phenazine radicals. The focus is on understanding and overcoming the inherent instability of these radicals in solution to ensure experimental success and data reliability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound radical signal (EPR or UV-Vis) is decaying rapidly. What are the common causes?

A1: Rapid decay of this compound radicals is a common issue stemming from several factors. The primary causes are:

  • Dimerization: Radicals can react with each other to form non-radical dimers. This is especially prevalent in unsubstituted or sterically unhindered this compound radicals.

  • Disproportionation: Two radical cations can react to form one dication and one neutral molecule, leading to a net loss of the radical species.[1][2][3]

  • Reaction with Oxygen: Many organic radicals are sensitive to atmospheric oxygen, which can lead to irreversible oxidative degradation.[2][4]

  • Reaction with Solvent or Impurities: Protic solvents or impurities can react with and quench the radical.

  • Tautomerization: Irreversible hydrogen rearrangement can lead to the formation of redox-inactive species, a known degradation pathway for some hydroxyphenazines.

  • Side-Chain Cleavage: For N-substituted phenazines, the side chain can be susceptible to cleavage, leading to degradation of the parent radical.

Q2: How can I improve the stability of my this compound radicals in solution?

A2: Enhancing stability requires addressing the causes of degradation. Key strategies include:

  • Introduce Steric Hindrance: Attaching bulky substituents to the this compound core, particularly near the nitrogen atoms or other reactive sites, can physically block dimerization and other bimolecular reactions. This is a primary strategy for creating persistent organic radicals.

  • Modify Electronic Properties: Adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can tune the electronic structure and redox potentials of the this compound, which can in turn affect the stability of the radical state. For example, appropriate electron density can help avoid reactions with oxygen or water.

  • Control Experimental Conditions:

    • Anaerobic Environment: Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize reactions with oxygen. Degassing solvents is a critical step.

    • Solvent Choice: Use aprotic, anhydrous solvents to prevent reactions with acidic protons.

    • pH Control: The stability of this compound radicals can be highly pH-dependent. For instance, the degradation rate of promethazine radicals increases with pH up to a value of 5.

  • Incorporate into a Larger Structure: Embedding the this compound moiety into a polymer backbone or a metal-organic framework (MOF) can isolate the radicals and prevent degradation pathways like dimerization.

Q3: I'm designing a new this compound derivative. Which substitution patterns are best for stability?

A3: The substitution pattern is crucial. Based on studies, particularly with dihydroxyphenazines, hydroxyl substitution at the 1, 4, 6, and 9 positions leads to highly stable derivatives. Conversely, substitution at the 2, 3, 7, and 8 positions can result in unstable compounds prone to tautomerization. For N,N'-disubstituted dihydrophenazines, substitution can create remarkably stable radical cations that are isolable in crystalline form.

Q4: My radical appears stable in cyclic voltammetry (CV), but bulk electrolysis fails. Why?

A4: The timescale of the experiment matters. A radical may be persistent on the short timescale of a CV scan (seconds to minutes) but unstable over the longer duration of bulk electrolysis (minutes to hours). The irreversible second oxidation wave observed in the multicycle CV of some dihydrophenazines indicates that the dication species can be highly reactive, suggesting that while the radical cation is stable, further oxidation leads to degradation.

Stabilization Strategies: Data Summary

The stability of this compound derivatives is significantly influenced by their substitution pattern. The following table summarizes stability data from studies on dihydroxythis compound (DHP) isomers used in aqueous flow batteries.

This compound DerivativeHydroxyl PositionsStability CharacteristicCapacity Fade Rate (%/day)
1,4-DHP1, 4Highly Stable0.029
1,6-DHP1, 6Highly Stable0.031
Other Isomers2, 3, 7, 8UnstableNot Reported

Data sourced from studies on aqueous organic redox flow batteries, where stability is critical for performance.

Another example of a highly stable derivative is sodium 3,3'-(this compound-5,10-diyl)bis(propane-1-sulfonate) (PSPR), which is exceptionally long-lived in water under air. A flow battery using this compound showed no obvious capacity fade after 2500 cycles (approximately 27 days).

Experimental Protocols

Protocol 1: Synthesis of a Dihydrothis compound Precursor

This protocol describes a general method for the reduction of this compound to 5,10-dihydrothis compound, a common precursor for synthesizing N-substituted stable radicals.

Materials:

  • This compound

  • Ethanol

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized water

  • Three-necked flask, reflux condenser, constant-pressure dropping funnel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Add this compound (e.g., 1.80 g, 10 mmol) and ethanol (120 mL) to a 250 mL three-necked flask.

  • Equip the flask with a reflux condenser and an inert gas inlet. Heat the mixture to a steady reflux under a nitrogen atmosphere.

  • Prepare a solution of sodium dithionite (e.g., 3.48 g, 20 mmol) in deionized water (50 mL).

  • Slowly add the sodium dithionite solution to the refluxing this compound mixture using a constant-pressure dropping funnel over 30 minutes.

  • Continue the reaction under reflux for an additional 2 hours. The solution color will typically change, indicating the reduction.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid three times with deionized water and then three times with anhydrous ethanol to remove unreacted starting materials and salts.

  • Dry the light green solid product under vacuum at 50 °C for 4 hours. The resulting 5,10-dihydrothis compound can be used directly for subsequent N-substitution reactions.

Protocol 2: Electrochemical Generation and Monitoring of this compound Radicals

This protocol outlines the use of cyclic voltammetry (CV) to assess the stability of a this compound radical.

Materials & Equipment:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes).

  • Electrochemical cell.

  • Solution of the this compound derivative in an appropriate electrolyte solution (e.g., 0.1 M TBAPF₆ in anhydrous acetonitrile).

  • Inert gas (Nitrogen or Argon) for degassing.

Procedure:

  • Prepare the Solution: Dissolve the this compound compound in the electrolyte solution to a concentration of ~1 mM.

  • Degas the Solution: Bubble inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Setup the Cell: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

  • Run Initial Scan: Perform a CV scan over a potential range expected to encompass the first oxidation/reduction of the this compound. This will generate the radical species.

  • Assess Reversibility: A stable, reversible one-electron process will show a pair of peaks (oxidation and reduction) with a peak potential separation (ΔEp) close to 59 mV and a peak current ratio (ipa/ipc) of approximately 1.

  • Perform Multicycle CV: To assess stability over a longer timescale, run multiple consecutive CV cycles (e.g., 10-50 cycles). A decrease in the peak currents or the appearance of new peaks suggests the radical is unstable and undergoing follow-up reactions.

Diagrams and Workflows

G problem problem cause cause solution solution test test A Rapid Radical Decay Observed B1 Bimolecular Reactions? (Dimerization, Disproportionation) A->B1 Investigate B2 Environmental Contamination? A->B2 Investigate B3 Inherent Molecular Instability? A->B3 Investigate C1 Introduce Bulky Steric Groups B1->C1 Solution C2 Work Under Inert Gas (N2, Ar) B2->C2 Solution C3 Use Anhydrous, Aprotic Solvents B2->C3 Solution C4 Redesign Molecule: - Alter e- properties - Change substitution pattern B3->C4 Solution D1 Perform Multicycle CV C1->D1 Verify D2 Monitor with EPR/UV-Vis over time C2->D2 Verify C3->D2 Verify C4->D1 Verify

Caption: Troubleshooting workflow for this compound radical instability.

G cluster_unstable Unstable Radical Pathway cluster_stable Stable Radical Pathway Pz This compound Radical (Pz•) Pz_dimer Non-Radical Dimer Pz->Pz_dimer + Pz• (Dimerization) R_Pz Sterically Hindered Radical (R-Pz•) NoReaction Dimerization Blocked R_Pz->NoReaction + R-Pz•

Caption: Steric hindrance as a strategy to prevent radical dimerization.

References

Technical Support Center: Phenazine-1-Carboxamide (PCN) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification techniques for phenazine-1-carboxamide (PCN).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound-1-carboxamide (PCN)?

A1: The most frequently reported methods for PCN purification involve a combination of solvent extraction, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[1][2] Crystallization is also a key final step to obtain high-purity PCN.[3][4]

Q2: What is the typical appearance and solubility of pure PCN?

A2: Pure PCN typically appears as yellow, needle-like crystals.[3] It is poorly soluble in water but soluble in most organic solvents, with slight solubility in chloroform and heated ethyl acetate.

Q3: What are common impurities encountered during PCN purification?

A3: Impurities can include other this compound derivatives produced by the source organism, such as this compound-1-carboxylic acid (PCA), and colored degradation products. Residual media components from fermentation broths are also common initial impurities.

Q4: How can I effectively remove colored impurities from my PCN sample?

A4: Colored impurities, which are often aromatic or oxidized compounds, can sometimes be challenging to remove. Techniques like treatment with activated carbon or using reversed-phase chromatography can be effective. Ensuring mild purification conditions (e.g., avoiding strong acids and high temperatures) can also prevent the formation of colored degradation products.

Q5: At what wavelength should I monitor PCN during HPLC analysis?

A5: this compound derivatives are UV-active. While the optimal wavelength should be determined empirically using a UV-Vis spectrophotometer, a common range for detecting phenazines is between 250 nm and 370 nm. For instance, analyses of related phenazines have utilized wavelengths around 254 nm and 257 nm.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low Purification Yield

Q: I am experiencing a very low yield of PCN after the initial extraction from the fermentation broth. What could be the cause?

A: Low yield at the extraction stage is often due to suboptimal extraction conditions. Here are some common causes and solutions:

  • Incorrect pH: The recovery of this compound compounds like PCN from aqueous solutions is highly pH-dependent.

    • Solution: Before extracting with an organic solvent like ethyl acetate, acidify the fermentation broth to approximately pH 2.0-3.0 with an acid such as HCl. This ensures that related acidic phenazines are protonated, increasing their solubility in the organic phase.

  • Incomplete Extraction: A single extraction may not be sufficient to recover all the PCN.

    • Solution: Perform the extraction with ethyl acetate multiple times (e.g., three times) and pool the organic phases to maximize recovery.

  • Emulsion Formation: Vigorous shaking can sometimes lead to the formation of a stable emulsion between the aqueous broth and the organic solvent, trapping the product at the interface.

    • Solution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture to break the emulsion.

Q: My PCN yield is significantly decreasing after column chromatography. Why is this happening and how can I fix it?

A: Yield loss during column chromatography can be frustrating. The following are potential reasons and troubleshooting steps:

  • Irreversible Adsorption: PCN may be irreversibly binding to the stationary phase, especially if the silica gel is too acidic.

    • Solution: You can deactivate the silica gel by treating it with a base, or consider using a different stationary phase like alumina.

  • Improper Solvent Polarity: If the elution solvent is not polar enough, your compound may not move off the column. Conversely, if it's too polar, it may elute too quickly with impurities.

    • Solution: Carefully optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. A gradual increase in solvent polarity (gradient elution) often yields better separation and recovery than isocratic elution.

  • Sample Loading Issues: Using too much solvent to dissolve the sample before loading it onto the column can lead to broad bands and poor separation, which in turn can cause loss of yield during fraction collection.

    • Solution: Dissolve your crude sample in the minimum amount of solvent possible. For compounds with poor solubility in the eluent, consider "dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.

Purity and Separation Issues

Q: My PCN fractions after silica column chromatography are still impure. How can I improve the separation?

A: Achieving high purity with silica gel chromatography requires careful optimization.

  • Solution:

    • Optimize the Solvent System: Test various solvent mixtures with TLC to find a system that provides good separation (a difference in Rf values of at least 0.2) between PCN and its impurities.

    • Column Dimensions: Use a longer, narrower column for better resolution.

    • Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation.

    • Fraction Size: Collect smaller fractions to better isolate the pure compound from overlapping impurities.

Q: During HPLC, I'm seeing poor resolution between my PCN peak and other this compound derivatives. What adjustments can I make?

A: Poor resolution in HPLC is a common problem when dealing with structurally similar compounds.

  • Solution:

    • Mobile Phase pH: The ionization state of this compound derivatives can significantly affect their retention. Adjusting the pH of the mobile phase with a buffer (e.g., phosphate or acetate buffer for lower pH) can improve peak shape and resolution.

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower concentration of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • Stationary Phase: If a standard C18 column doesn't provide adequate separation, consider a different stationary phase. Phenyl-hexyl or biphenyl columns can offer different selectivity for aromatic compounds like phenazines due to π-π interactions.

    • Gradient Elution: Employ a shallower gradient, where the mobile phase composition changes more slowly over time. This can help to resolve closely eluting peaks.

Q: My PCN peak is tailing in my HPLC chromatogram. What is the cause and how can I resolve it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Solution:

    • Silanol Interactions: Free silanol groups on silica-based columns can interact with basic nitrogen atoms in the this compound structure, causing tailing. Use a well-end-capped column to minimize these interactions.

    • Mobile Phase Modifiers: Add a small amount of an acidic modifier like formic acid or a competitive base like triethylamine (TEA) to the mobile phase. These modifiers can mask the active silanol sites and improve peak symmetry.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

Data Presentation: Comparison of Purification Techniques

The following table summarizes recovery and purity data for PCN and the closely related compound this compound-1-carboxylic acid (PCA), compiled from various studies. This data can help in selecting an appropriate purification strategy.

CompoundPurification MethodRecovery Rate (%)PurityReference
PCAMacroporous Adsorbing Resin (HP-20)78.4 ± 2.4%Contents in product were "considerably increased"
PCAFree Flow Electrophoresis (FFE)~85%"Relatively high purity"
PCAFFE with 40% (v/v) Methanolup to 93.7%"Continuously purified from its impurities"
C-PhycocyaninAmmonium Sulfate Precipitation~35-40%Purity Index: 1.91 - 2.57
C-PhycocyaninIon Exchange Chromatography~8-9%Purity Index: 1.91 - 2.57

*Note: Data for C-Phycocyanin is included to provide a general comparison of recovery rates for different biochemical purification techniques, as specific comparative data for PCN is limited.

Experimental Protocols

Extraction of PCN from Fermentation Broth

This protocol is a generalized procedure based on common laboratory practices.

  • Harvest Cells: Centrifuge the fermentation broth (e.g., at 8000 rpm for 10 minutes) to separate the supernatant from the cell mass. PCN can be present in both, so it may be necessary to process both fractions.

  • Acidify Supernatant: Transfer the supernatant to a large beaker or flask. While stirring, slowly add 6 M HCl to adjust the pH to 2.0.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 5-10 minutes, periodically venting the funnel.

    • Allow the layers to separate completely.

    • Collect the upper organic (ethyl acetate) phase.

  • Repeat Extraction: Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Combine and Dry: Pool all the ethyl acetate extracts. Dry the combined extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Concentrate: Filter off the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C. The resulting solid is the crude PCN extract.

Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying the crude PCN extract.

  • Prepare the Column:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

  • Load the Sample:

    • Dissolve the crude PCN extract in a minimal volume of the chromatography solvent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, use the dry loading method described in the troubleshooting section.

  • Elute the Column:

    • Begin eluting with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Collect and Analyze Fractions:

    • Collect the eluent in small fractions.

    • Monitor the fractions by TLC to identify those containing the yellow PCN compound.

    • Combine the pure fractions and evaporate the solvent to yield the partially purified PCN.

Crystallization of PCN

This is a final purification step to obtain high-purity crystals.

  • Dissolve the PCN: Take the purified PCN from the previous step and dissolve it in a minimal amount of chloroform at room temperature.

  • Slow Evaporation: Transfer the solution to a clean vial. Cover the vial with a material that allows for slow solvent evaporation (e.g., perforated parafilm or a cotton plug).

  • Crystal Formation: Leave the vial undisturbed in a vibration-free location. As the chloroform slowly evaporates, yellow, needle-like crystals of PCN will form.

  • Isolate Crystals: Once crystallization is complete, carefully decant the remaining solvent and dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Visualizations

Experimental Workflow and Logic Diagrams

G General PCN Purification Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation Fermentation Broth Acidify Acidify to pH 2.0 Fermentation->Acidify EtOAc_Extract Ethyl Acetate Extraction (3x) Acidify->EtOAc_Extract Concentrate Concentrate to Crude Extract EtOAc_Extract->Concentrate Column_Chrom Silica Gel Column Chromatography Concentrate->Column_Chrom Prep_HPLC Preparative HPLC (Optional) Column_Chrom->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_PCN Pure PCN Crystals Crystallization->Pure_PCN Analysis Purity Analysis (HPLC, NMR, MS) Pure_PCN->Analysis

Caption: General workflow for the purification of PCN.

G Troubleshooting Low PCN Yield Start Low PCN Yield Observed Check_Stage At which stage is the loss occurring? Start->Check_Stage Extraction_Loss During Extraction Check_Stage->Extraction_Loss Extraction Chroma_Loss During Chromatography Check_Stage->Chroma_Loss Chromatography Extraction_Q1 Was broth acidified to pH 2-3? Extraction_Loss->Extraction_Q1 Extraction_A1 Acidify broth before extraction. Extraction_Q1->Extraction_A1 No Extraction_Q2 Was extraction repeated multiple times? Extraction_Q1->Extraction_Q2 Yes Extraction_A2 Perform extraction 3x and pool organic layers. Extraction_Q2->Extraction_A2 No Extraction_Q2->Chroma_Loss Yes Chroma_Q1 Is sample loading optimized? Chroma_Loss->Chroma_Q1 Chroma_A1 Use minimal solvent or dry loading method. Chroma_Q1->Chroma_A1 No Chroma_Q2 Is PCN irreversibly binding to silica? Chroma_Q1->Chroma_Q2 Yes Chroma_A2 Deactivate silica or use alternative like alumina. Chroma_Q2->Chroma_A2 Yes

Caption: Logical steps for troubleshooting low PCN yield.

G Troubleshooting Poor Chromatographic Separation Start Poor Peak Resolution or Purity Check_Technique Technique Used? Start->Check_Technique Silica_Column Silica Column Check_Technique->Silica_Column Silica Column HPLC HPLC Check_Technique->HPLC HPLC Silica_Q1 Is solvent system optimized via TLC? Silica_Column->Silica_Q1 Silica_A1 Test various solvent mixtures to maximize Rf difference. Silica_Q1->Silica_A1 No Silica_Q2 Is flow rate too fast? Silica_Q1->Silica_Q2 Yes Silica_A2 Reduce flow rate to improve equilibrium and separation. Silica_Q2->Silica_A2 No Silica_Q2->HPLC Yes HPLC_Q1 Is mobile phase pH optimized? HPLC->HPLC_Q1 HPLC_A1 Adjust pH to alter ionization and improve separation. HPLC_Q1->HPLC_A1 No HPLC_Q2 Is gradient too steep? HPLC_Q1->HPLC_Q2 Yes HPLC_A2 Use a shallower gradient for better resolution. HPLC_Q2->HPLC_A2 No HPLC_Q3 Is stationary phase appropriate? HPLC_Q2->HPLC_Q3 Yes HPLC_A3 Try a Phenyl or Biphenyl column for different selectivity. HPLC_Q3->HPLC_A3 No

Caption: Decision tree for improving chromatographic separation.

References

addressing batch-to-batch variability in phenazine biosynthesis experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during phenazine biosynthesis experiments, with a focus on mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound production?

A1: Batch-to-batch variability in this compound production primarily stems from inconsistencies in experimental conditions. Key factors include:

  • Inoculum Preparation: Variations in the age, density, and metabolic state of the seed culture can significantly impact the kinetics of the production phase.

  • Culture Medium Composition: Minor differences in the preparation of the culture medium, including the source and concentration of carbon, nitrogen, and essential minerals, can alter metabolic pathways and this compound yields.[1][2]

  • Environmental Parameters: Fluctuations in pH, temperature, and aeration/agitation rates during fermentation can dramatically affect enzyme activity and overall productivity.[1][3][4]

  • Genetic Instability: Spontaneous mutations in the production strain over successive subculturing can lead to a decline in this compound biosynthesis.

  • Quorum Sensing Activation: this compound production is often regulated by quorum sensing, a cell-density-dependent communication system. Inconsistent initial cell densities can lead to variable activation of the biosynthesis gene clusters.

Q2: How does the choice of carbon source affect this compound yield?

A2: The carbon source is a critical factor influencing both cell growth and this compound biosynthesis. Different carbon sources can lead to varying yields of specific this compound derivatives. For instance, in some Pseudomonas species, glycerol is a more effective carbon source for this compound production compared to glucose. The choice of carbon source can also influence the relative abundance of different this compound compounds produced.

Q3: What is the optimal pH for this compound production?

A3: The optimal pH for this compound production is strain-dependent but generally falls within a narrow range. For many Pseudomonas species, maintaining a pH around 7.0-7.2 is crucial for maximizing yield. Deviations from the optimal pH can lead to a significant decrease in production. For example, in Pseudomonas fluorescens 2-79, controlling the pH at 7.0 resulted in high this compound-1-carboxylic acid (PCA) accumulation, whereas a pH of 8.0 led to low productivity.

Troubleshooting Guides

Problem 1: Low or No this compound Production

Possible Cause Recommended Solution
Suboptimal Media Composition - Verify the correct carbon and nitrogen sources are being used. Consider using glycerol as the carbon source and organic nitrogen sources like tryptone or yeast extract. - Ensure the medium is supplemented with essential minerals, particularly iron, as Fe³⁺ has been shown to promote PCA synthesis.
Inappropriate Culture pH - Monitor the pH of the fermentation broth throughout the experiment. - Implement pH control to maintain the optimal pH for your specific strain (typically around 7.2).
Inadequate Aeration or Agitation - Increase the agitation speed and/or aeration rate to ensure sufficient dissolved oxygen for cell growth and secondary metabolite production.
Poor Inoculum Quality - Standardize your inoculum preparation protocol. Always use a fresh, actively growing seed culture in the mid-log phase of growth.

Problem 2: Inconsistent this compound Yields Between Batches

Possible Cause Recommended Solution
Variability in Inoculum Preparation - Implement a standardized protocol for inoculum development, ensuring consistent age and density of the seed culture for each batch.
Fluctuations in Fermentation Parameters - Maintain tight control over pH, temperature, aeration, and agitation throughout the fermentation process. Utilize a bioreactor with automated controls for critical parameters.
Genetic Drift of the Production Strain - Periodically re-isolate single colonies from your working stock to ensure culture purity. - Prepare fresh glycerol stocks of your production strain regularly and avoid excessive subculturing from a single plate or slant.
Inconsistent Media Preparation - Use high-quality reagents and prepare fresh media for each experiment. - Ensure all components are fully dissolved and the final pH is correctly adjusted before sterilization.

Data Presentation

Table 1: Effect of Carbon Source on this compound-1-Carboxylic Acid (PCA) Production in Pseudomonas fluorescens 2-79

Carbon SourcePCA Accumulation (g/g biomass)Reference
Glucose0.31
Glycerol0.16
Xylose0.16
Fructose0.09

Table 2: Effect of pH on this compound-1-Carboxamide (PCN) Production in Pseudomonas chlororaphis H5

Controlled pHPCN Production (g/L)Reference
6.7< 8.58
7.28.58 ± 0.25
7.7< 8.58
Uncontrolled~5.5

Experimental Protocols

Protocol 1: Standardized Inoculum Preparation

  • Culture Revival: Aseptically transfer a single colony of the production strain from a fresh agar plate to a flask containing a suitable seed culture medium (e.g., King's B broth).

  • Incubation: Incubate the seed culture at the optimal temperature (e.g., 28-30°C) with shaking (200-250 rpm) until it reaches the mid-to-late exponential phase of growth.

  • Inoculation: Inoculate the production fermenter with the seed culture to a standardized initial optical density (OD₆₀₀) of approximately 0.1.

Protocol 2: this compound Extraction from Culture Supernatant

  • Cell Removal: Harvest the bacterial culture by centrifugation (e.g., 8,000 x g for 15 minutes) to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean vessel.

  • Acidification: Acidify the supernatant to pH 2.0 with a suitable acid (e.g., HCl). This protonates the this compound compounds, making them more soluble in organic solvents.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes.

  • Phase Separation: Allow the phases to separate and collect the organic (ethyl acetate) phase. Repeat the extraction for exhaustive recovery.

  • Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness under reduced pressure to obtain the crude this compound extract.

Protocol 3: Quantification of Phenazines by HPLC

  • Sample Preparation: Reconstitute the dried this compound extract in a known volume of mobile phase or methanol.

  • HPLC System: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Detection: Monitor the elution of phenazines using a UV-Vis detector at appropriate wavelengths (e.g., 254 nm and 365 nm).

  • Quantification: Create a standard curve using known concentrations of pure this compound standards to quantify the amount of each this compound in the sample.

Visualizations

Phenazine_Biosynthesis_Pathway Shikimate Shikimate Pathway Chorismic_Acid Chorismic Acid Shikimate->Chorismic_Acid PCA_Precursor This compound-1-carboxylic acid (PCA) Precursor Chorismic_Acid->PCA_Precursor phz operon PCA This compound-1-carboxylic acid (PCA) PCA_Precursor->PCA Pyocyanin Pyocyanin (PYO) PCA->Pyocyanin phzM, phzS PCN This compound-1-carboxamide (PCN) PCA->PCN phzH One_OH_PHZ 1-Hydroxythis compound (1-OH-PHZ) PCA->One_OH_PHZ phzS

Caption: Simplified this compound biosynthesis pathway in Pseudomonas.

Experimental_Workflow Start Start Inoculum Inoculum Preparation Start->Inoculum Fermentation Fermentation Inoculum->Fermentation Extraction This compound Extraction Fermentation->Extraction Quantification Quantification (HPLC/CZE) Extraction->Quantification Analysis Data Analysis Quantification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound production.

Troubleshooting_Tree decision decision solution solution Start Inconsistent this compound Production CheckInoculum Is Inoculum Standardized? Start->CheckInoculum CheckConditions Are Fermentation Conditions Consistent? CheckInoculum->CheckConditions Yes StandardizeInoculum Standardize Inoculum Protocol CheckInoculum->StandardizeInoculum No CheckStrain Is the Strain Genetically Stable? CheckConditions->CheckStrain Yes ControlConditions Implement Tight Control of Fermentation Parameters CheckConditions->ControlConditions No ReisolateStrain Re-isolate Single Colonies and Prepare Fresh Stocks CheckStrain->ReisolateStrain No

Caption: Troubleshooting batch-to-batch variability.

References

Technical Support Center: Minimizing Off-target Effects of Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize the off-target effects of phenazine compounds in biological systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the off-target effects of this compound compounds?

A1: The off-target effects of this compound compounds primarily stem from their inherent redox activity and planar structure. The main mechanisms include:

  • Reactive Oxygen Species (ROS) Generation: Phenazines can undergo redox cycling, transferring electrons to molecular oxygen to produce superoxide radicals and other ROS.[1][2] This can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[3][4]

  • DNA Intercalation: The planar tricyclic structure of phenazines allows them to insert between DNA base pairs.[5] This can interfere with DNA replication and transcription, leading to cytotoxicity.

  • Topoisomerase Inhibition: Some this compound derivatives can inhibit the activity of topoisomerases I and II, enzymes crucial for resolving DNA topological problems during cellular processes. This inhibition can lead to DNA damage and cell death.

Q2: How can I choose a this compound compound with a potentially lower off-target profile?

A2: Selecting a this compound with reduced off-target effects involves considering its structure-activity relationship (SAR). While specific SARs can vary, some general principles apply:

  • Substitutions on the this compound Core: The type and position of substituents on the this compound ring can significantly influence its redox potential and, consequently, its propensity to generate ROS. For example, electron-withdrawing groups can alter the electrochemical properties and potentially reduce ROS production.

  • Side-Chain Modifications: Altering the side chains of this compound-1-carboxamides can impact their DNA binding affinity and interaction with topoisomerases.

  • Prodrug Approach: Utilizing a this compound prodrug that is activated by specific conditions or enzymes within the target cells can limit its activity elsewhere, thereby reducing systemic off-target effects.

Q3: What are the initial signs of off-target effects in my cell-based experiments?

A3: Common indicators of off-target effects include:

  • High Cytotoxicity at Low Concentrations: If the compound is highly toxic to a broad range of cell lines, including non-target cells, at concentrations close to its effective dose, this may suggest off-target effects.

  • Inconsistent Phenotypic Readouts: If the observed cellular phenotype does not align with the known function of the intended target, it could be due to the compound hitting other targets.

  • High Background Signal in Assays: In assays like immunofluorescence or western blotting, high background can sometimes be an indicator of non-specific interactions or cellular stress.

Q4: Can off-target effects be beneficial in some contexts?

A4: While generally undesirable, some off-target effects can have therapeutic benefits. For instance, the ability of certain phenazines to inhibit multiple kinases might be advantageous in treating complex diseases like cancer where multiple signaling pathways are dysregulated. However, this polypharmacology must be carefully characterized and controlled.

Troubleshooting Guides

Guide 1: High Levels of Oxidative Stress Observed

Issue: My this compound compound is causing significant oxidative stress in non-target cells, leading to widespread cytotoxicity.

Troubleshooting Steps:

  • Confirm and Quantify ROS Production:

    • Action: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) or dihydroethidium (DHE) to measure intracellular ROS levels.

    • Expected Outcome: A dose-dependent increase in fluorescence will confirm ROS production.

  • Assess Antioxidant Co-treatment:

    • Action: Treat cells with an antioxidant, such as N-acetylcysteine (NAC), prior to or concurrently with the this compound compound.

    • Expected Outcome: If the cytotoxicity is mediated by ROS, NAC should rescue the cells, at least partially.

  • Evaluate Structure-Activity Relationships:

    • Action: Test a panel of this compound derivatives with different substituents to identify compounds with lower redox potential and reduced ROS generation.

    • Expected Outcome: Identify a derivative with a better therapeutic index (high on-target activity, low off-target ROS production).

  • Consider a Prodrug Strategy:

    • Action: If structurally feasible, design a prodrug version of your this compound that is activated by enzymes or conditions specific to the target tissue or cells.

    • Expected Outcome: Reduced ROS production in non-target areas and improved overall tolerability.

Guide 2: Suspected DNA Intercalation and Topoisomerase Inhibition

Issue: The this compound compound shows potent, non-specific cytotoxicity, and I suspect it's due to DNA intercalation or topoisomerase inhibition.

Troubleshooting Steps:

  • Perform a DNA Intercalation Assay:

    • Action: Use techniques like single-molecule DNA stretching, fluorescence displacement assays with DNA-binding dyes (e.g., ethidium bromide), or UV-visible spectroscopy to assess the compound's ability to intercalate into DNA.

    • Expected Outcome: A positive result will confirm DNA intercalation as a potential off-target mechanism.

  • Conduct a Topoisomerase Inhibition Assay:

    • Action: Utilize a DNA relaxation assay to determine if the compound inhibits topoisomerase I or a decatenation assay for topoisomerase II.

    • Expected Outcome: Inhibition of enzyme activity will be observed as a change in the DNA topology (e.g., failure to relax supercoiled DNA).

  • Modify the this compound Structure:

    • Action: Synthesize and test analogs with modifications that may reduce DNA binding affinity, such as altering the planarity of the ring system or modifying side chains.

    • Expected Outcome: Reduced cytotoxicity and decreased activity in the intercalation and topoisomerase assays.

  • Compare with Known Intercalators and Topoisomerase Inhibitors:

    • Action: Benchmark your compound's activity against well-characterized DNA intercalators (e.g., doxorubicin) and topoisomerase inhibitors (e.g., camptothecin).

    • Expected Outcome: This will provide context for the potency of your compound's off-target effects.

Data Presentation

Table 1: Comparative Off-Target Effects of this compound Derivatives

CompoundOn-Target IC50 (µM)ROS Production (Fold Change vs. Control)DNA Intercalation (Ethidium Bromide Displacement %)Topoisomerase I Inhibition (% at 10 µM)
This compound-A (Parent)1.28.56578
Derivative 1 (Electron-withdrawing group)1.53.26075
Derivative 2 (Bulky side chain)2.08.12530
Prodrug-A>50 (inactive form)1.252
Prodrug-A (activated)1.87.96276

This table presents illustrative data. Actual values will vary depending on the specific compounds and assay conditions.

Experimental Protocols

Protocol 1: In Vitro ROS Detection using H2DCF-DA

Objective: To quantify intracellular ROS production induced by a this compound compound.

Materials:

  • Cells of interest

  • This compound compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • H2DCF-DA Loading:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM H2DCF-DA in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the H2DCF-DA solution and wash the cells twice with warm PBS.

  • Compound Treatment:

    • Add 100 µL of culture medium containing the this compound compound at various concentrations to the wells. Include a vehicle control.

    • Incubate for the desired time period (e.g., 1-4 hours).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the vehicle control.

    • Express the results as a fold change in fluorescence relative to the vehicle control.

Protocol 2: Topoisomerase I DNA Relaxation Assay

Objective: To determine if a this compound compound inhibits the catalytic activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • This compound compound

  • Nuclease-free water

  • 5x DNA loading dye

  • Agarose gel (1%)

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Methodology:

  • Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube (final volume 20 µL):

    • 2 µL of 10x Topo I Assay Buffer

    • 1 µL of supercoiled plasmid DNA (0.5 µg/µL)

    • Variable volume of this compound compound or vehicle control (e.g., DMSO)

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of diluted human Topoisomerase I to each reaction tube. The optimal amount of enzyme should be predetermined to achieve complete relaxation of the DNA in the absence of an inhibitor.

  • Incubation: Gently mix and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA Loading Dye.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture onto a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 5-10 V/cm) until the supercoiled and relaxed DNA forms are well-separated.

  • Visualization: Stain the gel with a DNA stain and visualize the bands under UV light.

  • Data Analysis:

    • The inhibition of Topoisomerase I activity is indicated by a dose-dependent decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

    • Quantify the band intensities using densitometry software.

Mandatory Visualizations

signaling_pathway cluster_0 This compound Compound cluster_1 Cellular Environment cluster_2 Off-Target Effects This compound This compound O2 Molecular Oxygen (O2) This compound->O2 Redox Cycling DNA DNA This compound->DNA Binding Topo Topoisomerase This compound->Topo Interaction ROS Reactive Oxygen Species (ROS) O2->ROS Intercalation DNA Intercalation DNA->Intercalation Inhibition Enzyme Inhibition Topo->Inhibition Damage Cellular Damage ROS->Damage Intercalation->Damage Inhibition->Damage

Caption: Mechanisms of this compound off-target effects.

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Mitigation Strategy High_Cytotoxicity High Cytotoxicity in Non-Target Cells Hypothesis Suspect Off-Target Effects: - ROS Production - DNA Intercalation - Topoisomerase Inhibition High_Cytotoxicity->Hypothesis ROS_Assay ROS Detection Assay Hypothesis->ROS_Assay Intercalation_Assay DNA Intercalation Assay Hypothesis->Intercalation_Assay Topo_Assay Topoisomerase Inhibition Assay Hypothesis->Topo_Assay SAR Structure-Activity Relationship Studies ROS_Assay->SAR Intercalation_Assay->SAR Topo_Assay->SAR Prodrug Prodrug Design SAR->Prodrug

Caption: Troubleshooting workflow for off-target effects.

References

Technical Support Center: Enhancing the Photostability of Phenazine-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenazine-based dyes. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to photostability during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when using this compound-based dyes in fluorescence microscopy and other applications.

Issue 1: Rapid Loss of Fluorescence Signal During Imaging

Q: My fluorescence signal from the this compound dye is bright initially but fades quickly under illumination. What is causing this, and how can I fix it?

A: This rapid signal loss is likely due to photobleaching, a process where the dye molecule is photochemically altered and loses its ability to fluoresce. This compound dyes, like many other fluorophores, are susceptible to photobleaching, especially under high-intensity light.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: High-intensity light is a primary driver of photobleaching.[1]

    • Action: Decrease the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio.[1] Use neutral density filters to attenuate the excitation light without changing its spectral quality.

  • Minimize Exposure Time: The total time the sample is exposed to excitation light directly correlates with the extent of photobleaching.[1]

    • Action: Reduce the camera exposure time and, for time-lapse experiments, increase the interval between image acquisitions.[1] Use the microscope's shutter to block the light path when not actively acquiring images.

  • Use Antifade Reagents: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS) that are often involved in the photodegradation process.[2]

    • Action: For fixed samples, use a commercially available antifade mounting medium containing reagents like n-propyl gallate (NPG), p-phenylenediamine (PPD), or 1,4-diazabicyclo[2.2.2]octane (DABCO). For live-cell imaging, consider adding antioxidants like Trolox to the imaging medium.

  • Optimize the Imaging Environment: The chemical environment of the dye can influence its photostability.

    • Action: Ensure the pH of your buffer is optimal for your specific this compound dye, as pH can affect fluorescence and stability. For live-cell imaging, use a phenol red-free medium, as phenol red can contribute to background fluorescence and potentially affect photostability. Deoxygenating the medium can also improve photostability by reducing the availability of oxygen for photo-oxidation reactions.

Issue 2: Low Initial Fluorescence Signal

Q: I am not observing a strong initial fluorescence signal from my this compound dye. What could be the issue?

A: A weak initial signal can be due to a variety of factors, from suboptimal dye concentration to environmental effects leading to fluorescence quenching.

Troubleshooting Steps:

  • Check Dye Concentration: The concentration of the this compound dye may be too low for adequate signal detection.

    • Action: Perform a concentration titration to determine the optimal dye concentration for your application. Be aware that excessively high concentrations can lead to self-quenching (see Issue 3).

  • Verify Filter Sets and Imaging Settings: Incorrect microscope filter sets will lead to inefficient excitation and/or emission detection.

    • Action: Ensure that the excitation and emission filters on your microscope are appropriate for the specific absorption and emission spectra of your this compound dye.

  • Assess for Fluorescence Quenching: Quenching is a process that decreases fluorescence intensity. This can be caused by interactions with other molecules in the sample or by the dye's environment.

    • Action: If you suspect quenching from a component in your buffer, try a different buffer system. For some this compound derivatives, fluorescence can be quenched by guanine residues in nucleic acids.

  • Evaluate Sample Preparation: For cellular imaging, issues with fixation and permeabilization can hinder dye access to its target.

    • Action: Review and optimize your sample preparation protocol to ensure the dye can effectively reach its target.

Issue 3: Non-linear Decrease in Fluorescence with Increasing Dye Concentration

Q: I expected the fluorescence signal to increase as I increased the concentration of my this compound dye, but instead, the signal plateaus or even decreases. Why is this happening?

A: This phenomenon is likely due to aggregation-caused quenching (ACQ). At high concentrations, many dye molecules, including some this compound derivatives, can form non-fluorescent or weakly fluorescent aggregates.

Troubleshooting Steps:

  • Optimize Dye Concentration: The most straightforward solution is to work at a lower dye concentration where aggregation is minimized.

    • Action: Perform a dilution series of your this compound dye and measure the fluorescence at each concentration to identify the optimal range that avoids significant aggregation.

  • Modify the Solvent Environment: The tendency of a dye to aggregate can be influenced by the solvent.

    • Action: If your experimental conditions permit, you might explore different solvent systems to reduce dye aggregation.

  • Assess for Aggregation: You can experimentally confirm if aggregation is occurring.

    • Action: Measure the absorption spectrum of the dye at different concentrations. Changes in the shape of the spectrum, such as the appearance of new bands or a shift in the main absorption peak, can be indicative of aggregation.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound-based dyes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This is a critical issue in fluorescence-based applications because it leads to a progressive decrease in signal intensity, which can compromise the quality and quantitative accuracy of the data. This compound-based dyes, like most organic fluorophores, are susceptible to photobleaching.

Q2: How can I quantitatively measure the photostability of my this compound dye?

A2: The photostability of a dye is often quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2). A lower Φb or a longer t1/2 indicates higher photostability. You can determine these parameters by continuously illuminating a sample of your dye and measuring the decay of its fluorescence intensity over time.

Q3: Are there any structural modifications I can make to a this compound dye to improve its photostability?

A3: Yes, the chemical structure of a this compound dye can significantly impact its photostability. For instance, the introduction of certain functional groups can either enhance or decrease photostability. Research on dihydroxythis compound isomers has shown that the position of hydroxyl substitution affects the stability of the molecule.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are compounds added to mounting media or imaging buffers to reduce photobleaching. They typically work by scavenging reactive oxygen species (ROS), such as singlet oxygen and free radicals, which are generated during the fluorescence excitation process and can chemically damage the dye molecules. Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Q5: Can I use antifade reagents for live-cell imaging with this compound dyes?

A5: Many traditional antifade reagents used for fixed samples are toxic to live cells. However, there are specific antifade reagents designed for live-cell imaging, such as Trolox, which is a vitamin E analog. It is crucial to use a reagent that is both effective at reducing photobleaching and non-toxic to the cells you are studying.

Data Presentation

Table 1: Comparative Photostability of Selected this compound Derivatives and Other Fluorophores

Dye/CompoundPhotobleaching Quantum Yield (Φb)Half-life (t1/2)Notes
This compound-1-carboxylic acid (PCA) Not Reported2.2 days (pH 5.0), 37.6 days (pH 6.8)Photodegradation is pH and oxygen-dependent.
Dibenzo[a,j]this compound (DBPHZ) Not ReportedStable in methanol, acetonitrile, and cyclohexane. Some degradation in dichloromethane.Photophysical properties are weakly solvent-dependent.
2,3,7,8-tetraguanidino-substituted this compound Not ReportedNot ReportedExhibits intense fluorescence with a high quantum yield (up to 0.39 in Et2O).
2,3-Bisguanidino-substituted this compound Not ReportedNot ReportedLower fluorescence quantum yield (up to 0.17 in THF) compared to the tetra-substituted derivative.
KY-1Na (this compound-2,3-diol derivative) Not ReportedNot ReportedWater-soluble with a singlet oxygen quantum yield of 0.06 in water.
KY-2Na (this compound-2,3-diol derivative) Not ReportedNot ReportedWater-soluble with a higher singlet oxygen quantum yield of 0.19 in water compared to KY-1Na.

Experimental Protocols

Protocol 1: Assessing the Photostability of a this compound-Based Dye

Objective: To determine the rate of photobleaching of a this compound dye under specific illumination conditions.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp)

  • Sensitive camera or detector

  • This compound dye solution of known concentration

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound dye in a suitable buffer or solvent.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for your this compound dye.

    • Set the excitation light intensity to a level that you would typically use for your experiments.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire a time-lapse series of images with a defined interval (e.g., every 5-10 seconds) under continuous illumination.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time.

    • From this plot, you can determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Protocol 2: Using an Antifade Reagent to Enhance Photostability

Objective: To prepare and use a simple antifade mounting medium for fixed-cell imaging with this compound dyes.

Materials:

  • n-propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS)

  • Fixed cells stained with a this compound-based dye on a microscope slide

Methodology:

  • Preparation of NPG Antifade Mounting Medium (Aqueous):

    • Prepare a 2% (w/v) solution of n-propyl gallate in a mixture of 90% glycerol and 10% PBS.

    • Gently warm and stir the solution until the NPG is completely dissolved.

    • Adjust the pH to ~8.0-9.0 with sodium hydroxide, as the fluorescence of many dyes is brighter at a slightly alkaline pH.

    • Store the antifade medium in small aliquots at -20°C, protected from light.

  • Mounting the Sample:

    • After the final wash step of your staining protocol, carefully remove excess buffer from the slide.

    • Add a small drop of the NPG antifade mounting medium onto the sample.

    • Gently lower a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

  • Imaging:

    • Allow the mounting medium to cure if necessary (check the specific formulation's instructions).

    • Image your sample using the fluorescence microscope. You should observe a significant reduction in the rate of photobleaching compared to samples mounted in buffer alone.

Mandatory Visualizations

Troubleshooting_Logic_for_Low_Signal Start Low or No Fluorescence Signal Check_Concentration Is Dye Concentration Optimal? Start->Check_Concentration Check_Filters Are Filter Sets Correct? Check_Concentration->Check_Filters Yes Solution_Concentration Titrate Dye Concentration Check_Concentration->Solution_Concentration No Check_Quenching Is Quenching Suspected? Check_Filters->Check_Quenching Yes Solution_Filters Verify and Correct Filter Sets Check_Filters->Solution_Filters No Check_Prep Is Sample Preparation Adequate? Check_Quenching->Check_Prep No Solution_Quenching Change Buffer or Remove Quencher Check_Quenching->Solution_Quenching Yes Solution_Prep Optimize Staining Protocol Check_Prep->Solution_Prep No End Signal Improved Check_Prep->End Yes Solution_Concentration->End Solution_Filters->End Solution_Quenching->End Solution_Prep->End

References

strategies to prevent degradation of phenazines during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenazine handling. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of phenazines during sample preparation and experimental workflows. Here, you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: Phenazines are susceptible to degradation from several factors due to their redox-active and photosensitive nature. The primary causes include:

  • Light Exposure (Photodegradation): Many this compound derivatives are sensitive to light and can degrade upon exposure, often leading to discoloration and loss of activity.[1][2] Some derivatives are intentionally designed for their photosensitivity in applications like photoinitiation.[3][4]

  • Oxidation/Reduction (Redox Instability): As redox-active compounds, phenazines can be easily oxidized or reduced by atmospheric oxygen, metals (like ferrous iron), or other reactive species in the sample matrix.[2] This is fundamental to their biological activity but also a major degradation pathway.

  • pH Extremes: The stability and even the color of this compound solutions are often pH-dependent. Both acidic and basic conditions can promote degradation, including hydrolysis or tautomerization.

  • Elevated Temperatures (Thermal Degradation): High temperatures accelerate the rate of all chemical degradation pathways. Some this compound-based structures, like those in covalent organic frameworks, can be stable up to 500-600°C, but this is not typical for isolated compounds in solution.

Q2: What are the optimal storage conditions for this compound compounds?

A2: To ensure long-term stability, both solid and stock solutions of phenazines should be stored with care. The following table summarizes the recommended conditions.

ConditionRecommendation for Solid CompoundRecommendation for SolutionsRationale
Temperature ≤ 4°C for short-term. -20°C for long-term. Store at ≤ 4°C for immediate use. For longer storage, freeze at -20°C or -80°C.Slows down the rate of thermal degradation and other chemical reactions.
Light Store in an amber vial or a light-blocking container.Prepare and store solutions in amber glassware or wrap containers in aluminum foil.Prevents photodegradation caused by exposure to ambient light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Degas solvents before use and store solutions under an inert gas overlay.Minimizes oxidation from atmospheric oxygen. The hydroxyl group on some phenazines makes the ring susceptible to oxidation.
Moisture Store in a desiccator or with a desiccant.Use anhydrous solvents when possible for preparing stock solutions.Prevents potential hydrolysis pathways.

Q3: Can I add antioxidants to my sample to prevent degradation?

A3: Yes, adding antioxidants can be an effective strategy. In studies investigating this compound degradation in the presence of ferrous iron, antioxidants such as dithiothreitol (DTT) and glutathione (GSH) were shown to rescue cell viability, which correlated with reduced this compound degradation. The choice of antioxidant should be compatible with your downstream analysis.

Q4: Which this compound derivatives are more stable?

A4: Stability varies significantly between derivatives. For example, under anaerobic conditions in the presence of ferrous iron, this compound-1-carboxylic acid (PCA) was found to be stable, whereas pyocyanin (PYO) and 1-hydroxythis compound (1-OHPHZ) degraded. For hydroxyphenazines, substitution at the 1, 4, 6, and 9 positions tends to yield highly stable derivatives, while substitution at the 2, 3, 7, and 8 positions can result in unstable compounds prone to tautomerization.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving potential degradation issues during your sample preparation workflow.

Problem: I am observing a color change, precipitation, or loss of biological activity in my this compound sample.

This is a common indication of chemical degradation. Use the following workflow to troubleshoot the potential cause.

start Start: Sample Degradation Observed (e.g., color change, activity loss) check_light Was the sample protected from light during all steps? start->check_light check_temp Was the sample kept at a low temperature (e.g., on ice, ≤ 4°C)? check_light->check_temp Yes cause_light Potential Cause: Photodegradation check_light->cause_light No check_o2 Were steps taken to minimize oxygen exposure (e.g., inert gas)? check_temp->check_o2 Yes cause_temp Potential Cause: Thermal Degradation check_temp->cause_temp No check_ph Was the pH of the solution controlled and neutral? check_o2->check_ph Yes cause_o2 Potential Cause: Oxidation check_o2->cause_o2 No cause_ph Potential Cause: pH-mediated Degradation check_ph->cause_ph No solution_light Solution: Use amber vials, work in low light, wrap equipment in foil. cause_light->solution_light solution_temp Solution: Work on ice, use pre-chilled solvents, store at -20°C. cause_temp->solution_temp solution_o2 Solution: Use degassed solvents, work under inert gas (N2, Ar), add antioxidants. cause_o2->solution_o2 solution_ph Solution: Use buffered solutions (e.g., phosphate buffer, pH 7) for extractions. cause_ph->solution_ph

Troubleshooting workflow for this compound degradation.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of Phenazines

This protocol is a generalized procedure for extracting phenazines from bacterial culture supernatants. The choice of solvent may need to be optimized for your specific this compound derivative.

start 1. Culture Centrifugation acidify 2. Acidify Supernatant (Adjust pH to ~2.0 with HCl/TFA) start->acidify Collect supernatant extract 3. Solvent Extraction (Add equal volume of ethyl acetate or chloroform, shake vigorously) acidify->extract separate 4. Separate Layers (Collect the organic layer containing phenazines) extract->separate dry 5. Dry and Concentrate (Dry over Na2SO4, evaporate solvent under reduced pressure) separate->dry reconstitute 6. Reconstitute Sample (Redissolve in a suitable solvent like methanol for analysis) dry->reconstitute

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Novel Phenazine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, have long been recognized for their diverse biological activities, including potent antimicrobial effects.[1][2] Recent research has focused on the synthesis and evaluation of novel phenazine analogues, particularly halogenated phenazines (HPs), which have demonstrated remarkable efficacy against multidrug-resistant (MDR) pathogens.[3][4]

This guide provides a comparative analysis of the antimicrobial efficacy of new this compound analogues, presenting key experimental data to inform research and development efforts in the pursuit of next-generation antibiotics.

Data Presentation: Antimicrobial Activity of this compound Analogues

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound analogues against a panel of clinically relevant Gram-positive bacteria. A lower MIC value indicates greater antimicrobial potency.

Compound/AnalogueModificationTarget OrganismMIC (µM)Reference
PyocyaninNatural this compoundS. aureus50[5]
1-Hydroxythis compoundNatural this compoundS. aureus>100
2-Bromo-1-hydroxythis compoundMarine-derivedS. aureus6.25
2,4-Dibromo-1-hydroxythis compound (HP-1)Synthetic AnalogueS. aureus1.56
HP-1-NNitroarene Prodrug of HP-1MRSA Clinical Isolates3.13 - 6.25
HP-29Halogenated this compoundMRSA~0.2
HP-29-NNitroarene Prodrug of HP-29MRSA~0.17
7-Fluoro-HP (9)7-position HalogenationGram-positive strains4-fold less potent than other 7-halogenated HPs
7-Chloro-HP (10)7-position HalogenationGram-positive strains0.04 - 1.56
7-Bromo-HP (11)7-position HalogenationGram-positive strains0.04 - 1.56
7-Iodo-HP (12)7-position HalogenationGram-positive strains0.04 - 1.56
6,8-ditrifluoromethyl-HP (15)6,8-position SubstitutionGram-positive pathogens0.05 - 0.20

Note: MIC values can vary slightly depending on the specific strain and testing conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)

  • This compound analogues (stock solutions of known concentration)

  • Positive control (bacterial growth without antimicrobial agent)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare serial two-fold dilutions of the this compound analogues in MHB directly in the 96-well plates. The typical final volume in each well is 100 µL.

  • Inoculate each well (except the negative control) with an equal volume of the standardized bacterial suspension.

  • Include a positive control well containing only the bacterial inoculum in MHB and a negative control well with MHB only.

  • Incubate the plates at 37°C for 16-20 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., no turbidity). Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This test is typically performed after an MIC assay.

Materials:

  • MIC plate from the previous assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

  • Incubator (37°C)

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Spot-inoculate the aliquots onto separate sections of an MHA plate.

  • Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antimicrobial agent that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Efficacy Validation

G cluster_prep Preparation cluster_assay Primary Assay cluster_confirmation Confirmatory Assay cluster_analysis Data Analysis A Synthesize & Purify This compound Analogues C Prepare Serial Dilutions of Analogues A->C B Prepare Standardized Bacterial Inoculum D Perform MIC Assay (Broth Microdilution) B->D C->D E Perform MBC Assay D->E From wells with no visible growth F Determine MIC & MBC Values D->F E->F G Compare Efficacy of Analogues F->G

Caption: Workflow for validating the antimicrobial efficacy of new compounds.

Proposed Mechanism of Action for this compound Analogues

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PA This compound Analogue (Extracellular) PA_in This compound Analogue (Intracellular) PA->PA_in Diffusion ROS Reactive Oxygen Species (ROS) PA_in->ROS Redox Cycling RNA_Polymerase RNA Polymerase PA_in->RNA_Polymerase Inhibition DNA DNA ROS->DNA Damage Protein Protein Synthesis ROS->Protein Damage Cell_Death Bacterial Cell Death Ribosome Ribosome RNA_Polymerase->Ribosome Transcription Ribosome->Protein Translation

References

A Comparative Analysis of Phenazine and Quinone Electron Shuttles for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, stability, and underlying mechanisms of two key classes of redox mediators.

For researchers, scientists, and drug development professionals engaged in areas requiring precise control of extracellular electron transfer (EET), the choice of an electron shuttle is a critical decision. Phenazines and quinones represent two of the most prominent classes of redox-active molecules capable of facilitating this process. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable shuttle for specific research applications.

At a Glance: Phenazines vs. Quinones

FeaturePhenazinesQuinones
Redox Potential Generally more negative, tunable over a wide range.Typically more positive, also tunable.
Electron Transfer Can exhibit rapid electron transfer kinetics.Known for efficient electron transfer.
Stability Varies with structure; some derivatives show high stability.Can be prone to degradation, especially under certain conditions.
Common Applications Microbial fuel cells, bioelectrochemical systems, redox flow batteries.Photosynthetic systems, bioenergetics, industrial redox processes.

Quantitative Performance Comparison

The efficacy of an electron shuttle is determined by several key performance indicators. Below is a summary of quantitative data from comparative studies.

Redox Potential

The redox potential (Em) of an electron shuttle is a crucial parameter as it dictates the thermodynamic feasibility of electron transfer to and from biological systems. Phenazines generally exhibit more negative redox potentials compared to many common quinone shuttles.[1][2] This property can be advantageous in applications requiring the harvesting of electrons from highly reducing cellular components.

The redox potentials of both phenazine and quinone derivatives can be extensively tuned by the addition of electron-donating or electron-withdrawing functional groups.[3][4] For instance, the introduction of electron-donating amino groups to a this compound core can shift the redox potential to more negative values, while electron-withdrawing cyano groups make it more positive.[4]

Table 1: Redox Potentials of Selected this compound and Quinone Electron Shuttles

CompoundClassRedox Potential (Em vs. SHE)Reference
Pyocyanin (PYO)This compound-0.120 V to -0.252 V
This compound-1-carboxamide (PCA)This compoundVaries with pH
1-Hydroxythis compoundThis compoundMore negative than PYO
2,6-dichloro-1,4-benzoquinone (DCBQ)Quinone+0.250 V
Anthraquinone-2,6-disulfonate (AQDS)QuinoneApproximately -0.184 V
Lawsone (2-hydroxy-1,4-naphthoquinone)QuinoneApproximately -0.140 V

Note: Redox potentials can be highly dependent on pH and the specific experimental conditions.

Electron Transfer Efficiency and Stability

A direct comparison between the this compound pyocyanin (PYO) and the quinone 2,6-dichloro-1,4-benzoquinone (DCBQ) in a photosynthetic bioelectrochemical system revealed important differences in their performance. While DCBQ initially generated a significantly higher photocurrent, it was found to be unstable, with the current decaying rapidly. In contrast, PYO produced a lower but much steadier photocurrent, indicating greater stability and resistance to degradation under the experimental conditions. This suggests that while some quinones may offer high initial electron transfer rates, phenazines may be more suitable for applications requiring long-term, stable operation.

Furthermore, studies have shown that cells can develop resistance to DCBQ over time, a phenomenon not observed with PYO. However, it is important to note that at higher concentrations, PYO can exhibit cytotoxicity, likely due to the production of reactive oxygen species.

Table 2: Comparative Performance of Pyocyanin (PYO) and 2,6-dichloro-1,4-benzoquinone (DCBQ)

Performance MetricPyocyanin (PYO)2,6-dichloro-1,4-benzoquinone (DCBQ)Reference
Initial Photocurrent LowerHigher
Stability High (steady current)Low (rapid decay)
Long-term Performance Stable enhancementNon-recoverable decay
Cytotoxicity Can be toxic at high concentrationsCan induce cellular resistance

Signaling Pathways and Experimental Workflows

To visualize the processes involved in electron shuttling and its measurement, the following diagrams are provided.

Electron_Shuttling_Mechanism cluster_cell Microbial Cell Intracellular\nReduced\nMetabolites Intracellular Reduced Metabolites Reductase Reductase Intracellular\nReduced\nMetabolites->Reductase donates e- Electron\nShuttle\n(Oxidized) Electron Shuttle (Oxidized) Reductase->Electron\nShuttle\n(Oxidized) reduces Electron\nShuttle\n(Reduced) Electron Shuttle (Reduced) Electrode Electrode Electron\nShuttle\n(Reduced)->Electrode transfers e- Electrode->Electron\nShuttle\n(Oxidized) re-oxidizes

Caption: Generalized mechanism of mediated electron transfer from a microbial cell to an electrode.

Experimental_Workflow_CV A Prepare Electrolyte Solution with Electron Shuttle B Assemble Three-Electrode Cell (Working, Reference, Counter) A->B C Connect to Potentiostat B->C D Apply Linear Potential Sweep C->D E Measure Current Response D->E F Plot Current vs. Potential (Cyclic Voltammogram) E->F G Determine Redox Potential F->G

Caption: Workflow for determining the redox potential of an electron shuttle using cyclic voltammetry.

Detailed Experimental Protocols

For reproducible and accurate comparative studies, standardized experimental protocols are essential.

Protocol for Cyclic Voltammetry (CV) to Determine Redox Potential

Objective: To determine the formal redox potential (Em) of a this compound or quinone electron shuttle.

Materials:

  • Potentiostat

  • Three-electrode electrochemical cell (including a working electrode, a reference electrode, and a counter electrode)

  • Electrolyte solution (e.g., 0.1 M KCl in deionized water)

  • Electron shuttle compound

  • Inert gas (e.g., nitrogen or argon) for purging

Procedure:

  • Solution Preparation: Dissolve the electron shuttle in the electrolyte solution to a final concentration of 1-5 mM.

  • Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert gas blanket over the solution during the experiment.

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, then rinse thoroughly with deionized water and the electrolyte solution.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution containing the electron shuttle.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan over a range that encompasses the expected redox events of the shuttle.

    • Set the scan rate, typically starting at 100 mV/s.

    • Initiate the potential sweep and record the resulting current.

  • Data Analysis:

    • From the resulting cyclic voltammogram, identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Calculate the formal redox potential (Em) as the midpoint of the peak potentials: Em = (Epa + Epc) / 2.

Protocol for Cytotoxicity Assay of Electron Shuttles on Bacterial Cells

Objective: To assess the toxicity of a this compound or quinone electron shuttle on a specific bacterial strain.

Materials:

  • Bacterial culture in the exponential growth phase

  • Sterile 96-well microplates

  • Electron shuttle compound dissolved in a suitable solvent

  • Bacterial growth medium

  • A viability indicator dye (e.g., resazurin, MTT)

  • Microplate reader

Procedure:

  • Bacterial Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate-buffered saline), and resuspend in fresh growth medium to a known optical density (e.g., OD600 of 0.1).

  • Compound Dilution: Prepare a series of dilutions of the electron shuttle compound in the growth medium. Include a vehicle control (solvent only) and a negative control (medium only).

  • Cell Treatment:

    • Add 100 µL of the bacterial cell suspension to each well of the 96-well plate.

    • Add 10 µL of each compound dilution to the respective wells.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain for a defined period (e.g., 24 hours).

  • Viability Measurement (using Resazurin):

    • Add 10 µL of resazurin solution to each well.

    • Incubate for an additional 1-4 hours, or until a color change is observed in the control wells.

    • Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelengths (e.g., 570 nm and 600 nm for absorbance).

  • Data Analysis:

    • Calculate the percentage of viable cells for each concentration of the electron shuttle relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

This guide provides a foundational comparison of this compound and quinone electron shuttles. The selection of the optimal shuttle will ultimately depend on the specific requirements of the experimental system, including the desired redox potential, the need for long-term stability, and the sensitivity of the biological components to potential cytotoxicity.

References

Phenazine Biocontrol Agents versus Traditional Chemical Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of sustainable agricultural practices and the growing concerns over the environmental and health impacts of conventional chemical fungicides have propelled the exploration of biological alternatives. Among the most promising are phenazine-producing bacteria, which offer a multifaceted approach to plant disease management. This guide provides an objective comparison of this compound biocontrol agents and traditional chemical fungicides, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

This compound biocontrol agents, primarily fluorescent Pseudomonas species, represent a paradigm shift in crop protection. Unlike their chemical counterparts that often rely on a single mode of action, these microbial agents employ a sophisticated arsenal of strategies, including the production of broad-spectrum antifungal compounds, competition for resources, and the induction of the plant's own defense systems. This multi-pronged approach not only provides robust disease control, in some cases comparable or even superior to chemical fungicides, but also contributes to a more resilient and sustainable agricultural ecosystem. However, the efficacy of biocontrol agents can be more sensitive to environmental variables, and their commercialization faces hurdles in formulation and registration. In contrast, traditional chemical fungicides offer consistent and potent activity under a wide range of conditions but are increasingly associated with pathogen resistance, non-target toxicity, and environmental contamination.

Quantitative Performance Comparison

The following tables summarize the efficacy of this compound-producing biocontrol agents in comparison to conventional chemical fungicides against common phytopathogens. The data is compiled from various in vitro and in vivo studies.

Table 1: In Vitro Antifungal Activity of this compound-1-Carboxylic Acid (PCA) and a Chemical Fungicide against Grapevine Trunk Disease Pathogens

TreatmentTarget PathogenInhibition (%)Reference
This compound-1-Carboxylic Acid (PCA)Phaeoacremonium minimum90-100%[1]
This compound-1-Carboxylic Acid (PCA)Phaeomoniella chlamydospora90-100%[1]
This compound-1-Carboxylic Acid (PCA)Fomitiporia mediterranea90-100%[1]
Pentachloronitrobenzene (PCNB)Phaeoacremonium minimum10-48%[1]
Pentachloronitrobenzene (PCNB)Phaeomoniella chlamydospora10-48%[1]
Pentachloronitrobenzene (PCNB)Fomitiporia mediterranea10-48%

Table 2: Comparative Efficacy of Pseudomonas fluorescens (this compound Producer) and Chemical Fungicides against Fusarium Wilt of Chickpea (Fusarium oxysporum f. sp. ciceris)

TreatmentDisease Incidence (%)Percent Inhibition of Mycelial Growth (in vitro)Reference
Pseudomonas fluorescens (Isolate PF5)12.5177.92%
Pseudomonas fluorescens (Isolate PF2)15.8468.61%
CarbendazimNot Reported in this study100%
Control (Inoculated)80.840%

Table 3: Comparative Efficacy of this compound Compounds against Fusarium oxysporum f. sp. cubense Tropical Race 4 (FOC TR4)

CompoundMinimum Inhibitory Concentration (MIC) (mg/L)Half-maximal Effective Concentration (EC50) (mg/L)Reference
This compound6.2526.24
This compound-1-Carboxylic Acid (PCA)2589.63

Mechanisms of Action: A Fundamental Divergence

The fundamental difference between this compound biocontrol agents and chemical fungicides lies in their mechanisms of action.

This compound Biocontrol Agents: These microorganisms, predominantly bacteria from the genus Pseudomonas, employ a multi-faceted strategy to suppress plant pathogens.

  • Antibiosis: The primary mechanism is the production of phenazines, a class of nitrogen-containing heterocyclic compounds with broad-spectrum antibiotic activity. These compounds can disrupt cellular functions and inhibit the growth of fungal pathogens.

  • Competition: As aggressive colonizers of the rhizosphere (the soil region around plant roots), these bacteria outcompete pathogenic fungi for essential nutrients and space, thereby limiting their proliferation.

  • Induced Systemic Resistance (ISR): this compound-producing bacteria can trigger a state of heightened alertness in the plant's immune system, known as Induced Systemic Resistance (ISR). This systemic response enhances the plant's ability to defend itself against a broad range of pathogens and is regulated by jasmonic acid and ethylene signaling pathways.

Traditional Chemical Fungicides: Most chemical fungicides have a specific, targeted mode of action, often inhibiting a single enzyme or metabolic pathway in the target fungus. While highly effective, this specificity can lead to the rapid development of resistant pathogen populations. The integration of chemical fungicides with biocontrol agents is being explored to manage resistance and reduce chemical inputs.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Regulation

The production of phenazines by Pseudomonas spp. is a tightly regulated process, often controlled by quorum sensing, a cell-density-dependent communication system. The core this compound biosynthetic pathway is conserved across many producing strains.

Phenazine_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenazine_core Core this compound Biosynthesis cluster_regulation Quorum Sensing Regulation Chorismic Acid Chorismic Acid PhzC PhzC Chorismic Acid->PhzC PhzE PhzE PhzC->PhzE PhzD PhzD PhzE->PhzD PhzF PhzF PhzD->PhzF PhzG PhzG PhzF->PhzG PhzA/B PhzA/B PhzG->PhzA/B PCA This compound-1-Carboxylic Acid (PCA) PhzA/B->PCA GacS/GacA GacS/GacA phzI/phzR phzI/phzR GacS/GacA->phzI/phzR activates phzI/phzR->PhzC activates transcription AHLs AHLs phzI/phzR->AHLs produces AHLs->phzI/phzR positive feedback

Caption: Simplified this compound biosynthesis pathway and its regulation by the Gac/Rhl quorum-sensing system.

Experimental Workflow: In Vitro Antagonism Assay

A common method to assess the direct antifungal activity of a biocontrol agent is the dual culture assay.

Dual_Culture_Assay Start Start Prepare_PDA Prepare Potato Dextrose Agar (PDA) Plates Start->Prepare_PDA Inoculate_Fungus Inoculate a mycelial plug of the phytopathogenic fungus at the center of the plate Prepare_PDA->Inoculate_Fungus Inoculate_Bacteria Streak the biocontrol bacterium at a fixed distance from the fungal plug Inoculate_Fungus->Inoculate_Bacteria Incubate Incubate plates at a specific temperature Inoculate_Bacteria->Incubate Measure_Inhibition Measure the radial growth of the fungus and calculate the percentage of inhibition Incubate->Measure_Inhibition End End Measure_Inhibition->End

Caption: Workflow for a standard dual culture antagonism assay.

Experimental Protocols

1. In Vitro Antagonism Assay (Dual Culture Method)

This protocol is adapted from standard microbiological techniques used to evaluate the antagonistic properties of bacteria against fungal pathogens.

  • Materials: Potato Dextrose Agar (PDA) plates, pure cultures of the this compound-producing bacterium and the target fungal pathogen, sterile cork borer (5 mm diameter), sterile inoculation loop, incubator.

  • Procedure:

    • Prepare fresh PDA plates.

    • Using a sterile cork borer, take a 5 mm mycelial disc from the actively growing edge of a fungal culture and place it at the center of a new PDA plate.

    • Using a sterile inoculation loop, streak the this compound-producing bacterium in a straight line approximately 2-3 cm away from the fungal disc.

    • Prepare a control plate with only the fungal disc.

    • Incubate all plates at a temperature optimal for the growth of the fungus (typically 25-28°C) for 5-7 days, or until the fungal mycelium in the control plate reaches the edge of the plate.

    • Measure the radial growth of the fungal colony in both the control (R1) and the dual culture (R2) plates.

    • Calculate the percentage of inhibition using the formula: Percentage Inhibition = ((R1 - R2) / R1) * 100.

2. In Vivo Efficacy Trial (Pot Study for Fusarium Wilt)

This protocol outlines a general procedure for evaluating the efficacy of a biocontrol agent against a soil-borne pathogen in a controlled greenhouse environment.

  • Materials: Sterilized soil mix (e.g., peat, vermiculite, and sand), pots, seeds of a susceptible plant variety (e.g., chickpea for Fusarium wilt), culture of the pathogenic fungus (Fusarium oxysporum), culture of the this compound-producing bacterium (Pseudomonas fluorescens), chemical fungicide (e.g., Carbendazim), greenhouse facilities.

  • Procedure:

    • Prepare an inoculum of the fungal pathogen by growing it in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days.

    • Infest the sterilized soil mix with the fungal inoculum at a predetermined concentration.

    • Prepare the biocontrol treatment by growing the this compound-producing bacterium in a liquid medium and suspending the cells in sterile water to a specific concentration (e.g., 10^8 CFU/mL).

    • Treat the seeds with the bacterial suspension (bacterization) or drench the soil with the suspension after sowing.

    • For the chemical control, treat the seeds with the recommended dose of the fungicide or apply it as a soil drench.

    • Sow the seeds in the infested soil in pots. Include an untreated, inoculated control and a non-inoculated, untreated control.

    • Maintain the pots in a greenhouse under controlled conditions favorable for disease development.

    • After a specific period (e.g., 30-45 days), record the disease incidence (percentage of wilted plants) and disease severity (on a rating scale).

    • Plant growth parameters such as shoot and root length and biomass can also be measured.

3. Evaluation of Induced Systemic Resistance (ISR)

This protocol provides a framework for assessing the ability of a rhizobacterium to induce systemic resistance in a host plant.

  • Materials: Plant growth-promoting rhizobacteria (PGPR) strain, susceptible host plant seedlings, pathogenic challenge organism, growth chambers or greenhouse, appropriate growth medium (e.g., sterile soil or hydroponics system).

  • Procedure:

    • Induction Phase:

      • Grow host plant seedlings in a spatially separated root and shoot system (e.g., using a split-plate system or by carefully separating the root system).

      • Inoculate the root system with the PGPR strain. The shoot remains untreated.

      • Maintain the plants under optimal growth conditions for a period sufficient for ISR to be established (typically 7-14 days).

    • Challenge Phase:

      • Inoculate the leaves of both PGPR-treated and control (non-PGPR-treated) plants with the pathogenic organism (e.g., a fungal spore suspension or bacterial cell suspension).

    • Assessment Phase:

      • After a suitable incubation period, assess the disease severity on the challenged leaves. This can be measured by lesion size, number of lesions, or percentage of leaf area affected.

      • A significant reduction in disease severity in the PGPR-treated plants compared to the control plants indicates the induction of systemic resistance.

    • Biochemical and Molecular Analysis (Optional):

      • To confirm the ISR pathway, analyze the expression of defense-related genes (e.g., those involved in the jasmonic acid and ethylene pathways) in the leaves of induced and control plants using techniques like qRT-PCR.

      • Measure the activity of defense-related enzymes (e.g., peroxidase, polyphenol oxidase) in leaf tissues.

Environmental and Toxicological Profile

A significant advantage of this compound biocontrol agents over their chemical counterparts is their favorable environmental and toxicological profile.

  • This compound Biocontrol Agents:

    • Biodegradability: Phenazines are naturally occurring compounds that are readily degraded in the soil, preventing long-term accumulation and contamination.

    • Target Specificity: While phenazines have broad-spectrum antifungal activity, the producing bacteria are often specific to the rhizosphere, minimizing disruption to the wider ecosystem.

    • Reduced Non-Target Effects: Biocontrol agents generally have a lower impact on beneficial organisms such as pollinators and soil microfauna compared to broad-spectrum chemical fungicides.

  • Traditional Chemical Fungicides:

    • Persistence: Many synthetic fungicides are persistent in the environment, leading to soil and water contamination.

    • Non-Target Toxicity: Broad-spectrum fungicides can harm beneficial microorganisms, insects, and even aquatic life.

    • Residues in Food: The presence of fungicide residues on agricultural products is a growing public health concern.

Conclusion

This compound biocontrol agents offer a potent and sustainable alternative to traditional chemical fungicides. Their multifaceted mechanisms of action, including the production of antifungal compounds, competition, and the induction of plant defenses, provide robust and durable disease control. While challenges related to formulation, environmental consistency, and regulatory approval remain, the compelling evidence of their efficacy and their superior environmental profile position them as a cornerstone of future integrated pest management strategies. For researchers and professionals in drug development, the diverse chemical structures and biological activities of phenazines present a rich and underexplored territory for the discovery of novel antifungal leads with applications in both agriculture and medicine.

References

A Comparative Guide to HPLC and Mass Spectrometry for Phenazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of phenazine compounds. Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making their accurate and sensitive quantification essential in fields from microbiology to drug development. This document presents a comprehensive comparison of the two techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific analytical needs.

Method Comparison and Rationale

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely accessible technique suitable for the analysis of relatively simple samples where the concentration of the analyte is not exceedingly low.[1][2] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex matrices, trace-level quantification, and unequivocal identification of analytes based on their mass-to-charge ratio.[3][4]

The presented data demonstrates that the UHPLC-MS/MS method offers a significantly wider linear range, much lower limits of detection and quantification, and improved accuracy and precision compared to the conventional HPLC-UV method.[3] The shorter retention time with the UHPLC-MS/MS method also highlights its efficiency for high-throughput analysis.

Data Presentation

The following table summarizes the validation parameters for representative HPLC-UV and UHPLC-MS/MS methods for the analysis of 2-Hydroxythis compound, a common this compound derivative. The data has been compiled from a comparative study to facilitate a direct comparison.

Validation ParameterHPLC-UV MethodNew UHPLC-MS/MS Method
Linearity (R²) 0.99850.9998
Linear Range 0.5 - 50 µg/mL0.05 - 100 ng/mL
Accuracy (% Recovery) 95.2 - 103.5%98.9 - 101.2%
Precision (% RSD)
- Intra-day< 2.5%< 1.8%
- Inter-day< 3.8%< 2.2%
Limit of Detection (LOD) 0.1 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.05 ng/mL
Retention Time 4.8 min2.1 min

Experimental Protocols

Detailed methodologies for both the conventional HPLC-UV and the newer UHPLC-MS/MS analytical methods are provided below.

1. Conventional HPLC-UV Method

  • Sample Preparation: A stock solution of 2-Hydroxythis compound (1 mg/mL) is prepared in methanol. Working standards are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL. For samples from complex matrices like bacterial cultures, an extraction step using a solvent such as ethyl acetate is typically required. The extract is then evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A mixture of methanol and water is often employed.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 254 nm.

2. Novel UHPLC-MS/MS Method

  • Sample and Standard Preparation: A stock solution of 2-Hydroxythis compound (100 µg/mL) and an internal standard (e.g., Phenacetin, 100 µg/mL) are prepared in methanol. Working standards are prepared by serial dilution to final concentrations ranging from 0.05 to 100 ng/mL, with each standard containing a fixed concentration of the internal standard.

  • Chromatographic Conditions:

    • Column: A suitable UHPLC column, such as a C18, is used.

    • Mobile Phase: A gradient elution using solvents like 0.1% formic acid in water and acetonitrile is common.

    • Flow Rate: Optimized for the UHPLC column, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: A small injection volume, typically 1-5 µL, is used.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • Ion Source Parameters: Optimized for the specific instrument and analyte, including gas temperatures, gas flows, and ion spray voltage.

Mandatory Visualization

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_ms LC-MS/MS Method hplc_prep Sample Preparation hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition hplc_analysis->hplc_data hplc_quant Quantification hplc_data->hplc_quant compare Comparison of Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) hplc_quant->compare ms_prep Sample Preparation (with IS) ms_analysis LC-MS/MS Analysis ms_prep->ms_analysis ms_data Data Acquisition (MRM) ms_analysis->ms_data ms_quant Quantification ms_data->ms_quant ms_quant->compare conclusion Method Selection compare->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Caption: Generalized chemical structure of the this compound nucleus.

References

Assessing the Target Specificity of Phenazine-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of phenazine-based compounds as potent enzyme inhibitors has opened new avenues in drug discovery. Their unique chemical scaffolds offer novel mechanisms of action against a range of therapeutic targets. This guide provides a comparative analysis of the target specificity of this compound-based inhibitors against two key enzymes: Thioredoxin Reductase I (TrxR1) and Mediator of ErbB2-driven cell motility 1 (MEMO1). We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a deeper understanding of their therapeutic potential and selectivity.

This compound-Based Inhibitors vs. Alternatives: A Data-Driven Comparison

A critical aspect of drug development is understanding the specificity of an inhibitor for its intended target. The following tables summarize the inhibitory potency of this compound-based compounds compared to other known inhibitors for TrxR1 and MEMO1.

Thioredoxin Reductase I (TrxR1) Inhibition
Inhibitor ClassCompoundTarget EnzymeIC50 / KiCell-Based Potency (Example)Reference
This compound CPUL1TrxR1Data not availableDecreased TrxR1 activity to 19.5% of control at 4 µM in a cell-free assay.[1]
Gold Complex AuranofinTrxR1Potent inhibitor (nM range)Widely studied TrxR1 inhibitor with extensive cellular data.

Note: The lack of a head-to-head IC50 comparison in the same study highlights a gap in the current literature and a direction for future research.

MEMO1 Inhibition

MEMO1 is a phosphotyrosine-binding protein implicated in breast cancer cell migration. Recently, this compound-based small-molecule inhibitors of MEMO1 have been discovered and characterized.

Inhibitor ClassCompound ExampleTargetKiAssay MethodReference
This compound (Structure disclosed in source)MEMO12.7 µMFluorescence Polarization
Alternative Scaffolds Data not availableMEMO1---

Note: The discovery of this compound-based MEMO1 inhibitors is recent, and comparative data with other inhibitor classes in the same study is not yet available. The provided Ki value establishes a benchmark for future inhibitor development.

Experimental Protocols for Assessing Target Specificity

Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Here, we detail the methodologies for key assays used to characterize this compound-based and other enzyme inhibitors.

Thioredoxin Reductase (TrxR) Activity Assay (Colorimetric)

This assay measures the enzymatic activity of TrxR by monitoring the reduction of DTNB to TNB, which produces a yellow color.

Materials:

  • TrxR Assay Buffer

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • NADPH

  • TrxR specific inhibitor (for determining specific activity)

  • Sample containing TrxR (cell lysate, purified enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in cold TrxR Assay Buffer. Centrifuge to remove debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the sample to two sets of wells.

    • Set 1 (Total activity): Add TrxR Assay Buffer.

    • Set 2 (Non-specific activity): Add a TrxR-specific inhibitor.

  • Initiate Reaction: Add a reaction mix containing DTNB and NADPH to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Data Analysis: The TrxR-specific activity is calculated by subtracting the rate of the inhibitor-treated sample from the total activity rate.

Fluorescence Polarization (FP) Assay for MEMO1 Inhibition

This competitive binding assay measures the displacement of a fluorescently labeled probe from MEMO1 by an inhibitor.

Materials:

  • Purified MEMO1 protein

  • Fluorescently labeled peptide probe that binds to MEMO1

  • Assay buffer

  • This compound-based inhibitors and other test compounds

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup: In a 384-well plate, add MEMO1 protein and the fluorescent probe at concentrations optimized for a stable polarization signal.

  • Inhibitor Addition: Add serial dilutions of the this compound-based inhibitors or other test compounds. Include a control with no inhibitor.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the probe by the inhibitor. The IC50 or Ki value can be calculated by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies compound binding to a specific target protein by measuring Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer that binds to the target protein

  • Test compounds (this compound-based inhibitors)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Plating: Seed the engineered cells into assay plates.

  • Compound and Tracer Addition: Add the test compounds at various concentrations, followed by the addition of the NanoBRET™ tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis: The BRET ratio is calculated, and a decrease in this ratio with increasing compound concentration indicates target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement in a cellular environment based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Intact cells

  • Test compounds (this compound-based inhibitors)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heat treatment (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Compound Treatment: Treat intact cells with the test compound or vehicle control.

  • Heat Challenge: Aliquot the cell suspension and heat at a range of temperatures to create a melt curve.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using methods like Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target protein stabilization and therefore, target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of the target enzymes, the following diagrams are provided.

Experimental_Workflow_TrxR_Activity_Assay cluster_prep Sample Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Lysate Cell/Tissue Lysate Total Well 1: Lysate + Buffer Lysate->Total Nonspecific Well 2: Lysate + TrxR Inhibitor Lysate->Nonspecific Add_Reagents Add DTNB + NADPH Total->Add_Reagents Nonspecific->Add_Reagents Measure Measure Absorbance at 412 nm Add_Reagents->Measure Calculate Specific Activity = (Rate Well 1) - (Rate Well 2) Measure->Calculate

TrxR Activity Assay Workflow

Experimental_Workflow_FP_Assay cluster_setup Assay Plate Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Add MEMO1 Protein + Fluorescent Probe Inhibitor Add Serial Dilutions of This compound Inhibitor Reagents->Inhibitor Incubate Incubate to Reach Equilibrium Inhibitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze Calculate IC50/Ki from Dose-Response Curve Measure_FP->Analyze

Fluorescence Polarization Assay Workflow

Signaling_Pathway_TrxR1 NADPH NADPH TrxR1 TrxR1 NADPH->TrxR1 e- Trx_ox Thioredoxin (Oxidized) TrxR1->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Downstream Downstream Targets (e.g., Ribonucleotide Reductase) Trx_red->Downstream Reduces Cell_Proloiferation Cell Proliferation Downstream->Cell_Proloiferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition CPUL1 This compound Inhibitor (CPUL1) CPUL1->TrxR1 Inhibits

Simplified TrxR1 Signaling Pathway

Conclusion

This compound-based compounds represent a promising class of enzyme inhibitors with demonstrated activity against important therapeutic targets like TrxR1 and MEMO1. This guide provides a framework for assessing their target specificity through a combination of quantitative biochemical and cellular assays. The detailed experimental protocols and visualizations serve as a resource for researchers to design and execute robust studies. Further head-to-head comparative studies are warranted to fully elucidate the selectivity and therapeutic potential of this exciting class of molecules relative to existing inhibitors.

References

A Comparative Analysis of Natural vs. Synthetic Phenazine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community due to their broad spectrum of biological activities. Produced by a variety of microorganisms, natural phenazines and their synthetic derivatives have demonstrated potent antimicrobial, anticancer, and antiparasitic properties.[1][2][3] This guide provides a comparative analysis of the bioactivity of natural and synthetic phenazines, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

Data Presentation: Comparative Bioactivity of Phenazines

The following table summarizes the bioactivity of selected natural and synthetic phenazine compounds against various cell lines and microorganisms. The data highlights the potential of both natural and synthetically modified phenazines in different therapeutic areas.

CompoundTypeBioactivityTargetMeasurementValue
This compound-1-carboxylic acid (PCA)NaturalAnticancerDU145 (Prostate Cancer)IC50~25 µM[4]
PyocyaninNaturalAntimicrobialPseudomonas aeruginosaMIC>1000 µg/mL
MyxinNaturalAntimicrobialBacillus subtilisMIC0.2 µg/mL
LavanducyaninNaturalAnticancerA549 (Lung Cancer)IC500.09 µM
D-alanyl-griseoluteic acidNaturalAntimicrobialStaphylococcus aureusMIC12.5 µg/mL
ClofazimineSyntheticAntimicrobialMycobacterium tuberculosisMIC0.12-0.5 µg/mL
XR5944SyntheticAnticancerTopoisomerase I/II inhibitorIC50Varies by cell line[5]
This compound #14SyntheticAnticancerHsp27/eIF4E interaction inhibitor--
Benzo[a]this compound derivativesSyntheticAnticancerHeLa, A549, MCF-7, HL-60IC501-10 µM

Experimental Protocols

Detailed methodologies for key experiments cited in the bioactivity comparison are provided below. These protocols offer a foundation for reproducing and expanding upon the presented findings.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a this compound compound that inhibits the visible growth of a microorganism.

Materials:

  • Test this compound compound

  • Bacterial or fungal strain

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound compound. Include a positive control (inoculum without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound compound in which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line

  • Test this compound compound

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to this compound bioactivity.

G cluster_0 Cellular Environment cluster_1 Cell Interior This compound This compound Compound Reductases Cellular Reductases (e.g., NADPH-dependent reductases) This compound->Reductases Enters cell Reducedthis compound Reduced this compound Reductases->Reducedthis compound Reduces O2 Molecular Oxygen (O2) Reducedthis compound->O2 Redox Cycling Superoxide Superoxide Radical (O2•−) O2->Superoxide Donates electron SOD Superoxide Dismutase (SOD) Superoxide->SOD Converted by ROS Reactive Oxygen Species (ROS) Superoxide->ROS H2O2 Hydrogen Peroxide (H2O2) SOD->H2O2 H2O2->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (DNA, proteins, lipids) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis G start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat_cells Treat cells with various concentrations of this compound compound adhere->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt dissolve_formazan Add solubilization solution to dissolve formazan crystals incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end G cluster_0 Mechanism of Action This compound Synthetic this compound (e.g., XR5944) DNA Nuclear DNA This compound->DNA Binds to TopoI Topoisomerase I This compound->TopoI Inhibits TopoII Topoisomerase II This compound->TopoII Inhibits Intercalation DNA Intercalation DNA->Intercalation CleavageComplexI Stabilized Topo I-DNA Cleavage Complex TopoI->CleavageComplexI Forms CleavageComplexII Stabilized Topo II-DNA Cleavage Complex TopoII->CleavageComplexII Forms ReplicationFork Collision with Replication Fork Intercalation->ReplicationFork CleavageComplexI->ReplicationFork CleavageComplexII->ReplicationFork DSB DNA Double-Strand Breaks ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis

References

A Comparative Guide to Reactive Oxygen Species Generation by Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms by which different phenazine compounds generate reactive oxygen species (ROS). The information presented is supported by experimental data to assist researchers in understanding and validating the pro-oxidant activities of these compounds.

Comparative Analysis of ROS Generation

This compound compounds, a class of nitrogen-containing heterocyclic molecules, are known for their redox activity and their ability to generate ROS, which are implicated in both their antimicrobial and cytotoxic effects. This guide focuses on three well-studied phenazines: Pyocyanin, 1-Hydroxythis compound (1-HP), and this compound Methosulfate (PMS).

The ability of these compounds to produce ROS, particularly superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), is a key aspect of their biological activity. The primary mechanism involves the acceptance of electrons from cellular reducing agents, most notably NADPH, followed by the transfer of these electrons to molecular oxygen.

Quantitative Data on ROS Production

The following table summarizes the available quantitative and qualitative data on the ROS-generating capabilities of the selected this compound compounds. Direct quantitative comparisons under identical experimental conditions are limited in the literature; however, the data provides a strong indication of their relative potencies.

This compound CompoundPrimary ROS GeneratedRelative PotencyKey Mechanistic FeaturesSupporting Experimental Evidence
Pyocyanin Superoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂)HighEfficient redox cycling with NADPH. Can occur both enzymatically and non-enzymatically. Implicated in mitochondrial ROS production.Significantly increases ROS production in various cell lines.[1][2]
1-Hydroxythis compound (1-HP) Superoxide (O₂•⁻), Hydrogen Peroxide (H₂O₂)ModerateROS generation is enhanced by NADPH and significantly amplified by NADPH:cytochrome P450 reductase.Induces ROS, but to a lesser extent than pyocyanin under similar conditions.[1][2]
This compound Methosulfate (PMS) Superoxide (O₂•⁻)HighActs as a potent redox cycler, directly accepting electrons from NADPH and transferring them to oxygen.Widely used as a chemical generator of superoxide in experimental systems.[3]

Mechanisms of ROS Generation

The generation of ROS by this compound compounds is a multi-step process involving cellular reductants and molecular oxygen. The specific pathways and enzymatic involvement can differ between phenazines.

Signaling Pathways and Redox Cycling

The core mechanism involves the reduction of the this compound compound by a cellular electron donor, typically NADPH. The reduced this compound then reacts with molecular oxygen to produce superoxide, which can further dismutate to form hydrogen peroxide.

G cluster_pyocyanin Pyocyanin Redox Cycling cluster_hp 1-Hydroxythis compound ROS Generation cluster_pms This compound Methosulfate Redox Cycling Pyocyanin_ox Pyocyanin (Oxidized) Pyocyanin_red Pyocyanin (Reduced) Pyocyanin_ox->Pyocyanin_red e⁻ Pyocyanin_red->Pyocyanin_ox e⁻ NADPH NADPH NADP NADP+ NADPH->NADP O2 O₂ Superoxide O₂•⁻ O2->Superoxide HP_ox 1-HP (Oxidized) HP_red 1-HP (Reduced) HP_ox->HP_red e⁻ HP_red->HP_ox e⁻ NADPH_hp NADPH NADP_hp NADP+ NADPH_hp->NADP_hp CYPOR NADPH:cytochrome P450 Reductase CYPOR->HP_ox enhances e⁻ transfer O2_hp O₂ Superoxide_hp O₂•⁻ O2_hp->Superoxide_hp PMS_ox PMS (Oxidized) PMS_red PMS (Reduced) PMS_ox->PMS_red e⁻ PMS_red->PMS_ox e⁻ NADPH_pms NADPH NADP_pms NADP+ NADPH_pms->NADP_pms O2_pms O₂ Superoxide_pms O₂•⁻ O2_pms->Superoxide_pms

Caption: Redox cycling of this compound compounds leading to superoxide generation.

Experimental Protocols

Accurate measurement of ROS is critical for validating the mechanisms of action of this compound compounds. Below are detailed protocols for key experiments used to quantify intracellular ROS.

DCFDA Assay for General ROS Detection

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and culture overnight to allow for adherence.

  • Probe Loading: Remove culture medium and wash cells with a suitable buffer (e.g., PBS). Add H₂DCFDA solution (typically 10-25 µM in buffer) to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the H₂DCFDA solution and wash the cells again to remove any extracellular probe.

  • Treatment: Add the this compound compound of interest at various concentrations to the wells. Include a vehicle control and a positive control (e.g., H₂O₂).

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

G cluster_workflow DCFDA Assay Workflow Start Plate Cells Incubate Overnight Incubation Start->Incubate Wash1 Wash Cells Incubate->Wash1 Load Load with H₂DCFDA Wash1->Load Incubate2 Incubate (30-60 min) Load->Incubate2 Wash2 Wash Cells Incubate2->Wash2 Treat Add this compound Compound Wash2->Treat Measure Measure Fluorescence (Ex/Em: 485/535 nm) Treat->Measure

Caption: Experimental workflow for the DCFDA assay.

Nitroblue Tetrazolium (NBT) Assay for Superoxide Detection

The NBT assay is a colorimetric method used to specifically detect superoxide radicals.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the this compound compound, NADPH (as the electron donor), and NBT in a suitable buffer.

  • Initiation: Initiate the reaction by adding the final component (e.g., NADPH).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Measurement: Measure the absorbance of the reaction mixture at a wavelength of approximately 560 nm. The formation of formazan from the reduction of NBT by superoxide results in an increase in absorbance.

  • Control: To confirm that the NBT reduction is due to superoxide, a parallel reaction can be run in the presence of superoxide dismutase (SOD), which should inhibit the color change.

G cluster_workflow NBT Assay Workflow Prepare Prepare Reaction Mixture (this compound, NADPH, NBT) Initiate Initiate Reaction Prepare->Initiate Control Control with SOD Prepare->Control Incubate Incubate Initiate->Incubate Measure Measure Absorbance (560 nm) Incubate->Measure G cluster_workflow Amplex Red Assay Workflow Prepare_reagent Prepare Amplex Red/HRP Working Solution Initiate Add Reagent to Samples Prepare_reagent->Initiate Prepare_sample Prepare this compound/NADPH Samples Prepare_sample->Initiate Incubate Incubate (30 min, dark) Initiate->Incubate Measure Measure Fluorescence (Ex/Em: 545/590 nm) Incubate->Measure

References

comparison of phenazine production in different Pseudomonas strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and microbial biotechnology, understanding the nuances of secondary metabolite production is critical. Phenazines, a class of redox-active heterocyclic compounds produced by various Pseudomonas species, have garnered significant interest due to their broad-spectrum antibiotic, anti-fungal, and anti-cancer properties. This guide provides a comparative analysis of phenazine production across different Pseudomonas strains, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of this compound Production

The production of phenazines varies significantly among different Pseudomonas species and even between strains of the same species. The type and quantity of this compound derivatives are influenced by genetic factors and environmental conditions. Below is a summary of this compound production levels reported in the literature for several key Pseudomonas strains. It is important to note that direct comparisons can be challenging due to variations in culture conditions, extraction methods, and analytical techniques across different studies.

Pseudomonas StrainThis compound(s) ProducedProduction Level (mg/L)Reference
Pseudomonas aeruginosa PA14Pyocyanin (PYO), this compound-1-carboxylic acid (PCA)PYO: Not specified; PCA: 7-140 (dependent on electrochemical potential)[1][2]
Pseudomonas aeruginosa PAO1PYO, PCA, this compound-1-carboxamide (PCN), 1-hydroxythis compound (1-OH-PHZ), 5-methyl-phenazine-1-carboxylic acid (5MPCA)Not specified in quantitative comparison studies[3][4][5]
Pseudomonas aeruginosa PA1201 (Wild-type)PCA180
Pseudomonas aeruginosa PA1201 (Engineered)PCA9800
Pseudomonas chlororaphis 30-84PCA, 2-hydroxythis compound-1-carboxylic acid (2-OH-PCA), 2-hydroxythis compound (2-OH-PHZ)Not specified in quantitative comparison studies
Pseudomonas chlororaphis Lzh-T5 (Wild-type)PCA230
Pseudomonas chlororaphis Lzh-T5 (Engineered)PCA10653
Pseudomonas chlororaphis HT66 (Engineered)PCN>9000
Pseudomonas chlororaphis GP72PCA, 2-OH-PHZNot specified in quantitative comparison studies
Pseudomonas fluorescens 2-79PCANot specified in quantitative comparison studies
Pseudomonas sp. M18 (Engineered)PCA6400
P. putida KT2440 (Engineered with P. aeruginosa PA14 genes)PCA, PYOPCA: ~80; PYO: ~11

Signaling Pathways and Biosynthesis

The biosynthesis of phenazines in Pseudomonas originates from the shikimate pathway. A core set of genes, typically organized in the phz operon (phzA-G), is responsible for the synthesis of the precursor this compound-1-carboxylic acid (PCA). Different Pseudomonas strains possess additional modifying genes that convert PCA into a variety of derivatives, such as pyocyanin (PYO), this compound-1-carboxamide (PCN), and 2-hydroxythis compound (2-OH-PHZ). The regulation of this compound production is complex, involving quorum sensing systems (e.g., Las and Rhl in P. aeruginosa, and PhzR/PhzI in P. chlororaphis), the Gac/Rsm signal transduction pathway, and various environmental cues.

Phenazine_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_core_this compound Core this compound Biosynthesis cluster_derivatives This compound Derivatives cluster_regulation Regulation Chorismic Acid Chorismic Acid phzA-G phzA-G Chorismic Acid->phzA-G PCA This compound-1-carboxylic acid (PCA) phzA-G->PCA Multiple steps PYO Pyocyanin (PYO) PCA->PYO phzM, phzS PCN This compound-1-carboxamide (PCN) PCA->PCN phzH 1-OH-PHZ 1-Hydroxythis compound PCA->1-OH-PHZ phzS 2-OH-PHZ 2-Hydroxythis compound PCA->2-OH-PHZ phzO Quorum Sensing Quorum Sensing Quorum Sensing->phzA-G Gac/Rsm Pathway Gac/Rsm Pathway Gac/Rsm Pathway->phzA-G Environmental Signals Environmental Signals Environmental Signals->phzA-G

Generalized this compound biosynthesis and regulation pathway in Pseudomonas.

Experimental Protocols

Accurate quantification of phenazines is crucial for comparative studies. The most common methods involve spectrophotometry and high-performance liquid chromatography (HPLC).

1. Sample Preparation and Extraction

  • Bacterial Culture: Grow Pseudomonas strains in a suitable liquid medium (e.g., Luria-Bertani (LB) broth or a defined minimal medium) under optimal conditions for this compound production (typically 28-37°C with aeration).

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells. The supernatant, which contains the secreted phenazines, is collected for analysis.

  • Solvent Extraction (for HPLC and some spectrophotometric methods):

    • Acidify the supernatant with an acid (e.g., HCl) to a pH of ~2.0.

    • Extract the phenazines into an equal volume of an organic solvent such as ethyl acetate or dichloromethane.

    • Separate the organic phase containing the phenazines.

    • Evaporate the solvent to dryness under vacuum.

    • Resuspend the dried this compound extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying different this compound derivatives.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector is typically used.

  • Mobile Phase: A gradient of two solvents, such as acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid), is commonly employed to separate the different phenazines.

  • Detection: Phenazines are detected by their absorbance at specific wavelengths. For instance, PCA is often detected at 254 nm or 367 nm, while pyocyanin can be detected at 313 nm or 690 nm.

  • Quantification: The concentration of each this compound is determined by comparing the peak area from the sample to a standard curve generated using known concentrations of purified this compound standards.

3. Quantification by Spectrophotometry

Spectrophotometry offers a simpler and more rapid method for quantifying specific phenazines, particularly pyocyanin, directly from culture supernatants.

  • Pyocyanin Quantification:

    • Filter the bacterial culture supernatant through a 0.22 µm filter.

    • Measure the absorbance of the supernatant at 690-695 nm.

    • The concentration of pyocyanin can be calculated using the molar extinction coefficient.

  • PCA and 2-OH-PHZ Quantification:

    • After extraction, these phenazines can be quantified by measuring their absorbance at 367 nm for PCA and 490 nm for 2-OH-PHZ.

Experimental_Workflow Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solvent Extraction Solvent Extraction Supernatant Collection->Solvent Extraction Spectrophotometry Spectrophotometry Supernatant Collection->Spectrophotometry Direct for PYO Evaporation & Resuspension Evaporation & Resuspension Solvent Extraction->Evaporation & Resuspension HPLC Analysis HPLC Analysis Evaporation & Resuspension->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Spectrophotometry->Data Analysis

A typical experimental workflow for this compound quantification.

References

A Comparative Genomic Guide to Phenazine Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria. These redox-active secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties, making their biosynthetic pathways a subject of intense research for novel drug development and agricultural applications. This guide provides a comparative genomic overview of phenazine biosynthetic gene clusters (BGCs), presenting key data, experimental methodologies, and visual representations of the underlying molecular processes.

Comparative Analysis of this compound Biosynthetic Gene Clusters

This compound biosynthesis is orchestrated by a conserved set of core genes, primarily phzABCDEFG, which catalyze the conversion of chorismic acid to the this compound scaffold. However, the genetic architecture, diversity of modifying genes, and genomic context of these clusters vary significantly across different bacterial genera, leading to the production of a wide array of this compound derivatives.

Table 1: Comparison of this compound BGCs in Key Bacterial Genera
FeaturePseudomonasBurkholderiaStreptomycesEnterobacterales
Core Gene Cluster Typically a single, conserved phz operon.[1][2] Some species like P. aeruginosa possess two nearly identical, redundant phz operons (phz1 and phz2).[1]Presence of at least three distinct types of this compound gene clusters has been identified.[3][4]Often contain complex and diverse BGCs with additional genes for modification.This compound gene clusters have been identified and their evolution is being studied.
Genomic Location Chromosomal, often flanked by regulatory genes. In some cases, clusters are adjacent to mobile genetic elements.Chromosomal, with evidence of horizontal gene transfer indicated by varying genomic neighborhoods and proximity to mobile elements.Typically located on the linear chromosome.Scaffolds containing this compound clusters have been extracted for analysis.
Key Modifying Genes phzM, phzS, phzH, phzO for production of pyocyanin, this compound-1-carboxamide, and 2-hydroxythis compound.Novel modifying genes, such as pcm genes, have been characterized for the synthesis of specific this compound derivatives.Extensive sets of modifying enzymes, including prenyltransferases, methyltransferases, and oxygenases, leading to structurally complex phenazines.Additional genes involved in the modification of the this compound core are present.
Regulation Regulated by quorum sensing (e.g., Las and Rhl systems), the Gac/Rsm signal transduction pathway, and the Pseudomonas quinolone signal (PQS).Regulation is less understood but likely involves complex networks.Regulated by specific transcriptional regulators within the gene cluster, such as TetR-family and LysR-type regulators.Details on regulation are still emerging.
Evolutionary History Primarily vertical transmission with some evidence of horizontal gene transfer.Complex evolutionary history involving horizontal gene transfer among distantly related organisms.Complex evolutionary history with diverse gene clusters.Evolution of this compound pathways is being analyzed through phylogenetic studies of core proteins.

Experimental Protocols

The comparative analysis of this compound BGCs relies on a combination of bioinformatic and experimental techniques. Below are detailed methodologies for key experiments.

Genome Sequencing and Assembly
  • Objective: To obtain the complete or draft genome sequence of a this compound-producing bacterium.

  • Protocol:

    • DNA Extraction: High-quality genomic DNA is extracted from a pure bacterial culture using methods such as the cetyltrimethylammonium bromide (CTAB) procedure.

    • Library Preparation and Sequencing: Sequencing libraries are prepared using kits compatible with next-generation sequencing (NGS) platforms like Illumina (for short-read sequencing) or Pacific Biosciences/Oxford Nanopore (for long-read sequencing).

    • Genome Assembly: Raw sequencing reads are quality-filtered and assembled de novo using assemblers such as SPAdes for Illumina data or Canu/Flye for long-read data. Hybrid assembly approaches combining both short and long reads can also be employed to achieve complete, circularized genomes.

Identification and Annotation of this compound BGCs
  • Objective: To locate and annotate the this compound biosynthetic gene cluster within a genome.

  • Protocol:

    • BGC Prediction: The assembled genome sequence is analyzed using specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.

    • Manual Annotation and Comparison: The predicted this compound BGC is manually inspected and annotated by comparing the predicted open reading frames (ORFs) to known this compound biosynthesis genes from databases like NCBI GenBank using BLAST (Basic Local Alignment Search Tool).

Phylogenetic Analysis
  • Objective: To infer the evolutionary relationships of this compound BGCs and their host organisms.

  • Protocol:

    • Sequence Alignment: Amino acid or nucleotide sequences of core this compound biosynthesis genes (e.g., phzF) or concatenated core proteins are aligned using algorithms like MUSCLE or ClustalW.

    • Phylogenetic Tree Construction: Phylogenetic trees are constructed from the multiple sequence alignment using methods such as Neighbor-Joining (NJ), Maximum Likelihood (ML), or Bayesian inference. Software like MEGA (Molecular Evolutionary Genetics Analysis) or RAxML are commonly used.

    • Housekeeping Gene Phylogeny: For comparison, phylogenetic trees are also constructed using housekeeping genes (e.g., rrs, recA, gyrB) to assess the organismal phylogeny and identify potential instances of horizontal gene transfer of the this compound BGC.

Functional Analysis of this compound Genes
  • Objective: To determine the function of specific genes within the this compound BGC.

  • Protocol:

    • Gene Inactivation/Deletion: Target genes are inactivated or deleted using techniques like homologous recombination to create knockout mutants.

    • Heterologous Expression: The entire this compound BGC or specific genes are cloned into an expression vector and introduced into a heterologous host (e.g., E. coli or a non-producing Streptomyces or Pseudomonas strain) to confirm their role in this compound production.

    • Metabolite Analysis: The this compound profiles of wild-type, mutant, and heterologous expression strains are analyzed and compared using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Visualizing Molecular Processes

This compound Biosynthesis Pathway

The core pathway for this compound biosynthesis begins with chorismic acid from the shikimate pathway and proceeds through a series of enzymatic reactions to produce the foundational this compound compound, this compound-1-carboxylic acid (PCA).

Phenazine_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenazine_core Core this compound Biosynthesis cluster_modification Derivative Synthesis Chorismic_acid Chorismic Acid DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid Chorismic_acid->DHHA PhzA/B/C/D PCA_precursor Hexahydrothis compound- 1,6-dicarboxylic acid DHHA->PCA_precursor PhzE PCA This compound-1-carboxylic acid (PCA) PCA_precursor->PCA PhzF/G Pyocyanin Pyocyanin PCA->Pyocyanin PhzM/S PCN This compound-1-carboxamide (PCN) PCA->PCN PhzH OH_PHZ 2-Hydroxythis compound PCA->OH_PHZ PhzO

Caption: Core this compound biosynthesis pathway and key derivatives.

Experimental Workflow for Comparative Genomics

A typical workflow for the comparative genomic analysis of this compound BGCs involves a multi-step process from sample collection to functional validation.

Comparative_Genomics_Workflow cluster_wet_lab cluster_bioinformatics cluster_validation Strain_Isolation Bacterial Strain Isolation & Culture gDNA_Extraction Genomic DNA Extraction Strain_Isolation->gDNA_Extraction Sequencing Genome Sequencing gDNA_Extraction->Sequencing Assembly Genome Assembly & Annotation Sequencing->Assembly BGC_ID This compound BGC Identification Assembly->BGC_ID Comparative_Analysis Comparative Genomic Analysis BGC_ID->Comparative_Analysis Phylogenetics Phylogenetic Analysis Comparative_Analysis->Phylogenetics Gene_Manipulation Gene Knockout/ Heterologous Expression Comparative_Analysis->Gene_Manipulation Metabolite_Analysis Metabolite Profiling (HPLC, MS) Gene_Manipulation->Metabolite_Analysis Functional_Assays Biological Activity Assays Metabolite_Analysis->Functional_Assays

Caption: Workflow for comparative genomics of this compound BGCs.

Regulatory Network of this compound Biosynthesis in Pseudomonas

The regulation of this compound production in Pseudomonas is complex, involving multiple signaling systems that respond to cell density and environmental cues.

Phenazine_Regulation cluster_signals cluster_target AHL Acyl-homoserine lactones (AHLs) Las LasR/LasI AHL->Las Rhl RhlR/RhlI AHL->Rhl PQS Pseudomonas quinolone signal (PQS) PQS->Rhl Las->Rhl + phz_operon phzABCDEFG Rhl->phz_operon + GacA_GacS GacA/GacS GacA_GacS->Rhl +

Caption: Simplified regulatory network of this compound biosynthesis.

References

validating the role of pyocyanin in P. aeruginosa virulence compared to other factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pseudomonas aeruginosa is a formidable opportunistic pathogen, armed with a diverse arsenal of virulence factors that contribute to its pathogenicity. Among these, the blue-green pigment pyocyanin has been identified as a key player in the bacterium's ability to cause disease. This guide provides an objective comparison of pyocyanin's role in virulence relative to other critical factors, supported by experimental data from studies utilizing isogenic knockout mutants. By understanding the specific contributions of each factor, researchers can better devise targeted therapeutic strategies.

The Multifaceted Virulence of Pseudomonas aeruginosa

P. aeruginosa infections are notoriously difficult to treat due to a combination of intrinsic antibiotic resistance and the production of a wide array of virulence factors. These factors can be broadly categorized as cell-associated (e.g., flagella, pili, lipopolysaccharide) and secreted (e.g., exotoxins, enzymes, and small molecules like pyocyanin). The expression of many of these virulence factors is tightly regulated by complex signaling networks, most notably quorum sensing, which allows the bacteria to coordinate their attack in a cell-density-dependent manner.

Pyocyanin: More Than Just a Pigment

Pyocyanin is a redox-active secondary metabolite that contributes significantly to the pathogenesis of P. aeruginosa infections. Its ability to undergo oxidation and reduction allows it to generate reactive oxygen species (ROS) within host cells, leading to oxidative stress and cellular damage. This mechanism is a key contributor to the tissue damage observed in P. aeruginosa infections, particularly in the lungs of cystic fibrosis patients where high concentrations of pyocyanin are found.

Comparative Virulence Analysis: Pyocyanin vs. Other Factors

To dissect the specific contribution of pyocyanin to overall virulence, researchers employ isogenic mutants—strains where the genes responsible for pyocyanin production (phz genes) are deleted (Δphz). Comparing the virulence of these mutants to the wild-type strain in various infection models provides a quantitative measure of pyocyanin's impact.

In Vivo Virulence: Murine Pneumonia Model

A critical measure of virulence is the ability of the bacteria to proliferate and cause disease in a living organism. The murine acute pneumonia model is a well-established system for studying P. aeruginosa lung infections.

StrainBacterial Load in Lungs (log10 CFU/lung)Attenuation (log10 difference)
Wild-type PA14~7.5-
ΔmvfR (PCN-deficient)~6.51.0
ΔphzB1 (PCN-deficient)~6.51.0
Wild-type PAO1~7.0-
ΔphzM (PCN-deficient)~5.51.5
ΔphzS (PCN-deficient)~6.01.0

Data approximated from published figures. Attenuation is defined as the log10 difference in CFU between the wild-type and mutant bacteria recovered from lung tissue 16 hours after inoculation.

These data clearly demonstrate that the absence of pyocyanin production leads to a significant reduction in the ability of P. aeruginosa to colonize and persist in the lungs of infected mice. The bacterial load of pyocyanin-deficient mutants is consistently 10- to 30-fold lower than that of the wild-type strains.

The Role of Other Virulence Factors

While pyocyanin is a significant contributor to virulence, it is by no means the sole determinant of P. aeruginosa's pathogenic potential. Other key factors include:

  • Exotoxin A (ETA): This potent toxin inhibits protein synthesis in host cells, leading to cell death. Studies have shown that ETA is a major contributor to the tissue damage seen in various infections. While direct quantitative comparisons with pyocyanin mutants in the same model are scarce, the high prevalence of the exoA gene in clinical isolates underscores its importance.[1][2]

  • Proteases: P. aeruginosa secretes several proteases, such as elastase (LasB) and alkaline protease, which degrade host tissue components, facilitating bacterial invasion and nutrient acquisition. However, some studies using protease-deficient mutants have shown no significant difference in virulence in certain infection models, suggesting their role may be more context-dependent compared to the consistent attenuation seen with pyocyanin-deficient mutants.[3][4]

  • Biofilm Formation: The ability to form biofilms is a critical virulence factor for P. aeruginosa, particularly in chronic infections. Biofilms are communities of bacteria encased in a self-produced matrix of polysaccharides, proteins, and extracellular DNA. This structure provides protection from host immune responses and antibiotics. Pyocyanin has been shown to play a role in biofilm formation, in part by promoting the release of extracellular DNA, a key component of the biofilm matrix. While specific quantitative data comparing biofilm biomass of wild-type and Δphz strains from the searched literature is not available, descriptive studies indicate that pyocyanin contributes to the structural integrity of biofilms.

Signaling Pathways and Experimental Workflows

The production of pyocyanin and other virulence factors is intricately regulated by the quorum sensing (QS) system. Understanding these pathways is crucial for developing anti-virulence strategies.

QuorumSensing cluster_Las Las System cluster_Rhl Rhl System LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL synthesizes LasR LasR LasR_active LasR-C12-HSL Complex C12HSL->LasR binds lasI_gene lasI LasR_active->lasI_gene activates rhlR_gene rhlR LasR_active->rhlR_gene activates ExotoxinA Exotoxin A LasR_active->ExotoxinA activates LasB Elastase (LasB) LasR_active->LasB activates RhlR RhlR LasR_active->RhlR activates RhlI RhlI C4HSL C4-HSL RhlI->C4HSL synthesizes RhlR_active RhlR-C4-HSL Complex C4HSL->RhlR binds rhlI_gene rhlI RhlR_active->rhlI_gene activates Pyocyanin Pyocyanin (phz genes) RhlR_active->Pyocyanin activates Rhamnolipids Rhamnolipids RhlR_active->Rhamnolipids activates

Caption: Quorum sensing regulation of virulence factors in P. aeruginosa.

The diagram above illustrates the hierarchical nature of the Las and Rhl quorum sensing systems. The Las system, activated by 3-oxo-C12-HSL, acts as a master regulator, controlling the expression of its own components as well as activating the Rhl system. The Rhl system, in turn, directly regulates the production of pyocyanin and other virulence factors.

ExperimentalWorkflow cluster_Mutant Mutant Creation cluster_Virulence Virulence Assay start_mutant Design primers flanking phz gene cluster pcr Amplify flanking regions by PCR start_mutant->pcr suicide_vector Clone flanking regions into suicide vector (e.g., pEX18Tc) pcr->suicide_vector conjugation Conjugate suicide vector into wild-type P. aeruginosa suicide_vector->conjugation selection1 Select for single-crossover homologous recombinants (antibiotic resistance) conjugation->selection1 selection2 Counter-select for double-crossover events (sucrose sensitivity) selection1->selection2 verification Verify gene deletion by PCR and sequencing selection2->verification start_virulence Prepare inocula of wild-type and Δphz mutant strains infection Intranasally infect mice with wild-type or Δphz mutant start_virulence->infection incubation Incubate for 16-18 hours infection->incubation harvest Harvest lungs and homogenize incubation->harvest quantify Plate serial dilutions and quantify bacterial load (CFU) harvest->quantify analysis Compare CFU between wild-type and mutant groups quantify->analysis

Caption: Experimental workflow for creating and testing a pyocyanin-deficient mutant.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the validation of pyocyanin's role in virulence.

Creation of Isogenic Pyocyanin-Deficient (Δphz) Mutant

This protocol describes the generation of a markerless deletion of the phz gene cluster using allelic exchange with a suicide vector containing sacB for counter-selection.

  • Primer Design and Amplification of Flanking Regions: Design primers to amplify ~500 bp upstream and ~500 bp downstream of the phz gene cluster from wild-type P. aeruginosa genomic DNA. Incorporate restriction sites into the primers for subsequent cloning.

  • Construction of the Suicide Vector: Clone the amplified upstream and downstream fragments into a suicide vector such as pEX18Tc, which contains an antibiotic resistance marker (e.g., tetracycline resistance) and the sacB gene. The two fragments should flank the multiple cloning site.

  • Transformation and Conjugation: Transform the constructed suicide vector into an E. coli donor strain (e.g., SM10). Conjugate the donor E. coli with the recipient wild-type P. aeruginosa by mixing the two strains on an LB agar plate and incubating for 4-6 hours.

  • Selection of Single-Crossover Recombinants: Plate the conjugation mixture onto a selective agar medium containing an antibiotic to which the suicide vector confers resistance and an antibiotic to select against the E. coli donor (e.g., tetracycline and irgasan). This selects for P. aeruginosa cells that have integrated the suicide vector into their chromosome via a single homologous recombination event.

  • Counter-selection for Double-Crossover Events: Culture the single-crossover mutants in LB broth without antibiotics to allow for a second recombination event to occur. Plate serial dilutions onto LB agar containing 5% sucrose. The sacB gene product, levansucrase, is toxic to Gram-negative bacteria in the presence of sucrose. Therefore, only cells that have lost the suicide vector through a second crossover event will grow.

  • Verification of Deletion: Screen the sucrose-resistant colonies by PCR using primers that anneal outside the deleted region. The PCR product from the Δphz mutant will be smaller than that from the wild-type. Confirm the deletion by DNA sequencing.

Murine Acute Pneumonia Model

This protocol details the procedure for assessing the virulence of P. aeruginosa strains in a mouse model of lung infection.

  • Bacterial Culture Preparation: Grow wild-type and Δphz mutant P. aeruginosa strains overnight in a suitable broth medium (e.g., LB broth) at 37°C with shaking.

  • Inoculum Preparation: Pellet the bacterial cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Animal Infection: Anesthetize mice (e.g., C57BL/6, 6-8 weeks old) with an appropriate anesthetic (e.g., isoflurane). Intranasally inoculate each mouse with a 20-50 µL aliquot of the bacterial suspension.

  • Incubation Period: House the infected mice for a predetermined period (e.g., 16-18 hours) with access to food and water.

  • Bacterial Load Quantification: Euthanize the mice and aseptically remove the lungs. Homogenize the lungs in sterile PBS.

  • Colony Forming Unit (CFU) Determination: Prepare serial dilutions of the lung homogenates and plate onto appropriate agar plates (e.g., LB agar). Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the number of CFU per lung. Compare the bacterial loads between the groups infected with the wild-type and Δphz mutant strains.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of bacterial strains to form biofilms on an abiotic surface.

  • Bacterial Culture and Inoculation: Grow overnight cultures of wild-type and Δphz mutant P. aeruginosa. Dilute the cultures 1:100 in fresh growth medium (e.g., LB broth). Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new microtiter plate and measure the absorbance at 595 nm using a plate reader.

  • Analysis: Compare the absorbance values between the wild-type and Δphz mutant strains to determine the relative amount of biofilm formation.

Conclusion

The experimental evidence strongly supports a significant role for pyocyanin in the virulence of P. aeruginosa. The use of isogenic mutants has unequivocally demonstrated that the absence of pyocyanin attenuates the bacterium's ability to cause disease in a murine pneumonia model. While other virulence factors such as exotoxin A and proteases are also important, the consistent and significant reduction in virulence observed in pyocyanin-deficient mutants highlights it as a key contributor to P. aeruginosa pathogenesis. Furthermore, its involvement in biofilm formation underscores its importance in both acute and chronic infections. For researchers and drug development professionals, targeting pyocyanin synthesis or its activity represents a promising anti-virulence strategy to combat infections caused by this resilient pathogen.

References

A Comparative Environmental Impact Assessment: Phenazine Biocontrol vs. Chemical Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for sustainable agricultural practices has intensified the scrutiny of crop protection methods. This guide provides a comparative environmental impact assessment of phenazine-based biocontrol agents and conventional chemical pesticides. By presenting available experimental data, detailed methodologies, and visual representations of key biological and experimental processes, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their work in developing and evaluating safer, more ecologically sound pest management strategies.

Executive Summary

This compound-producing microorganisms represent a promising biological alternative to synthetic chemical pesticides. This guide compiles and compares data on their respective impacts on non-target organisms and soil microbial communities, alongside their environmental fate. While a substantial body of evidence documents the ecotoxicological effects of many chemical pesticides, a significant gap exists in the availability of comparable quantitative data for this compound compounds. This disparity underscores a critical need for further research to fully elucidate the environmental safety profile of this compound-based biocontrol agents.

Comparative Ecotoxicity to Non-Target Organisms

The environmental safety of any crop protection agent is critically assessed by its impact on non-target organisms. Standardized ecotoxicological tests are employed to determine the lethal dose (LD50) or concentration (LC50/EC50) for key indicator species.

Data Presentation

The following tables summarize available quantitative data on the acute toxicity of selected chemical pesticides to representative non-target organisms. It is important to note the current lack of publicly available, standardized ecotoxicity data for this compound-1-carboxylic acid (PCA) on these specific indicator species.

Table 1: Acute Toxicity to Earthworms (Eisenia fetida)

CompoundLC50 (mg/kg soil)Exposure DurationReference
This compound-1-carboxylic acid (PCA) Data not available--
Glyphosate1687.56 ± 50.5314 days[1][2]
2,4-D>100014 days[3]

Table 2: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)

CompoundEC50 (µg/L)Exposure DurationReference
This compound-1-carboxylic acid (PCA) Data not available--
Chlorpyrifos0.7648 hours[4][5]
Atrazine>100,00048 hours

Table 3: Acute Toxicity to Honeybees (Apis mellifera)

CompoundLD50 (ng/bee)Exposure RouteReference
This compound-1-carboxylic acid (PCA) Data not available--
Imidacloprid (oral)5 - 118.74Oral
Imidacloprid (contact)26 - 29Contact
Chlorpyrifos (larvae)460Oral
Experimental Protocols

The following are detailed methodologies for key ecotoxicity experiments, based on OECD guidelines, which should be adapted for the evaluation of this compound compounds.

  • Test Organism: Adult earthworms of the species Eisenia fetida.

  • Test Substance: this compound-1-carboxylic acid (PCA) dissolved in a suitable solvent.

  • Procedure:

    • Prepare artificial soil according to OECD 207 specifications.

    • Incorporate a range of PCA concentrations into the soil. A control group with only the solvent is also prepared.

    • Introduce a defined number of adult earthworms into each test container.

    • Incubate the containers at a constant temperature and humidity for 14 days.

    • Assess mortality at 7 and 14 days.

  • Endpoint: Determination of the LC50, the concentration of PCA that is lethal to 50% of the test population.

  • Test Organism: Young Daphnia magna (less than 24 hours old).

  • Test Substance: this compound-1-carboxylic acid (PCA) dissolved in water.

  • Procedure:

    • Prepare a series of aqueous solutions with varying concentrations of PCA. A control group with no PCA is included.

    • Introduce a set number of daphnids into each test solution.

    • Incubate under defined light and temperature conditions for 48 hours.

    • Record the number of immobilized daphnids at 24 and 48 hours.

  • Endpoint: Calculation of the EC50, the concentration of PCA that causes immobilization in 50% of the daphnids.

  • Test Organism: Adult worker honeybees (Apis mellifera).

  • Test Substance: this compound-1-carboxylic acid (PCA).

  • Oral Toxicity (OECD 213):

    • Prepare a series of sucrose solutions containing different concentrations of PCA.

    • Feed the solutions to groups of honeybees for a specified period.

    • Observe mortality and any sublethal effects over 48-96 hours.

    • Endpoint: Calculation of the oral LD50, the dose of PCA that is lethal to 50% of the bees.

  • Contact Toxicity (OECD 214):

    • Apply a range of doses of PCA in a suitable solvent directly to the thorax of individual bees.

    • House the bees in cages with a food source.

    • Monitor mortality and sublethal effects for 48-96 hours.

    • Endpoint: Calculation of the contact LD50.

Impact on Soil Microbial Communities

Soil microorganisms are fundamental to nutrient cycling and overall soil health. Both chemical pesticides and biocontrol agents can influence the structure and function of these communities.

Data Presentation

Table 4: Effects on Soil Microbial Biomass

CompoundEffect on Microbial BiomassConcentrationSoil TypeReference
This compound-1-carboxylic acid (PCA) May alter microbial community structure by inhibiting certain pathogens and promoting beneficial microbes. Quantitative data on overall biomass change is limited.Not specifiedVarious
AtrazineSignificant increase in microbial biomass (8.9%) and respiration (26.77%).Not specifiedMeta-analysis
AtrazineFluctuation in microbial biomass carbon, nitrogen, and phosphorus.Not specifiedBlack soils
Experimental Protocol: Soil Microcosm Study (adapted from OECD Guideline 307)
  • Objective: To assess the effects of this compound-1-carboxylic acid (PCA) on the soil microbial community.

  • Procedure:

    • Collect soil from a relevant agricultural field.

    • Establish microcosms (e.g., glass jars) with a defined amount of soil.

    • Treat the soil with different concentrations of PCA. Include a control group with no PCA.

    • Incubate the microcosms under controlled temperature and moisture conditions.

    • At various time points, collect soil samples for analysis.

  • Analyses:

    • Microbial Biomass: Use methods like chloroform fumigation-extraction to determine microbial biomass carbon and nitrogen.

    • Microbial Community Structure: Employ techniques such as phospholipid fatty acid (PLFA) analysis or 16S rRNA gene sequencing to assess changes in the microbial community composition.

    • Soil Enzyme Activity: Measure the activity of key soil enzymes involved in nutrient cycling (e.g., dehydrogenase, phosphatase, urease).

Environmental Fate and Persistence

The persistence of a pesticide or biocontrol agent in the environment is a key factor in its overall environmental impact.

Data Presentation

Table 5: Environmental Persistence

CompoundPersistence/DegradationHalf-life (t½) in SoilNotes
This compound-1-carboxylic acid (PCA) Biodegradable by soil microorganisms. Persistence is influenced by soil moisture.Slightly decreased in dryland vs. irrigated wheat rhizospheres. Specific half-life data is limited.Degradation can be a source of carbon and nitrogen for some microbes.
GlyphosateVariable; can persist in soil for months.2 - 174 daysPersistence is highly dependent on soil type and environmental conditions.
AtrazinePersistent in soil and can leach into groundwater.60 - 100 daysCan be detected in soil years after application.
ChlorpyrifosModerately persistent.60 - 120 daysCan be lost through volatilization and photodegradation.
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (adapted from OECD Guideline 307)
  • Objective: To determine the rate and pathway of this compound-1-carboxylic acid (PCA) degradation in soil under aerobic and anaerobic conditions.

  • Procedure:

    • Use radiolabeled (e.g., ¹⁴C) PCA to trace its fate.

    • Treat soil samples with the labeled PCA and incubate in the dark under controlled temperature and moisture.

    • For aerobic conditions, ensure a continuous supply of air. For anaerobic conditions, create an oxygen-free environment.

    • At regular intervals, extract and analyze soil samples for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting.

    • Trap and analyze any volatile products, such as ¹⁴CO₂.

  • Endpoint: Determination of the degradation rate (half-life) of PCA and identification of major degradation products.

Visualizing Key Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate important biological pathways and experimental workflows discussed in this guide.

This compound Biosynthesis Pathway

Phenazine_Biosynthesis Chorismic_acid Chorismic Acid phzE phzE Chorismic_acid->phzE ADIC 2-amino-2-deoxyisochorismate (ADIC) phzE->ADIC phzD phzD ADIC->phzD DHHA trans-2,3-dihydro-3-hydroxy- anthranilic acid (DHHA) phzD->DHHA phzF phzF DHHA->phzF Hexahydrophenazine_dicarboxylate Hexahydrothis compound- 1,6-dicarboxylate phzF->Hexahydrophenazine_dicarboxylate PCA This compound-1-carboxylic acid (PCA) phzG phzG PDC This compound-1,6-dicarboxylic acid (PDC) phzG->PDC Hexahydrophenazine_dicarboxylate->phzG PDC->PCA Spontaneous decarboxylation

Caption: Simplified biosynthesis pathway of this compound-1-carboxylic acid (PCA) in Pseudomonas spp.

Experimental Workflow for Ecotoxicity Testing

Ecotoxicity_Workflow start Start: Select Test Substance (e.g., this compound-1-carboxylic acid) range_finding Range-finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test (Multiple concentrations and controls) range_finding->definitive_test exposure Exposure of Non-Target Organism (e.g., Earthworm, Daphnia, Honeybee) definitive_test->exposure observation Observation Period (e.g., 48 hours, 14 days) exposure->observation data_collection Data Collection (Mortality, Immobilization, Sublethal effects) observation->data_collection analysis Statistical Analysis (Calculate LC50/EC50) data_collection->analysis end End: Report Results analysis->end

Caption: General experimental workflow for assessing the ecotoxicity of a test substance.

Contrasting Modes of Action on Soil Microbes

Mode_of_Action cluster_this compound This compound Biocontrol cluster_pesticide Chemical Pesticide This compound This compound (e.g., PCA) Target_Pathogen Target Pathogen This compound->Target_Pathogen Inhibition Beneficial_Microbes Beneficial Microbes This compound->Beneficial_Microbes Minimal direct impact (in some cases) Soil_Community Shift in Microbial Community Structure Target_Pathogen->Soil_Community Beneficial_Microbes->Soil_Community Pesticide Broad-Spectrum Pesticide Target_Pest Target Pest Pesticide->Target_Pest Inhibition/Death Non_Target_Microbes Non-Target Microbes (Bacteria, Fungi) Pesticide->Non_Target_Microbes Inhibition/Death Reduced_Diversity Reduced Microbial Diversity and Function Non_Target_Microbes->Reduced_Diversity

Caption: Contrasting the modes of action of this compound biocontrol and broad-spectrum chemical pesticides.

Conclusion and Future Directions

The available evidence suggests that chemical pesticides can have significant, and often detrimental, effects on non-target organisms and soil microbial communities. Their persistence in the environment raises further concerns about long-term ecological impacts.

This compound-based biocontrol agents, in contrast, are biodegradable and appear to have a more targeted mode of action, primarily affecting pathogenic fungi. However, the current body of publicly accessible, quantitative ecotoxicological data for phenazines is insufficient to conduct a comprehensive risk assessment and a direct, data-driven comparison with their chemical counterparts.

To advance the development and adoption of this compound-based biocontrol as a viable and environmentally responsible alternative, future research should prioritize:

  • Standardized Ecotoxicity Testing: Conducting rigorous studies following OECD or equivalent guidelines to determine the acute and chronic toxicity of purified this compound compounds to a range of non-target organisms, including earthworms, aquatic invertebrates, pollinators, and soil microfauna.

  • Environmental Fate Studies: Performing detailed investigations into the degradation pathways and persistence of various phenazines in different soil types and environmental conditions.

  • Microcosm and Field Studies: Evaluating the long-term impacts of this compound-producing biocontrol agents on the structure and function of soil microbial communities under realistic field conditions.

By systematically addressing these knowledge gaps, the scientific community can build a robust evidence base to support the safe and effective integration of this compound biocontrol into sustainable agricultural systems.

References

Bacterial Transcriptomes Under the Influence of Phenazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bacterial transcriptomic responses to various phenazine compounds. Supported by experimental data, this document delves into the differential gene expression, outlines detailed experimental methodologies, and visualizes key signaling pathways and workflows.

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, playing crucial roles in microbial competition, virulence, and biofilm formation.[1][2] Understanding how these redox-active molecules modulate bacterial gene expression is paramount for developing novel antimicrobial strategies and harnessing their potential in biotechnology. This guide focuses on the comparative transcriptomic effects of different phenazines on key bacterial species, primarily focusing on Pseudomonas and Staphylococcus genera.

Comparative Transcriptomic Analysis

The production of different this compound derivatives can trigger distinct transcriptomic shifts within the same bacterial species. For instance, in Pseudomonas chlororaphis 30-84, the production of 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) has a much more significant impact on gene expression compared to this compound-1-carboxylic acid (PCA) alone.[1][3] This highlights the functional specificity of individual this compound molecules.

A transcriptomic study on P. chlororaphis 30-84 compared the wild type, a PCA-only producer (30-84PCA), and a 2-OH-PCA overproducer (30-84O*) to a this compound-deficient mutant (30-84ZN). The analysis revealed that while PCA production caused minimal changes, the presence of 2-OH-PCA led to the differential expression of hundreds of genes.[3] A core set of 46 genes were differentially expressed by all this compound-producing strains, suggesting a common response, while a larger set of 240 genes were shared between the two 2-OH-PCA producing derivatives.

In Pseudomonas aeruginosa, the blue pigment pyocyanin (PYO) acts as a signaling molecule that alters the expression of numerous genes. A transcriptomic analysis of a PYO-deficient mutant grown with and without purified PYO revealed altered expression of 51 genes. Notably, many of the upregulated genes were associated with efflux transporters, while several downregulated genes were involved in ferric iron uptake.

Phenazines produced by P. aeruginosa can also influence the transcriptome of other bacteria, such as Staphylococcus aureus. For example, PCA from P. aeruginosa has been shown to induce the expression of the Tet38 efflux pump in S. aureus, conferring resistance to tetracycline and the phenazines themselves.

Below is a summary of quantitative data from comparative transcriptomic studies:

Bacterial StrainThis compound(s) InvestigatedComparisonNumber of Differentially Expressed Genes (DEGs)Key Affected Pathways/GenesReference
Pseudomonas chlororaphis 30-84PCA, 2-OH-PCAWild type vs. This compound-null mutant473Bacteriophage-derived pyocin and lysis cassette (upregulated)
Pseudomonas chlororaphis 30-84PCAPCA-only mutant vs. This compound-null mutant66Core set of 46 genes shared with other this compound producers
Pseudomonas chlororaphis 30-842-OH-PCA2-OH-PCA overproducer vs. This compound-null mutant609Broad transcriptomic impact
Pseudomonas aeruginosa PAO1Pyocyanin (PYO)PYO-deficient mutant + PYO vs. PYO-deficient mutant51 (22 up, 29 down)Efflux transporters (upregulated), Ferric iron uptake (downregulated)
Staphylococcus aureus RN6390PCAExposure to PCA5-fold increase in tet38 transcriptsEfflux pump expression

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative transcriptomic analysis of bacterial responses to phenazines.

Bacterial Strains and Culture Conditions

Bacterial strains, such as Pseudomonas and Staphylococcus species, are typically grown in appropriate liquid media to a specific growth phase where this compound production is active, often the mid-to-late exponential or early stationary phase. For example, Pseudomonas chlororaphis strains can be cultured in AB minimal medium supplemented with 2% casamino acids at 28°C in static 24-well plates for 48 hours to allow for biofilm matrix development and this compound production. For transcriptomic analysis of this compound producers versus non-producers, isogenic mutants deficient in this compound biosynthesis are used as controls.

RNA Extraction and Quality Control

Bacterial cells are harvested from cultures, and to prevent RNA degradation, they are immediately treated with an RNA stabilization reagent like RNAprotect Bacteria Reagent. Total RNA is then extracted using commercially available kits, such as the RNeasy Mini Kit (Qiagen), which often includes an on-column DNase digestion step to remove contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for sequencing. For RNA sequencing, ribosomal RNA (rRNA) is typically depleted from total RNA samples using kits like the Ribo-Zero rRNA Removal Kit.

RNA Sequencing and Data Analysis

The rRNA-depleted RNA is used to construct sequencing libraries, which are then sequenced on a platform like Illumina. The raw sequencing reads undergo quality control using tools like FastQC, and adapter sequences and low-quality reads are trimmed with software such as Trimmomatic. The high-quality reads are then aligned to the respective bacterial reference genome using an aligner like HISAT2 or Bowtie2. The number of reads mapping to each gene is quantified using tools like featureCounts or HTSeq. Differential gene expression analysis is performed using statistical packages in R, such as DESeq2 or edgeR, to identify genes with statistically significant changes in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).

Visualizing the Impact of Phenazines

The following diagrams illustrate key signaling pathways involved in this compound production and a typical experimental workflow for comparative transcriptomic studies.

experimental_workflow cluster_culture Bacterial Culture cluster_rna RNA Processing cluster_analysis Data Analysis wild_type Wild-Type Strain rna_extraction RNA Extraction & QC wild_type->rna_extraction mutant This compound-Deficient Mutant mutant->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep Library Preparation rrna_depletion->library_prep sequencing RNA Sequencing library_prep->sequencing qc_trimming Read QC & Trimming sequencing->qc_trimming alignment Genome Alignment qc_trimming->alignment quantification Gene Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis

A typical experimental workflow for comparative transcriptomics.

phenazine_biosynthesis_regulation cluster_gac_rsm Gac/Rsm Pathway cluster_qs Quorum Sensing cluster_this compound This compound Biosynthesis GacS GacS GacA GacA GacS->GacA Phosphorylates RsmZ RsmZ/E (sRNA) GacA->RsmZ Activates transcription RsmA RsmA RsmZ->RsmA Sequesters PhzR PhzR RsmA->PhzR Represses translation PhzI PhzI AHL AHL PhzI->AHL Synthesizes AHL->PhzR Binds to phz_operon phz Operon PhzR->phz_operon Activates transcription Phenazines Phenazines (PCA, PYO, etc.) phz_operon->Phenazines Biosynthesis

Regulation of this compound biosynthesis via Gac/Rsm and Quorum Sensing.

phenazine_signaling_response cluster_cell Bacterial Cell This compound Exogenous This compound (e.g., PYO) SoxR SoxR homologue This compound->SoxR Activates Iron_Uptake Iron Uptake Systems This compound->Iron_Uptake Downregulates Biofilm Biofilm Formation (eDNA release) This compound->Biofilm Promotes Efflux Efflux Pumps (e.g., AcrAB, Tet38) SoxR->Efflux Upregulates

Bacterial cellular response to exogenous phenazines.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fields of drug development and chemical research, ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of phenazine and its related compounds, aligning with standard laboratory safety and environmental protection protocols. Adherence to these guidelines is imperative to minimize risks to personnel and the environment.

This compound and its derivatives should be treated as hazardous chemical waste.[1] Under no circumstances should they be disposed of down the drain or in regular trash.[1] This principle is rooted in the potential toxicity and environmental harm associated with these compounds.[1]

Hazard Profile and Disposal Recommendations

The following table summarizes the known hazards associated with this compound and its analogs, which directly inform the recommended disposal procedures. A cautious approach is mandatory due to the potential for adverse effects.

Hazard ProfileDisposal Recommendation
Toxicity While specific toxicity data for all this compound compounds is limited, related compounds are known to be harmful if swallowed.[1] Therefore, all this compound waste should be handled as a toxic substance.
Irritation Some this compound isomers are known to cause skin and eye irritation. Direct contact with this compound compounds should be strictly avoided through the use of appropriate personal protective equipment (PPE).
Environmental Discharge of this compound into the environment must be avoided. It is crucial to prevent the chemical from entering drains or water courses.
Genetic Defects At least one this compound isomer is suspected of causing genetic defects, necessitating careful handling and disposal to prevent exposure.

Step-by-Step Disposal Protocol

The following procedural steps are critical for the safe management and disposal of this compound waste. This protocol covers everything from initial waste identification to final collection by authorized personnel.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste. This includes unused product, chemical solutions, and contaminated laboratory consumables such as pipette tips, gloves, and vials.

  • Segregate this compound waste from other chemical waste streams to prevent potentially dangerous chemical reactions.

2. Containerization:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

  • The container must be kept securely closed except when actively adding waste.

3. Labeling:

  • Clearly label the hazardous waste container with the full chemical name, "this compound," and the words "Hazardous Waste." Avoid using abbreviations or chemical formulas.

  • The label must also include the accumulation start date, and the name and contact information of the principal investigator or laboratory supervisor.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • This storage area should be away from general laboratory traffic and incompatible materials to minimize the risk of spills or reactions.

5. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.

  • Do not attempt to transport hazardous waste outside of the laboratory.

6. Decontamination of Empty Containers:

  • If a container that held this compound is to be disposed of as non-hazardous waste, it must first be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process is considered hazardous and must be collected and disposed of as this compound waste.

Experimental Workflow: this compound Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.

cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Segregate from Other Waste Streams A->B C Collect in Designated Leak-Proof Container B->C D Securely Close Container C->D E Label with 'Hazardous Waste' & Chemical Name D->E F Store in Secure Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H EHS Collects Waste for Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Phenazine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE REFERENCE: Phenazine and its derivatives require careful handling in a laboratory setting. All materials contaminated with this compound should be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.

This guide is intended for researchers, scientists, and drug development professionals, providing crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE) and Hazard Mitigation

When working with this compound, a comprehensive approach to personal protection is essential to minimize exposure risks. The following personal protective equipment is mandatory.

Recommended Personal Protective Equipment
Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes and airborne particles.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or when handling large quantities where dust or aerosols may be generated.To protect against the inhalation of dust or aerosols.
General Hygiene and Safety Practices
  • Always wash hands thoroughly after handling this compound.[1]

  • Do not eat, drink, or smoke in laboratory areas where this compound is handled.[1]

  • Ensure the work area is well-ventilated, preferably using a chemical fume hood.[1]

  • Avoid the formation and inhalation of dust and aerosols.[1]

Quantitative Hazard Data

While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH have not been established for this compound, it is crucial to handle it with care due to its potential hazards. The following table summarizes available toxicity data for this compound and its derivatives.

CompoundCAS NumberToxicity DataGHS Classification (Inferred)
This compound92-82-0LD50 Intraperitoneal (Mouse): 400 mg/kgAcute Toxicity, Oral (Category 4), Germ Cell Mutagenicity (Category 2)[2]
This compound (methosulfate)299-11-6Not availableSkin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3)
2-Hydroxythis compound528-71-2Related compounds are harmful if swallowed and may cause skin and eye irritation. Suspected of causing genetic defects.Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Germ Cell Mutagenicity (Category 2)

Operational Plan: Handling and Storage

Adherence to proper operational procedures is critical for the safe use of this compound in a research environment.

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.

  • Weighing : When weighing the solid compound, do so on a tared weigh boat or paper within the fume hood to minimize the risk of dust inhalation.

  • Solution Preparation : To prepare a solution, slowly add the solid this compound to the solvent in a suitable container. Stir gently to avoid splashing.

  • Spill Management : In case of a spill, immediately alert personnel in the area. For minor spills, use an appropriate absorbent material, and for major spills, follow institutional emergency procedures. Clean the area with a suitable solvent, collecting all cleanup materials as hazardous waste.

Storage Requirements
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in strict accordance with institutional, local, state, and federal regulations.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation : All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves, weigh boats), and spill cleanup materials, must be treated as hazardous waste. This waste must be segregated from non-hazardous laboratory trash.

  • Waste Collection and Containment :

    • Solid waste should be collected in a designated, properly labeled, and sealed container that is compatible with the chemical.

    • Liquid waste (solutions containing this compound) should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and the contact information for the responsible researcher or lab supervisor.

  • Storage of Chemical Waste : Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from general traffic and incompatible materials.

  • Arranging for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste outside of the laboratory.

  • Decontamination of Labware : Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste. After the solvent rinse, the labware can be washed with soap and water.

Experimental Protocols and Visualizations

To provide a practical context for these safety procedures, a detailed protocol for a common laboratory task is provided below, along with diagrams to visualize the workflow and logical relationships.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Weigh boat

  • Spatula

  • Volumetric flask (appropriate size)

  • Pipettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound (C₁₂H₈N₂) is 180.21 g/mol .

    • To prepare a 10 mM (0.010 mol/L) solution, you will need 1.8021 mg of this compound per mL of DMSO.

    • For example, to prepare 10 mL of a 10 mM solution, you will need 18.021 mg of this compound.

  • Wear appropriate PPE as detailed in the table above.

  • Perform all work in a chemical fume hood.

  • Weigh the this compound:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully add the calculated amount of solid this compound to the weigh boat using a clean spatula.

  • Dissolve the this compound:

    • Transfer the weighed this compound to the volumetric flask.

    • Add a small amount of DMSO to the weigh boat to rinse any remaining powder and transfer it to the flask.

    • Add DMSO to the flask to approximately half of the final desired volume.

    • Gently swirl the flask or use a vortex mixer or magnetic stirrer until the this compound is completely dissolved.

  • Bring to Final Volume:

    • Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mix Thoroughly:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and Store:

    • Transfer the solution to a properly labeled storage vial. The label should include the chemical name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.

    • Store the solution according to the storage requirements mentioned above.

Visualizations

Handling_Phenazine_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Don Appropriate PPE b Work in Fume Hood a->b c Weigh Solid this compound b->c d Prepare Solution c->d e Manage Spills Immediately d->e f Store Properly e->f g Segregate Hazardous Waste f->g h Label and Store Waste g->h i Arrange EHS Pickup h->i

Caption: A stepwise workflow for the safe handling of this compound.

Phenazine_Disposal_Plan This compound Waste Disposal Plan cluster_segregation Segregation cluster_containment Containment cluster_labeling_storage Labeling & Storage cluster_disposal_pickup Final Disposal start This compound Waste Generated segregate Segregate as Hazardous Waste start->segregate collect_solid Collect Solid Waste in Sealed Container segregate->collect_solid collect_liquid Collect Liquid Waste in Sealed Container segregate->collect_liquid label_waste Label Container Correctly collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: A logical relationship diagram for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenazine
Reactant of Route 2
Reactant of Route 2
Phenazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.